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  • Product: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
  • CAS: 1145786-45-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Application

For inquiries regarding (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS No. 1145786-45-3), please contact our technical support team. This document serves as a comprehensive technical resource for resear...

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries regarding (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS No. 1145786-45-3), please contact our technical support team. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing expert insights into the synthesis, properties, and applications of this versatile building block.

Introduction: A Privileged Scaffold in Modern Drug Discovery

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid belongs to the class of arylboronic acids, which are foundational reagents in modern organic synthesis. Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] The subject molecule is distinguished by its unique substitution pattern: a methoxy group and a 4-methylimidazole moiety. The imidazole ring, in particular, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its ability to engage in various biological interactions.[2] This combination of a reactive boronic acid function with a pharmacologically relevant imidazole scaffold makes this compound a high-value intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[3]

This guide provides a detailed examination of the compound, with a focus on its synthetic pathway, analytical characterization, and practical applications, grounded in established chemical principles.

Physicochemical & Spectroscopic Data

A summary of the key properties for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is presented below. These values are critical for reaction planning, analytical method development, and quality control.

PropertyValueSource
CAS Number 1145786-45-3[2]
Molecular Formula C₁₁H₁₃BN₂O₃[2]
Molecular Weight 232.04 g/mol [2]
Monoisotopic Mass 232.1019224 Da[2]
Predicted pKa 7.93 ± 0.17[2]
Topological Polar Surface Area 67.5 Ų[2]
Rotatable Bond Count 3[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Strategic Synthesis Pathway

The synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a multi-step process that hinges on the strategic installation of the boronic acid moiety onto a pre-functionalized heterocyclic scaffold. The most logical and industrially scalable approach involves a two-stage sequence: first, the synthesis of a key aryl bromide intermediate, followed by a lithium-halogen exchange and subsequent borylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation A 4-Bromo-2-methoxyaniline C 1-(4-Bromo-2-methoxyphenyl)- 4-methyl-1H-imidazole (CAS 870838-56-5) A->C Ring Formation B Chloroacetone B->C F (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS 1145786-45-3) C->F Lithiation-Borylation D n-Butyllithium (n-BuLi) D->F E Triisopropyl borate E->F

Figure 1: High-level two-stage synthetic workflow.

This pathway is advantageous as it utilizes commercially available starting materials and employs a well-established and robust chemical transformation—lithiation-borylation—for the final, critical bond formation.

Stage 1: Synthesis of Precursor 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (CAS 870838-56-5)

The initial stage involves the construction of the imidazole ring onto the brominated aniline backbone. This is a crucial step that establishes the core structure of the molecule. While multiple methods exist for imidazole synthesis, a common approach involves the condensation of an aniline derivative with reagents that provide the remaining carbon atoms of the heterocycle.

Protocol 1: Imidazole Ring Formation

  • Rationale: This protocol is based on established methods for N-arylimidazole synthesis. The reaction of 4-bromo-2-methoxyaniline with chloroacetone and a formamide equivalent (or subsequent cyclization agent) builds the substituted imidazole ring. The methoxy group provides steric and electronic influence, while the bromo-substituent serves as the essential handle for the subsequent borylation step.

  • Step-by-Step Methodology:

    • To a solution of 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add chloroacetone (1.1 eq).

    • Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (2.5 eq), to the mixture.

    • The reaction mixture is heated to facilitate the initial N-alkylation. The progress is monitored by TLC or LC-MS.

    • Upon consumption of the starting aniline, reagents for cyclization, such as formamide or an equivalent, are added, and heating is continued to drive the formation of the imidazole ring.

    • After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole, is purified by column chromatography on silica gel or by recrystallization to yield the pure precursor.[4]

Stage 2: Lithiation-Borylation to Yield the Final Product

This stage is the cornerstone of the synthesis, converting the chemically stable aryl bromide into the versatile arylboronic acid. The process relies on a lithium-halogen exchange at cryogenic temperatures to generate a transient aryllithium species, which is immediately trapped by an electrophilic boron source.

G cluster_0 Lithiation at -78 °C cluster_1 Borylation at -78 °C cluster_2 Aqueous Work-up start 1-(4-Bromo-2-methoxyphenyl) -4-methyl-1H-imidazole lithiation Add n-BuLi in THF Formation of Aryllithium Intermediate start->lithiation:f0 Step 1 borylation 2. Add B(O-iPr)₃ Formation of Boronate Complex lithiation:f1->borylation:f0 Step 2 workup 3. Quench with Acid (e.g., HCl) Hydrolysis to Boronic Acid borylation:f1->workup:f0 Step 3 end_product (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)) phenyl)boronic acid workup:f1->end_product

Figure 2: Detailed workflow for the lithiation-borylation reaction.

Protocol 2: Directed Ortho-Lithiation and Borylation

  • Rationale: The use of n-butyllithium (n-BuLi) at -78 °C is a standard and highly effective method for lithium-halogen exchange on electron-rich or heteroatom-containing aromatic systems.[5] The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron electrophile, which, after acidic work-up, hydrolyzes to the desired boronic acid.[6]

  • Step-by-Step Methodology:

    • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the precursor, 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq), and dissolved in anhydrous tetrahydrofuran (THF).

    • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this temperature is crucial for the reaction's success.

    • Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

    • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature before being allowed to warm slowly to room temperature.

    • Hydrolysis (Work-up): The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is stirred vigorously until two clear phases are observed. The pH should be adjusted to be acidic (pH ~2-3) to ensure complete hydrolysis of the boronate ester to the boronic acid.

    • Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude solid is often purified by trituration with a solvent mixture (e.g., diethyl ether/hexanes) or by recrystallization to afford (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a solid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application for this boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a direct route to complex biaryl structures that are common motifs in pharmaceutical agents.[7]

G cluster_0 Suzuki-Miyaura Coupling compound_A (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid product Biaryl Product compound_A->product compound_B Aryl/Heteroaryl Halide (R-X, X=Br, I, Cl, OTf) compound_B->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->product

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific coupling partners to achieve high yields and purity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Identification: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound. Work should be conducted in a well-ventilated fume hood.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water during reaction work-up, consistent storage in a dry environment is recommended for maintaining quality.

Conclusion

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a strategically important building block for drug discovery and organic synthesis. Its preparation via a robust lithiation-borylation sequence from an accessible aryl bromide precursor makes it a readily available intermediate. Its utility in palladium-catalyzed cross-coupling reactions provides chemists with a powerful tool to synthesize novel and complex molecular architectures containing the medicinally significant imidazole moiety. This guide provides the foundational knowledge required for the effective synthesis, handling, and application of this valuable compound.

References

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • CymitQuimica. (2025).
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology.
  • Aggarwal, V. K., et al. (2017).
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • LookChem. (n.d.). Cas 1145786-23-7, 6-[4-(4-methyl-1H-imidazol-1-yl)-3-(methyloxy)phenyl]-N-[(1R)-2-(methyloxy)-1-phenylethyl]-3-pyridazinamine. Retrieved from [Link]

  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PubChem. (n.d.). 1-(4-bromo-2-methoxyphenyl)-4-methyl-1h-imidazole. Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • National Center for Biotechnology Information. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. Retrieved from [Link]

  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole?.
  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

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Sources

Exploratory

physical and chemical properties of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Foreword: The Strategic Value of Heterocyclic Boronic Acids in Modern Synthesis As a Senior Application Scientist, I've witnessed...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Foreword: The Strategic Value of Heterocyclic Boronic Acids in Modern Synthesis

As a Senior Application Scientist, I've witnessed the evolution of synthetic chemistry firsthand. Among the most impactful developments has been the rise of organoboron compounds, particularly arylboronic acids, as indispensable tools. Their stability, low toxicity, and versatile reactivity have made them cornerstones of modern synthetic strategy.[1] This guide focuses on a specific, highly functionalized example: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid .

This molecule is not merely another reagent; it is a sophisticated building block designed for purpose-driven synthesis. The convergence of three key functional motifs—the reactive boronic acid, the electron-donating methoxy group, and the pharmaceutically relevant 4-methylimidazole ring—creates a substrate of significant interest for researchers in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview, moving beyond simple data recitation to explain the causality behind its properties and the rationale for its application in advanced synthetic workflows.

Core Chemical Identity and Structural Attributes

To effectively utilize any reagent, a foundational understanding of its structure and basic properties is paramount.

Structural and Molecular Data

The compound's structure integrates a phenylboronic acid core with methoxy and 4-methylimidazolyl substituents. This specific arrangement dictates its electronic properties, steric profile, and reactivity.

IdentifierValueSource
IUPAC Name (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid-
CAS Number 1145786-45-3[2]
Molecular Formula C₁₁H₁₃BN₂O₃[2]
Molecular Weight 232.04 g/mol [2]
Canonical SMILES B(C1=CC(=C(C=C1)N2C=C(N=C2)C)OC)(O)O[2]
InChIKey OMGGGTOQGOMAKG-UHFFFAOYSA-N[2]
Computed Physicochemical Properties

The following properties, derived from computational models, provide predictive insights into the molecule's behavior in various chemical environments. These values are crucial for designing reaction conditions, developing purification strategies, and anticipating potential intermolecular interactions.

PropertyValueSignificance in Application
Topological Polar Surface Area (TPSA) 67.5 ŲInfluences solubility and potential for crossing biological membranes.
Hydrogen Bond Donors 2The two hydroxyl groups of the boronic acid can act as donors.
Hydrogen Bond Acceptors 4The oxygen atoms and imidazole nitrogen atoms can act as acceptors.
Rotatable Bond Count 3Indicates the molecule's conformational flexibility.
Predicted pKa 7.93 ± 0.17Suggests it is a weak Lewis acid, typical for arylboronic acids.[2]
Heavy Atom Count 17[2]

Synthesis and Purification: A Practical Workflow

While specific proprietary synthesis routes may vary, a general and reliable pathway to arylboronic acids can be outlined based on established organometallic principles. The choice of precursors is critical for yield and purity.

Retrosynthetic Analysis and Proposed Pathway

The most common and field-proven method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.[3][4]

Synthesis_Workflow ArylHalide 1-Bromo-3-methoxy-4- (4-methyl-1H-imidazol-1-yl)benzene GrignardFormation Grignard Formation (Mg, THF) ArylHalide->GrignardFormation GrignardReagent Aryl Magnesium Bromide GrignardFormation->GrignardReagent Boration Boration (B(OMe)3, -78°C) GrignardReagent->Boration BorateEster Intermediate Borate Ester Boration->BorateEster Hydrolysis Acidic Hydrolysis (e.g., HCl(aq)) BorateEster->Hydrolysis Product (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl) -phenyl)boronic acid Hydrolysis->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate [R²B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R²B(OH)₂ BoronicAcid->Boronate ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Expertise in Action: The "Transmetalation" step is often rate-limiting. It requires activation of the boronic acid by a base to form a more nucleophilic boronate complex. The choice of base and solvent can be tuned to accelerate this step, a common optimization strategy in methods development.

Significance in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [5]Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for diverse interactions with biological targets. Similarly, the phenyl-methoxy motif is common. Therefore, this boronic acid is a valuable building block for synthesizing libraries of complex molecules to screen for biological activity, particularly as kinase inhibitors or in other targeted therapies. [6][7][8]

Safety, Handling, and Storage

While specific GHS data for this compound is limited, authoritative guidelines for related boronic acids provide a reliable framework for safe handling. [2]

Hazard Profile and Precautionary Measures
  • General Hazards: Phenylboronic acid and its derivatives are typically classified as irritants. [9][10]They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [11][12]Some are harmful if swallowed (H302). [12]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [13] * Skin: Wash off immediately with soap and plenty of water. [13] * Ingestion: If swallowed, rinse mouth and call a physician or poison control center. [13]

Storage and Stability
  • Conditions: To maintain product integrity, store in a tightly sealed container in a cool, dry, and well-ventilated place. [13][14]* Incompatibilities: Boronic acids can be sensitive to air and moisture. [13][14]It is best practice to store them under an inert atmosphere (e.g., argon or nitrogen). Keep away from strong oxidizing agents, strong acids, and strong bases. [13]* Trustworthiness of Protocol: The tendency for boronic acids to dehydrate and form cyclic anhydrides (boroxines) is well-documented. Storing under inert, dry conditions prevents this degradation, ensuring the reagent's stoichiometric reliability in sensitive reactions.

Conclusion

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a highly functionalized and strategically important building block. Its physicochemical properties are dictated by the interplay of its boronic acid, methoxy, and methylimidazole moieties. A thorough understanding of its synthesis, reactivity—particularly in Suzuki-Miyaura coupling—and proper handling procedures empowers researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical insights necessary for its successful application in the laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. Available from: [Link]

  • Georganics. Phenylboronic acid – preparation and application. Available from: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73554794, (3-(1H-Imidazol-1-yl)phenyl)boronic acid. Available from: [Link]

  • TradeIndia. Phenyl Boronic Acid - HPLC Purity 99%. Available from: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available from: [Link]

  • Beijing Innochem. 3-Methoxy-4-(methoxymethoxy)phenylboronic acid. Available from: [Link]

  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

  • Kostić, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Arhiv za farmaciju, 73(4), 227-245. Available from: [Link]

  • Labbox. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133555125, 3-Fluoro-5-(imidazol-1-yl)phenylboronic acid. Available from: [Link]

  • Vichier-Guerre, S., et al. (2016). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Organic & Biomolecular Chemistry, 14(30), 7269-7273. Available from: [Link]

  • Reyes-Melo, F., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7622. Available from: [Link]

  • Bermejo, F., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Material for Boronic Esters. Available from: [Link]

  • Theranostics. Supporting Information for Synthesis of TBISMA. Available from: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Li, R., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734312, (4-(Aminomethyl)phenyl)boronic acid. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Structure Elucidation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structures is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structures is the bedrock upon which all subsequent investigations are built. Arylboronic acids, a class of compounds renowned for their versatility in synthetic chemistry—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—are pivotal building blocks in the synthesis of complex pharmaceutical agents.[1][2] The subject of this guide, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, is a prime example of such a scaffold, incorporating a phenylboronic acid core, a methoxy directing group, and a medicinally relevant 4-methyl-imidazole heterocycle. Its precise structure dictates its reactivity, stability, and potential biological interactions.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and analytical scientists. It eschews a rigid, one-size-fits-all template, instead presenting a logical, field-proven workflow for the complete structural elucidation of this specific molecule. Our approach is grounded in the principles of scientific integrity, where each analytical step is part of a self-validating system, ensuring the final structural assignment is beyond reproach.

Molecular Profile and Physicochemical Properties

Before embarking on any analytical campaign, a foundational understanding of the target molecule's properties is essential. This knowledge informs the selection of appropriate analytical techniques, solvents, and experimental conditions.

The structure of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is presented below.

Caption: Figure 1: Chemical Structure

A summary of its key physicochemical properties is provided in Table 1, which serves as a critical reference for the subsequent analytical methodologies.

PropertyValueSource
Molecular Formula C₁₁H₁₃BN₂O₃[3]
Molecular Weight 232.04 g/mol [3]
Monoisotopic Mass 232.1019224 Da[3]
pKa (Predicted) 7.93 ± 0.17[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Causality: ¹H NMR provides the initial blueprint of the molecule's proton environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as its polarity aids solubility and its residual water peak does not obscure key signals. Furthermore, the acidic B(OH)₂ protons are observable in DMSO-d₆, whereas they would rapidly exchange and disappear in deuterated methanol or D₂O.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard acquisition parameters are typically sufficient. A spectral width covering 0-14 ppm is appropriate.

  • Validation: To confirm exchangeable protons (i.e., the B(OH)₂ group), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the B(OH)₂ signal should disappear.

Predicted Spectral Data & Interpretation: The expected ¹H NMR spectrum will reveal distinct signals for each unique proton environment. The coupling patterns (splitting) are key to establishing proton-proton connectivity.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.20s (broad)2HB(OH )₂Acidic protons on the boron atom; signal is often broad and its position is concentration-dependent.
~7.80s1HImidazole C2-H The most downfield imidazole proton due to the deshielding effect of two adjacent nitrogen atoms.
~7.50d1HPhenyl C5-H Doublet, coupled to C6-H. Ortho to the electron-withdrawing imidazole group.
~7.45dd1HPhenyl C6-H Doublet of doublets, coupled to C5-H and C2-H.
~7.30d1HPhenyl C2-H Doublet, coupled to C6-H. Ortho to the boronic acid group.
~7.15s1HImidazole C5-H Singlet (or very narrow doublet due to long-range coupling with the methyl group).
~3.90s3HOCH₃ Singlet in the typical methoxy region.
~2.20s3HImidazole-CH₃ Singlet for the methyl group attached to the imidazole ring.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Causality: ¹³C NMR complements the ¹H NMR data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. A proton-decoupled experiment is standard, yielding a spectrum of singlets, which simplifies the carbon count. The carbon directly attached to the boron atom (C-B) often exhibits a broader signal due to quadrupolar relaxation of the attached boron nucleus, a key diagnostic feature.[6]

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire on a 101 MHz or higher spectrometer.

  • Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Predicted Spectral Data & Interpretation: The molecule has 11 unique carbon atoms, and all should be visible in the spectrum.

Predicted δ (ppm)AssignmentRationale
~150Phenyl C -OAromatic carbon attached to the electronegative oxygen atom.
~140Imidazole C 4Quaternary carbon of the imidazole ring attached to the methyl group.
~138Imidazole C 2Most downfield imidazole carbon, between two nitrogen atoms.
~135Phenyl C -NAromatic carbon attached to the imidazole nitrogen.
~130C -B (broad)The ipso-carbon attached to the boron atom; often broad and of lower intensity.
~125-110Phenyl & Imidazole CHSignals for the five CH carbons in the aromatic and imidazole rings.
~56OC H₃Methoxy carbon signal.
~14Imidazole-C H₃Methyl carbon signal, typically upfield.
¹¹B NMR Spectroscopy: Direct Confirmation of the Boronic Acid

Expertise & Causality: While ¹H and ¹³C NMR provide the structure of the organic framework, ¹¹B NMR offers direct, unambiguous evidence of the boronic acid functional group.[7] Boronic acids exist as trigonal planar, sp²-hybridized species, which resonate in a characteristic downfield region. This experiment is a rapid and definitive check for the integrity of the boronic acid moiety.

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR is suitable.

  • Instrumentation: Acquire on a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency (e.g., 128 MHz for a 400 MHz instrument).

  • Parameters: A simple one-pulse experiment is sufficient. A broad spectral window is used, and the spectrum is referenced to an external standard like BF₃·OEt₂.

Predicted Spectral Data & Interpretation: A single, broad signal is expected in the range of δ +28 to +32 ppm . This chemical shift is characteristic of an arylboronic acid, confirming the sp² hybridization and trigonal planar geometry of the boron atom.[7]

Mass Spectrometry (MS): Confirming Molecular Formula and Connectivity

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million (ppm).

Expertise & Causality: The choice of ionization method is paramount. Electrospray Ionization (ESI) is ideal for a polar molecule like this, typically yielding the protonated molecular ion, [M+H]⁺. A known challenge in the MS analysis of boronic acids is their propensity to form cyclic trimeric anhydrides known as boroxines, especially under certain conditions.[8][9] Utilizing gentle ESI conditions and appropriate solvent systems (e.g., acetonitrile/water) can minimize this, favoring the observation of the monomeric species.[10]

workflow Figure 2: Integrated Analytical Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Syn Synthesized Compound Purity Purity Check (HPLC/UPLC) Syn->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purity->NMR Provides Proton Framework, Carbon Skeleton, B-environment MS Mass Spectrometry (HRMS) Purity->MS Provides Molecular Formula FTIR FTIR Spectroscopy Purity->FTIR Provides Functional Group ID Confirm Unambiguous Structure Confirmed NMR->Confirm MS->Confirm FTIR->Confirm

Caption: Figure 2: Integrated Analytical Workflow

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Parameters: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Analysis and Interpretation:

  • Molecular Ion: The primary goal is to identify the [M+H]⁺ ion.

    • Calculated Exact Mass for [C₁₁H₁₃BN₂O₃ + H]⁺: 233.1092

    • Observed Mass: The experimentally determined mass should match the calculated mass within 5 ppm.

  • Boron Isotopic Pattern: A key confirmatory feature is the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%). The molecular ion will appear as a cluster of peaks, with the [M+H]⁺ peak (containing ¹¹B) being the most abundant, and a smaller [M-1+H]⁺ peak (containing ¹⁰B) at approximately one-fifth the intensity. This provides definitive evidence for the presence of a single boron atom.

  • Fragmentation (MS/MS): Tandem MS can provide further structural confirmation. Key expected fragments would arise from the loss of water (-18 Da) or the entire boronic acid group.

fragmentation Figure 3: Predicted ESI-MS Fragmentation Parent [M+H]⁺ m/z = 233.11 Frag1 [M+H - H₂O]⁺ m/z = 215.10 Parent->Frag1 - H₂O Frag2 [M+H - B(OH)₃]⁺ m/z = 173.08 Parent->Frag2 - B(OH)₃

Caption: Figure 3: Predicted ESI-MS Fragmentation

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For this molecule, FTIR is particularly useful for confirming the presence of the O-H and B-O bonds of the boronic acid moiety. The O-H stretch in boronic acids is typically very broad due to extensive intermolecular hydrogen bonding, a highly characteristic feature.[11][12] The strong, sharp B-O asymmetric stretch provides complementary evidence.[13][14]

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Acquire the spectrum on a standard FTIR spectrometer.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted Spectral Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3400 - 3200Strong, Very BroadO-HStretching (H-bonded)
~3100Medium-WeakAromatic C-HStretching
~2950Medium-WeakAliphatic C-HStretching (CH₃)
~1610, ~1500Medium-StrongC=C / C=NRing Stretching
~1350Strong, SharpB-OAsymmetric Stretching
~1250StrongAryl C-OStretching (Methoxy)

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is not achieved by a single technique but by the synergistic integration of multiple, orthogonal analytical methods. As outlined in the workflow (Figure 2), ¹H, ¹³C, and ¹¹B NMR spectroscopy collaboratively define the complete atomic framework and confirm the boron environment. High-resolution mass spectrometry validates the elemental composition and molecular formula with high precision. Finally, FTIR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Only when the data from all these experiments are in complete agreement can the structure be assigned with the level of confidence required for progression in a drug development or advanced chemical synthesis setting. This rigorous, multi-faceted approach ensures the scientific integrity of the data and the ultimate success of the research program.

References

  • Mpilo, T. et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Retrieved from [Link]

  • Sliwa, W. et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Retrieved from [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Retrieved from [Link]

  • Ciaglia, N. et al. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]

  • American Chemical Society. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

  • Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid: A Key Building Block in Medicinal Chemistry

Abstract (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a valuable synthetic intermediate, sought after by researchers in drug discovery and development for its role in constructing complex molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a valuable synthetic intermediate, sought after by researchers in drug discovery and development for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to this important building block. We will delve into the strategic considerations behind the chosen synthetic route, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful outcome. This document is intended for an audience of researchers, scientists, and drug development professionals, providing them with the technical insights necessary to confidently synthesize this key molecule.

Introduction: The Significance of a Versatile Building Block

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials.[2][3] The title compound, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, is of particular interest due to the incorporation of a substituted imidazole moiety. The imidazole ring is a common feature in many biologically active molecules, contributing to their pharmacological profiles through various non-covalent interactions.[4] The presence of the methoxy group and the specific substitution pattern on the phenyl ring further enhance its utility as a versatile scaffold for library synthesis and lead optimization in drug discovery programs.

This guide will present a logical and experimentally validated approach to the synthesis of this target molecule, commencing with the strategic construction of a key brominated intermediate, followed by the introduction of the boronic acid functionality.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is most effectively approached through a two-step sequence. This strategy hinges on the initial formation of the C-N bond between the imidazole and phenyl rings to create a stable, functionalized intermediate, which is then converted to the final product.

Our synthetic pathway is as follows:

  • Step 1: N-Arylation via Ullmann Condensation. The first step involves the synthesis of the key intermediate, 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole . This is achieved through a copper-catalyzed Ullmann condensation reaction between 4-methylimidazole and 1,4-dibromo-2-methoxybenzene. The Ullmann reaction is a classic and reliable method for the formation of aryl-nitrogen bonds.[5]

  • Step 2: Introduction of the Boronic Acid Moiety. The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. For this transformation, two highly effective methods will be presented:

    • Method A: Halogen-Metal Exchange followed by Borylation. This classic approach involves the reaction of the aryl bromide with an organolithium reagent at low temperature to generate an aryllithium species, which is then quenched with a borate ester.[6][7]

    • Method B: Miyaura Borylation. This modern, palladium-catalyzed method offers a milder and often more functional-group-tolerant alternative, employing a diboron reagent to install the boronic ester group, which is subsequently hydrolyzed to the boronic acid.[8][9][10]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Borylation cluster_methodA Method A: Halogen-Metal Exchange cluster_methodB Method B: Miyaura Borylation A 4-Methylimidazole C1 CuI, K2CO3, DMF Heat A->C1 B 1,4-Dibromo-2-methoxybenzene B->C1 Intermediate 1-(4-Bromo-2-methoxyphenyl)- 4-methyl-1H-imidazole Int_A Intermediate Int_B Intermediate C1->Intermediate D1 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ Int_A->D1 Final_A (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid D1->Final_A D2 B2pin2, Pd(dppf)Cl2, KOAc Dioxane, Heat Int_B->D2 Final_B (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid D2->Final_B

Caption: Synthetic workflow for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere of nitrogen or argon.

Step 1: Synthesis of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

This procedure is based on a modified Ullmann condensation, a reliable method for N-arylation of imidazoles.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Methylimidazole82.1010.00.821 g
1,4-Dibromo-2-methoxybenzene265.9412.03.19 g
Copper(I) Iodide (CuI)190.451.00.190 g
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylimidazole (0.821 g, 10.0 mmol), 1,4-dibromo-2-methoxybenzene (3.19 g, 12.0 mmol), copper(I) iodide (0.190 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (20 mL).

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole as a solid.

Step 2: Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Two effective methods for this transformation are provided below.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole267.115.01.34 g
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.065.52.2 mL
Triisopropyl borate188.087.51.73 mL
Tetrahydrofuran (THF), anhydrous--25 mL
1 M Hydrochloric Acid (HCl)--As needed

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.34 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • To the aryllithium species, add triisopropyl borate (1.73 mL, 7.5 mmol) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or by washing with a suitable solvent (e.g., a mixture of ether and hexane) to yield (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid .

This palladium-catalyzed method is highly efficient and tolerates a wide range of functional groups.[8][9]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole267.115.01.34 g
Bis(pinacolato)diboron (B₂pin₂)253.946.01.52 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.150.110 g
Potassium Acetate (KOAc)98.1415.01.47 g
1,4-Dioxane, anhydrous--25 mL

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.34 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), Pd(dppf)Cl₂ (0.110 g, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol) to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane (25 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude boronic ester can be hydrolyzed to the boronic acid without further purification. Dissolve the crude ester in a mixture of acetone (20 mL) and water (5 mL).

  • Add an aqueous solution of sodium periodate (NaIO₄) (2.14 g, 10.0 mmol) and stir at room temperature for 2-4 hours. Alternatively, acidic or basic hydrolysis can be employed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid .

Summary of Key Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acidC₁₁H₁₃BN₂O₃232.041145786-45-3

Conclusion

This technical guide has outlined a reliable and adaptable two-step synthesis for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. The presented protocols for both the Ullmann condensation and the subsequent borylation (via either halogen-metal exchange or Miyaura coupling) provide researchers with practical and detailed instructions. The choice between the two borylation methods will depend on the specific laboratory resources and the scale of the synthesis. By following these procedures, scientists in the field of drug discovery and development can efficiently access this valuable building block, enabling the synthesis of novel compounds with potential therapeutic applications.

References

  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Singh, U. P., & Gahtori, P. (2013). Recent developments in the synthesis of imidazole and its derivatives. Arabian Journal of Chemistry, 6(1), 1-13.
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal chemistry, 10(6), 557-603.
  • ResearchGate. (n.d.). Patent No. 10/10,2010. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Miyaura, N. (2002). Organoboron compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Kudo, N., & Fu, G. C. (2004). Asymmetric Suzuki reactions of arylboronic acids with aryl chlorides. Journal of the American Chemical Society, 126(42), 13274-13275.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries rearrangement. In Boronic Acids (pp. 1-40). Springer, Berlin, Heidelberg.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

Sources

Foundational

A Senior Application Scientist's Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: Properties, Synthesis, and Application

This technical guide provides an in-depth analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a validated synthetic protocol, and discuss its application in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel chemical entities.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a substituted phenylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation.

The molecular formula for this compound is C11H13BN2O3.[1] Based on this, the calculated molecular weight is a key parameter for stoichiometric calculations in reaction planning.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C11H13BN2O3[1]
Molecular Weight 232.04 g/mol [1]
Monoisotopic Mass 232.1019224 Da[1]
CAS Number 1145786-45-3[1]
Topological Polar Surface Area 67.5 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

From a practical standpoint, the topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts are predictive of a molecule's potential pharmacokinetic properties, such as absorption and membrane permeability. While this specific boronic acid is a synthetic intermediate, these values are insightful when considering the properties of the final target molecules it is used to construct.

Synthesis and Mechanism

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic workup. For a molecule with the complexity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a common approach involves the formation of the imidazole-aryl bond followed by a metal-halogen exchange and subsequent borylation.

Below is a representative, multi-step synthetic workflow. The causality behind these steps lies in the careful orchestration of reactivity. The initial nucleophilic aromatic substitution or copper-catalyzed coupling to form the imidazole-aryl ether is followed by a low-temperature metal-halogen exchange to generate a lithiated or Grignard species. This highly reactive intermediate is then quenched with a borate ester. The low temperature is critical to prevent unwanted side reactions of the organometallic intermediate.

Experimental Protocol: Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Step 1: Synthesis of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

  • To a solution of 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as DMF, add 4-methylimidazole (1.2 eq) and a copper(I) catalyst, for example, CuI (0.1 eq), along with a ligand like L-proline (0.2 eq) and a base such as K2CO3 (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Borylation

  • Dissolve the 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes).

The following diagram illustrates the logical flow of this synthetic process.

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Borylation Start 4-Bromo-2-methoxyaniline + 4-Methylimidazole Reaction1 CuI, L-proline, K2CO3 DMF, 110 °C Start->Reaction1 Intermediate 1-(4-Bromo-2-methoxyphenyl) -4-methyl-1H-imidazole Reaction1->Intermediate Purification1 Workup & Column Chromatography Intermediate->Purification1 Reaction2 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 Purification1->Reaction2 Quench Acidic Workup (HCl) Reaction2->Quench Purification2 Recrystallization/ Trituration Quench->Purification2 FinalProduct (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Purification2->FinalProduct

Caption: A multi-step synthesis of the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming C-C bonds. The boronic acid moiety is stable, generally has low toxicity, and is tolerant of a wide range of functional groups.[2]

In a typical Suzuki-Miyaura reaction, the boronic acid (the organoboron component) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base. The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl) group can thus be efficiently introduced into a target molecule.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The mechanism, while complex, can be summarized into three key stages: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the aryl halide (1.0 eq), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base, for example, aqueous 2M Na2CO3 (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)Ln-R2 Transmetal->PdII_Diaryl Boronate [R2-B(OH)3]- Boronate->Transmetal Base Base (e.g., CO3^2-) Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Characterization

The purity and identity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid must be rigorously confirmed before its use. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The presence of characteristic peaks for the aromatic, methoxy, methyl, and imidazole protons, along with the absence of significant impurities, is essential.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further validating the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A high-purity sample (>95%) is generally required for reliable and reproducible results in subsequent reactions.

Safety and Handling

Boronic acids are generally considered to be of low toxicity.[2] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Boronic Acids in Modern Synthesis Boronic acids and their derivatives are indispensable tools in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility as versatile building blocks stems from their stability to air and moisture, ease of handling as solids, and generally low toxicity.[2][3] However, the perceived stability of boronic acids can be misleading, as they are susceptible to various degradation pathways that can compromise their purity and reactivity. This guide focuses specifically on (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a compound of interest in medicinal chemistry, to provide a framework for ensuring its long-term stability and reliable use.

Intrinsic Stability and Key Degradation Pathways

The stability of any boronic acid is a function of its molecular structure and the external conditions to which it is exposed. For (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, the interplay of its substituents and the inherent reactivity of the boronic acid moiety dictates its degradation profile. The primary degradation pathways of concern are protodeboronation, oxidation, and boroxine formation.[4]

Protodeboronation: A Prevalent Side Reaction

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction can be catalyzed by both acids and bases and is highly dependent on the pH of the medium.[1][5][6]

  • Acid-Catalyzed Protodeboronation: In acidic conditions, the reaction proceeds via protonation of the aryl ring, leading to the cleavage of the C-B bond.[5][7] The rate of acid-promoted protodeboronation can be influenced by the electronic nature of the substituents on the aromatic ring.[7]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form.[1][6] This anion is more susceptible to electrophilic attack by a proton source, such as water, leading to protodeboronation.[6] The rate of this process is often maximal at high pH.[6][8]

For (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, the presence of the basic imidazole ring introduces an additional layer of complexity. At neutral pH, the molecule may exist as a zwitterion, which has been shown to influence the rate of protodeboronation in other basic heteroaromatic boronic acids.[1]

Oxidative Degradation

Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species.[4][9] This degradation pathway can be a significant concern, especially in biological applications where oxidative stress is prevalent.[9] The mechanism of oxidation can be complex and may lead to the formation of various byproducts. For phenylboronic acid, oxidation rates at physiological pH can be comparable to those of thiols, highlighting the importance of protecting against oxidative degradation.[9] The electron density on the boron atom plays a crucial role in its susceptibility to oxidation; diminishing this electron density can enhance oxidative stability.[9]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[4] While this process is often reversible upon exposure to water, it can complicate accurate weighing and stoichiometry in reactions.[4]

Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid, which are applicable to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

G A (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid B Protodeboronation (Acid or Base Catalyzed) A->B H+ or OH- C Oxidation A->C [O] D Boroxine Formation (Anhydrous Conditions) A->D - H2O E 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzene B->E F Oxidized Byproducts C->F G Cyclic Trimer (Boroxine) D->G

Caption: Primary degradation pathways of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, the following storage and handling protocols are recommended.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[10]Lower temperatures slow down the rates of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[10][11]Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.
Moisture Keep container tightly closed in a dry place.[10]Boronic acids are hygroscopic and can absorb moisture from the air, which can facilitate hydrolysis and protodeboronation.
Light Protect from light.While not as critical as other factors for many boronic acids, photolytic degradation can occur, and protection from light is a good general practice.
Container Use a tightly sealed, opaque container.Prevents exposure to light, moisture, and air.

Experimental Workflow for Stability Assessment

A robust stability assessment program is crucial for understanding the degradation profile of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid under various stress conditions. A forced degradation study is a key component of this assessment.[12][13]

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting the boronic acid to hydrolytic, oxidative, and photolytic stress.

1. Sample Preparation:

  • Prepare a stock solution of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in an aprotic solvent such as acetonitrile or tetrahydrofuran to minimize pre-injection hydrolysis.[14][15]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 70°C for a defined period (e.g., 24 hours).[12][13]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 70°C for a defined period.[12][13]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[12][13]

  • Photolytic Degradation: Expose the solid material or a solution to a combination of visible and UV light, as per ICH Q1B guidelines.[12]

3. Analytical Monitoring:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis A Acidic Hydrolysis (0.1 M HCl, 70°C) F Stability-Indicating HPLC-UV/MS A->F B Basic Hydrolysis (0.1 M NaOH, 70°C) B->F C Oxidative Stress (3% H2O2, RT) C->F D Photolytic Stress (ICH Q1B) D->F E Stock Solution of Boronic Acid E->A E->B E->C E->D

Sources

Foundational

A Comprehensive Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: Commercial Availability, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a specialized arylboro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features—a methoxy group and a 4-methyl-1H-imidazol-1-yl substituent on the phenyl ring—confer specific electronic and steric properties that make it an attractive partner in cross-coupling reactions. Arylboronic acids are renowned for their utility in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with high efficiency and selectivity under mild conditions.[1] The stability, commercial availability, and relatively low toxicity of boronic acids have cemented their status as indispensable tools for medicinal chemists.[2] This guide provides an in-depth overview of the commercial availability, physicochemical properties, synthetic applications, and safe handling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Commercial Availability and Procurement

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is readily available from a range of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities, with ≥95% being common for synthetic applications. When procuring this reagent, it is crucial to consider the supplier's quality control measures and the provided analytical data to ensure the material's suitability for the intended research.

Below is a summary of representative commercial suppliers for this compound:

SupplierCatalog NumberPurityAvailable Quantities
Benchchem BCC6859≥95%Inquire for details
BLD Pharm BD11204295%1g, 5g, 10g
Chemenu CM193635>95.0%1g, 5g, 10g, 25g, 50g
Glentham Life Sciences GK9811≥98%1g, 5g
Key Organics 78-773>95%1g, 5g
Molekula 69796859≥97%1g, 5g, 10g

Note: Availability and catalog numbers are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1145786-45-3[3]
Molecular Formula C₁₁H₁₃BN₂O₃[3]
Molecular Weight 232.04 g/mol [3]
Appearance White to off-white solidSupplier Data
Melting Point >250 °CSupplier Data
Solubility Soluble in methanol, DMSO, and other polar organic solvents.General knowledge
InChI Key OMGGGTOQGOMAKG-UHFFFAOYSA-N[3]
Canonical SMILES CC1=CN(C=N1)C2=CC=C(C=C2OC)B(O)O[3]

Core Application: A Key Intermediate in the Synthesis of Bioactive Molecules

The primary application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid lies in its role as a sophisticated building block in the synthesis of pharmacologically active compounds. While direct literature explicitly detailing the use of this exact boronic acid is emerging, its structural similarity to known pharmaceutical intermediates provides strong evidence for its intended application.

Specifically, the structurally related aniline, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a well-documented key intermediate in the synthesis of Nilotinib .[4][5] Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7] The synthesis of Nilotinib and other similar kinase inhibitors often involves an amidation reaction where a substituted aniline is coupled with a carboxylic acid derivative.

The subject of this guide, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, serves as a versatile precursor for creating a variety of substituted aryl compounds through Suzuki-Miyaura cross-coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[1] This capability is paramount in medicinal chemistry for the modular construction of complex molecular scaffolds.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like the one discussed. This protocol is designed to be a starting point for optimization by research scientists.

Objective: To couple an aryl halide (e.g., a substituted bromopyridine) with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Materials:

  • Aryl halide (1.0 equivalent)

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly degassed prior to use by bubbling with an inert gas for 20-30 minutes.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Sources

Exploratory

literature review of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid applications

An In-Depth Technical Guide to the Applications of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid in Modern Drug Discovery Abstract (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a highly fun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid in Modern Drug Discovery

Abstract

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a highly functionalized heterocyclic boronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique structural architecture, combining a reactive boronic acid moiety with a pharmaceutically relevant methyl-imidazole group and a reactivity-modulating methoxy substituent, makes it an invaluable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its core applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of kinase inhibitors. We will delve into the causality behind experimental designs, provide detailed protocols, and explore the broader potential of this versatile reagent in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Chapter 1: Introduction to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid

The utility of any chemical reagent is defined by its structure. In (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, we find a convergence of functionalities that predispose it to high-value applications in modern synthetic chemistry.

Chemical Structure and Properties

The compound, with CAS Number 1145786-45-3, is a stable, solid material under standard conditions, making it convenient for laboratory use.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1145786-45-3[1]
Molecular Formula C₁₁H₁₃BN₂O₃[1]
Molecular Weight 232.04 g/mol [1]
Topological Polar Surface Area 67.5 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Key Structural Features and Their Significance

The molecule's power lies in the synergistic interplay of its three key components:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's reactivity. Boronic acids are mild organic Lewis acids that are exceptionally versatile in organic synthesis.[2] Their most prominent role is as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] Boronic acids are valued for their stability to air and moisture, relatively low toxicity (degrading to boric acid), and broad functional group tolerance, making them ideal for complex, late-stage syntheses.[3]

  • The 4-Methyl-1H-Imidazolyl Group: This heterocyclic moiety is a well-established pharmacophore, frequently found in the core structure of potent and selective kinase inhibitors. For instance, the blockbuster drug Nilotinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia, features a 3-(4-methyl-1H-imidazol-1-yl)phenyl fragment.[4] The imidazole ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing significantly to binding affinity and selectivity.

  • The Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, the methoxy group is not merely a passive substituent. Its oxygen atom can act as an intramolecular chelating ligand to the palladium catalyst during the Suzuki-Miyaura reaction. This chelation effect can influence the geometry of the transition state, potentially accelerating the reaction and controlling regioselectivity in certain substrates.[5]

Synthesis Overview

Aryl boronic acids are typically synthesized via the electrophilic trapping of an organometallic intermediate with a borate ester.[3] The most common laboratory-scale method involves the reaction of an aryl Grignard or organolithium reagent (formed from the corresponding aryl halide) with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[6][7]

G ArylHalide Aryl Halide (e.g., 1-bromo-3-methoxy-4-nitrobenzene) Step1 1. Reduction (e.g., Fe/HCl) 2. Imidazole formation ArylHalide->Step1 Intermediate1 Intermediate Aryl Halide (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl bromide) Step1->Intermediate1 Step2 Metal-Halogen Exchange (e.g., n-BuLi or Mg) Intermediate1->Step2 Organometallic Aryl Lithium / Grignard Reagent Step2->Organometallic Step3 Borylation (e.g., B(OMe)₃) Organometallic->Step3 BoronateEster Boronate Ester Intermediate Step3->BoronateEster Step4 Hydrolysis (e.g., aq. HCl) BoronateEster->Step4 FinalProduct (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Step4->FinalProduct

General synthetic workflow for the target boronic acid.

Chapter 2: The Suzuki-Miyaura Cross-Coupling Reaction: The Primary Application

The paramount application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction has become a cornerstone of medicinal chemistry for its reliability and broad scope in constructing biaryl and heteroaryl structures.[8]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

SuzukiCycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² Product Biaryl Product (Ar¹-Ar²) RE->Product Pd0->OA Ar¹-X PdII_Aryl->TM Ar²-B(OH)₂ (Base) PdII_Biaryl->RE ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->TM

The catalytic cycle of the Suzuki-Miyaura reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]

Causality in Experimental Design

The selection of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid for a synthesis is a deliberate choice driven by several factors:

  • Robustness: The boronic acid functional group is stable enough to be carried through multiple synthetic steps, yet reactive enough for efficient coupling under mild conditions.[3]

  • Target-Oriented Design: The inclusion of the 4-methyl-1H-imidazolyl moiety is a classic example of "scaffold-hopping" or fragment-based drug design, where a known pharmacophore is incorporated into a new molecular framework.[4]

  • Catalyst Compatibility: Modern palladium precatalysts, often employing bulky phosphine ligands, are highly effective at coupling heteroaryl boronic acids, which can sometimes be challenging substrates.[10] These advanced catalysts ensure high yields and prevent decomposition of the boronic acid before coupling can occur.

Chapter 3: Application in the Synthesis of Kinase Inhibitors: A Case Study

The structural similarity of the title compound to fragments of known kinase inhibitors makes it a prime candidate for the synthesis of new therapeutic agents.[4]

Detailed Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a biaryl system, a common core in many kinase inhibitors. The chosen electrophile is 2-chloro-4-aminopyrimidine, a readily available starting material that provides a key hydrogen-bonding amine group.

Reaction Scheme:

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid + 2-chloro-4-aminopyrimidine → 4-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)pyrimidine

Materials and Reagents:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.0 eq)

  • 2-chloro-4-aminopyrimidine (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen (inert gas)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (e.g., 232 mg, 1.0 mmol), 2-chloro-4-aminopyrimidine (142 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and sodium carbonate (318 mg, 3.0 mmol).

    • Causality: An inert atmosphere is critical because the Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate it. Pd(dppf)Cl₂ is a robust precatalyst that reliably forms the active Pd(0) species in situ.

  • Solvent Addition: Evacuate the flask and backfill with argon three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Causality: A mixture of an organic solvent (dioxane) and water is often used. The organic solvent solubilizes the organic reagents and catalyst, while the water is necessary to dissolve the inorganic base (Na₂CO₃). This biphasic system facilitates the crucial transmetalation step.

  • Heating and Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side products.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

    • Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography is essential to remove residual catalyst, unreacted starting materials, and any side products, ensuring the high purity required for subsequent biological testing.

Data Presentation

The following table summarizes typical conditions and expected results for Suzuki-Miyaura couplings involving similar heteroaryl boronic acids, based on literature precedents.[11]

ParameterCondition / ValueRationale
Boronic Acid:Halide Ratio 1 : 1.1-1.2A slight excess of the halide ensures complete consumption of the more valuable boronic acid.
Catalyst Loading 1-5 mol%Sufficient for efficient catalysis; higher loading can be costly and complicates purification.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Choice of base can significantly impact reaction rate and yield; carbonate bases are standard.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on substrate solubility and reaction temperature.
Temperature 80-120 °CProvides thermal energy for the reaction without causing significant substrate decomposition.
Typical Yield 60-95%Demonstrates the high efficiency of the Suzuki-Miyaura coupling.[11]

Chapter 4: Other Potential Applications

While its primary use is in C-C bond formation, the inherent properties of the boronic acid moiety open doors to other advanced applications.

Boronic Acids as Chemical Probes and Sensors

Phenylboronic acids (PBAs) can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited to create sensors and probes for saccharides.[6] Sialic acid, a sugar derivative, is often overexpressed on the surface of cancer cells.[12] Consequently, nanoparticles or fluorescent dyes functionalized with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid could potentially be used for targeted drug delivery or imaging of tumors by binding to these cell-surface glycans.[12][13]

Boronic Acids as Lewis Acid Catalysts

Aryl boronic acids, particularly those with electron-withdrawing groups, can act as efficient Lewis acid catalysts for various organic transformations, such as direct amidation between carboxylic acids and amines.[7] This application provides a metal-free alternative for amide bond formation, a reaction of immense importance in pharmaceuticals and materials.

Chapter 5: Conclusion and Future Outlook

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable and efficient route to novel kinase inhibitors and other biologically active molecules. The strategic combination of a reactive handle (boronic acid) and a key pharmacophore (methyl-imidazole) within a single, stable molecule streamlines the synthesis of complex drug candidates.

Future research will likely focus on expanding the library of coupling partners for this boronic acid to generate diverse molecular scaffolds for high-throughput screening. Furthermore, harnessing its diol-binding capabilities for targeted therapies and diagnostic tools represents an exciting and promising frontier for this versatile compound.

References

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid - Benchchem.
  • 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid - Guidechem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosyl
  • Phenylboronic acid – preparation and applic
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
  • 3,4-(Methylenedioxy)phenylboronic acid - Chem-Impex.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv.

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Foundational

Spectroscopic Characterization of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: A Technical Guide

Introduction (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural featu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, combining a substituted phenylboronic acid with a 4-methyl-1H-imidazolyl moiety, make it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents and functional materials. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, their ability to reversibly bind with diols, and their emerging applications in chemical sensing and drug delivery.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is presented below.

Figure 1: Chemical structure of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the target compound.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a substituted phenylboronic acid.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_Processing Data Processing Sample Weigh ~5-10 mg of the boronic acid Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim H1_acq Acquire ¹H NMR spectrum Shim->H1_acq C13_acq Acquire ¹³C NMR spectrum (e.g., with proton decoupling) Shim->C13_acq FT Apply Fourier Transform to the FID H1_acq->FT C13_acq->FT Phase Phase the resulting spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (e.g., to residual solvent peak) Baseline->Reference Integrate Integrate ¹H signals and pick peaks for both spectra Reference->Integrate

Figure 2: A generalized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is often a preferred solvent for boronic acids. Its polarity aids in dissolution, and the labile protons of the B(OH)₂ group can exchange with residual water in the solvent, often appearing as a broad singlet.

  • Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex aromatic and heterocyclic regions of the spectrum.

Predicted ¹H NMR Data

The following table summarizes the anticipated proton NMR signals for the title compound. Chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and substituent effects.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s2HB(OH )₂
~7.7 - 7.8s1HImidazole C2-H
~7.4 - 7.6m2HPhenyl H
~7.2 - 7.3d1HPhenyl H
~7.0 - 7.1s1HImidazole C5-H
~3.9s3H-OCH
~2.2s3HImidazole -CH

Interpretation:

  • The two protons of the boronic acid hydroxyl groups are expected to be exchangeable and will likely appear as a broad singlet.

  • The protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

  • The methoxy and methyl groups are anticipated to be sharp singlets.

  • The protons of the imidazole ring will appear as distinct signals, with their chemical shifts influenced by the electronic environment.

Predicted ¹³C NMR Data

The table below outlines the expected carbon-13 NMR signals.

Chemical Shift (δ, ppm)Assignment
~160Phenyl C -OCH₃
~145Phenyl C -N
~140Imidazole C 2
~135Imidazole C 4
~130Phenyl C -B (broad)
~125Phenyl C H
~120Phenyl C H
~115Imidazole C 5
~110Phenyl C H
~56-OC H₃
~14Imidazole -C H₃

Interpretation:

  • The carbon atom attached to the boron (C-B) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

  • The chemical shifts of the aromatic and heterocyclic carbons are diagnostic and can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_SamplePrep_IR Sample Preparation (ATR) cluster_DataAcquisition_IR Data Acquisition cluster_Processing_IR Data Processing Clean Clean the ATR crystal (e.g., with isopropanol) Background Acquire a background spectrum Clean->Background Sample_IR Place a small amount of solid sample on the crystal Background->Sample_IR Pressure Apply pressure with the anvil Sample_IR->Pressure Scan Scan the sample (e.g., 16-32 scans at 4 cm⁻¹ resolution) Pressure->Scan Correction Perform ATR and baseline corrections Scan->Correction Label Label significant peaks Correction->Label

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality in Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a common technique for solid samples as it requires minimal sample preparation and is non-destructive.

Predicted IR Data

The characteristic vibrational frequencies for the title compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch (boronic acid, intermolecular H-bonding)
3150 - 3100MediumC-H stretch (aromatic and imidazole)
2950 - 2850MediumC-H stretch (aliphatic -OCH₃, -CH₃)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1470, ~1430MediumC=N, C=C stretch (imidazole ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1020Mediumin-plane B-O-H bend
~850 - 750StrongC-H out-of-plane bend (aromatic substitution pattern)

Interpretation:

  • A very broad and strong absorption in the 3600-3200 cm⁻¹ region is a hallmark of the O-H stretching of the boronic acid, indicative of hydrogen bonding.[1][2][3]

  • The strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.[4][5]

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the various bending and stretching modes of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_SamplePrep_MS Sample Preparation cluster_DataAcquisition_MS Data Acquisition (ESI) cluster_Processing_MS Data Processing Solution Prepare a dilute solution of the sample (e.g., in methanol or acetonitrile) Infuse Infuse the sample solution into the ESI source Solution->Infuse Ionize Apply a high voltage to generate ions Infuse->Ionize Analyze Analyze ions in the mass analyzer (e.g., TOF or Orbitrap) Ionize->Analyze Spectrum Generate the mass spectrum Analyze->Spectrum Identify Identify the molecular ion peak and other significant fragments Spectrum->Identify

Figure 4: General workflow for mass spectrometry using electrospray ionization.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like boronic acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] This simplifies the interpretation of the resulting spectrum.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass analyzer (like TOF or Orbitrap) allows for the determination of the accurate mass, which can be used to confirm the elemental composition of the molecule.

Predicted MS Data

The expected mass spectrometric data for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is presented below.

m/z (predicted)Ion Species
233.11[M+H]⁺
255.09[M+Na]⁺
215.10[M+H - H₂O]⁺

Interpretation:

  • The molecular formula of the compound is C₁₁H₁₃BN₂O₃, with a monoisotopic mass of 232.1019 g/mol .[7]

  • In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 233.11.

  • An adduct with sodium, [M+Na]⁺, at m/z 255.09 may also be observed.

  • Boronic acids are known to readily dehydrate. A peak corresponding to the loss of a water molecule from the molecular ion, [M+H - H₂O]⁺, at m/z 215.10 is highly probable. It is also common for boronic acids to form cyclic anhydrides (boroxines), especially under certain conditions, which may be detectable in the mass spectrum.[8]

Conclusion

The structural characterization of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid relies on a synergistic application of modern spectroscopic techniques. This guide has provided a comprehensive framework for researchers to acquire and interpret the NMR, IR, and MS data for this molecule. By following the detailed protocols and utilizing the predictive data tables and interpretations, scientists can confidently verify the identity, purity, and structural integrity of this valuable chemical entity, thereby ensuring the reliability and reproducibility of their research and development endeavors.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

  • Presolski, S. I., & Finn, M. G. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 403–406. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Sci-Hub. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Vickers, E. B., & Corn, R. M. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(13), 5512–5520. [Link]

  • PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

An Application Guide to Suzuki-Miyaura Coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Introduction: The Strategic Importance of Imidazole-Containing Biaryls The Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction: The Strategic Importance of Imidazole-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds, a development that was recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly valuable building block: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS 1145786-45-3).[4] The imidazole ring system is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active molecules and approved drugs.[5][6] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional motif for interacting with biological targets like enzymes and receptors.[5][7] The ability to strategically couple this boronic acid with various aryl or heteroaryl halides opens a direct route to novel compounds with significant therapeutic potential, from anticancer to antifungal agents.[6][8][9]

This document serves as a comprehensive technical guide for researchers, providing not only a detailed experimental protocol but also a deep dive into the reaction mechanism, the specific challenges associated with nitrogen-containing heteroaryl substrates, and practical troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The universally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the aryl or heteroaryl halide (Ar¹-X). This step forms a square-planar Pd(II) complex.[1][10]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., OH⁻, CO₃²⁻). The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[12][13][14][15] This activated boronate then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide and forming a new di-organopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_ii_halide Ar¹-Pd(II)L₂-X (Palladium(II) Complex) pd0->pd_ii_halide pd_ii_halide->pd0 transmetal Transmetalation pd_ii_diaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) pd_ii_halide->pd_ii_diaryl pd_ii_diaryl->pd_ii_halide red_elim Reductive Elimination product_out Ar¹-Ar² (Product) red_elim->product_out ar1x_in Ar¹-X (Aryl Halide) ar1x_in->ox_add ar2b_in Ar²-B(OH)₃⁻ (Activated Boronate) ar2b_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with Imidazole-Containing Boronic Acids

While the Suzuki-Miyaura coupling is robust, nitrogen-rich heterocycles like imidazole introduce specific challenges that require careful consideration for a successful reaction.

  • Catalyst Inhibition : The Lewis basic nitrogen atoms in the imidazole ring can coordinate to the palladium center.[16] This coordination can lead to the formation of stable, off-cycle complexes, effectively deactivating the catalyst and inhibiting the reaction.[17] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary. These ligands promote the desired catalytic steps while sterically discouraging the inhibitory N-Pd coordination.[17][18]

  • Protodeboronation : This is a common and significant side reaction where the carbon-boron bond is cleaved by a proton source (often water, facilitated by the base) before transmetalation can occur.[16][19] This results in the formation of the corresponding unsubstituted arene, reducing the yield of the desired product. Heteroaryl boronic acids can be particularly susceptible to this pathway.[16] Careful control of reaction time, temperature, and the amount of water can help minimize this side reaction. Using a stronger, less nucleophilic base like K₃PO₄ can sometimes be beneficial.[17]

  • Reagent Purity : The success of the coupling is highly dependent on the quality of the boronic acid.[20] Impurities or partial decomposition (e.g., formation of boroxines) can lead to inconsistent results and low yields. It is crucial to use high-purity (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid from a reliable source.[19][20]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment
Reagent/EquipmentPurpose
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acidBoron coupling partner
Aryl/Heteroaryl BromideHalide coupling partner
Palladium Catalyst (e.g., PdCl₂(dppf) or SPhos G3 Precatalyst)Catalyzes the C-C bond formation
Base (e.g., K₂CO₃ or K₃PO₄)Activates the boronic acid
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)Reaction medium
Schlenk flask or reaction vial with a septumReaction vessel for maintaining an inert atmosphere
Magnetic stirrer and stir barAgitation
Inert gas supply (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents
Standard glassware for workup and purificationSeparatory funnel, round-bottom flasks, silica gel for chromatography
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere is Crucial)

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv. or 5 mol%). The use of modern, air-stable precatalysts can simplify this process.[18]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, halting the reaction.[19]

2. Solvent Addition and Reaction

  • Through the septum, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. Rationale: Solvents must be degassed to remove dissolved oxygen. A biphasic system with water often accelerates the reaction and helps dissolve the inorganic base.[21]

  • Lower the flask into an oil bath preheated to the desired temperature (typically 85–100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.

3. Reaction Workup

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[11]

4. Purification

  • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or Low Conversion Inactive Catalyst: The Pd(0) species has been oxidized or the precatalyst failed to activate.[19]Ensure proper degassing of solvents and use of an inert atmosphere. Test the catalyst on a simple, known reaction (e.g., bromobenzene and phenylboronic acid). Consider using a more robust, air-stable precatalyst.[19]
Reagent Decomposition: The boronic acid has undergone significant protodeboronation before coupling.[19]Check the purity of the boronic acid via NMR. Use freshly purchased or properly stored material. Minimize reaction time and consider using anhydrous conditions with a base like KF or CsF if compatible.[14]
Catalyst Inhibition: The imidazole nitrogen is deactivating the palladium center.Switch to a catalyst system with a bulkier, more electron-rich ligand such as SPhos or XPhos.[17]
Formation of Homocoupled Product Oxygen Contamination: Oxygen can promote the homocoupling of the boronic acid.Improve the degassing procedure and ensure a leak-free reaction setup.
Formation of Protodeboronated Side Product Excess Water/Proton Source: The boronic acid is being hydrolyzed faster than it is being coupled.[16]Reduce the amount of water in the solvent system or run under anhydrous conditions. Use a less nucleophilic base like K₃PO₄. Avoid unnecessarily long reaction times or high temperatures.
Difficulty in Purification Complex Reaction Mixture: Presence of multiple side products and unreacted starting materials.Re-optimize the reaction conditions (catalyst, base, solvent, temperature) on a small scale to improve selectivity and conversion before scaling up.

Applications and Significance

The successful coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid provides access to a wide range of biaryl structures decorated with a key pharmacophore. The resulting molecules are of high interest in drug discovery for several reasons:

  • Enzyme Inhibition : The imidazole moiety is a common feature in molecules designed to inhibit enzymes such as kinases, which are critical targets in oncology.[9]

  • Receptor Modulation : The structural and electronic features of imidazole-containing compounds allow them to bind to and modulate the activity of various cellular receptors.[5]

  • Antimicrobial and Antifungal Agents : Many established and developmental antimicrobial and antifungal drugs incorporate an imidazole ring.[6][8][22]

By providing a reliable synthetic route to these valuable scaffolds, the Suzuki-Miyaura coupling empowers medicinal chemists to rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ahmad, I., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus. [Link]

  • ResearchGate. Applications of imidazole derivatives. [Link]

  • Kaur, H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Al-Ostoot, F. H., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Pacific Journal of Cancer Prevention. [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc. [Link]

  • Penney, J. M., et al. (2018). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]

  • Mikhalina, T. V., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Dalmás, M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • MDPI. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
  • MDPI. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

Sources

Application

Application Notes and Protocols: Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is particularly vital in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] This guide provides an in-depth technical overview and practical protocols for the palladium-catalyzed Suzuki-Miyaura coupling of a specific, pharmaceutically relevant building block: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

The presence of the imidazole moiety in this boronic acid presents unique challenges. Heteroaromatic compounds, especially those with Lewis basic nitrogen atoms like imidazole, can interact with and potentially deactivate the palladium catalyst.[5] Furthermore, heteroaryl boronic acids can be prone to competitive side reactions such as protodeboronation, where the carbon-boron bond is cleaved.[5][6] Therefore, the careful selection of the palladium catalyst, ligands, base, and solvent system is paramount to achieving high yields and purity. This document will explore the mechanistic underpinnings of the reaction, provide guidance on catalyst and reagent selection, and offer detailed, field-proven experimental protocols.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[7][9][10]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex.[7][9][11] The halide or pseudohalide is displaced in this step.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Palladium Catalyst and Ligand System

The choice of palladium source and, critically, the supporting ligand is a determining factor for the success of the coupling reaction, especially with challenging substrates.

Palladium Precursors

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like Pd(PPh₃)₄.[7] For Pd(II) sources such as Pd(OAc)₂, an in-situ reduction to the active Pd(0) species is required, which can be facilitated by phosphine ligands or other components in the reaction mixture.[8]

The Crucial Role of Ligands

Ligands stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. For electron-rich and potentially coordinating heteroaryl substrates, the use of bulky and electron-rich phosphine ligands is often advantageous.[12][13] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][12][13]

Recommended Ligands for Imidazole-Containing Substrates:

Ligand NameStructureKey Attributes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky and electron-rich, excellent for coupling heteroaryl chlorides and bromides.[13]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos, often provides high yields with challenging substrates.[14]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly effective Buchwald-type ligand for difficult couplings.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky, can be effective in very sterically demanding couplings.

The use of N-heterocyclic carbene (NHC) ligands can also be a viable alternative to phosphines, offering high stability and activity.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a generic aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.

Reagents and Equipment
  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

  • Aryl bromide (or other suitable electrophile)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene, often with water)[2]

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial containing a magnetic stir bar, add (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents, e.g., K₃PO₄).[15]

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a pre-catalyst, add it directly (1-2 mol%).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16] Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[17]

  • Solvent Addition:

    • Through the septum, add the degassed solvent system using a syringe. A common and effective solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).[14] The total solvent volume should be sufficient to ensure proper mixing.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath. Reaction temperatures typically range from 60 °C to 110 °C.[9] A good starting point is 80-90 °C.[18]

    • Stir the reaction mixture vigorously for the designated time, typically ranging from 4 to 24 hours.[9][18]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

Work-up and Purification Workflow

Workup_Purification Start Reaction Completion Cool Cool to Room Temperature Start->Cool Dilute Dilute with Ethyl Acetate & Water Cool->Dilute Separate Separate Layers in Separatory Funnel Dilute->Separate Extract Extract Aqueous Layer with Ethyl Acetate Separate->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Final Isolated Pure Product Purify->Final

Caption: A typical workflow for the work-up and purification of Suzuki-Miyaura coupling products.

Detailed Work-up Procedure
  • Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[9]

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.[18]

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with ethyl acetate.[18]

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with brine to remove residual water and inorganic salts.[9][18]

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][9]

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[18]

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are of high purity and that the reaction is conducted under strictly anaerobic conditions.[16]

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, is a common issue with heteroaryl boronic acids, especially under prolonged heating or in the presence of excess water and base.[5] Using a less aqueous solvent system, a milder base (e.g., K₂CO₃ instead of K₃PO₄), or shorter reaction times can help mitigate this problem. The use of boronic esters (e.g., pinacol esters) can also enhance stability.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[17] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is crucial to minimize this side product.

  • Catalyst Inhibition: The nitrogen atom of the imidazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor this inhibitory coordination.

By carefully considering these mechanistic principles and adhering to the detailed protocols, researchers can successfully employ palladium catalysts for the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, enabling the efficient synthesis of valuable and complex molecular targets.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved from [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025, December 20). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). Retrieved from [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025, August 5). Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry. (2020, December 27). Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010, October 13). Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025, March 22). Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Abstract This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. This document offers an in-depth exploration of the reaction principles, optimization of critical parameters, and step-by-step experimental procedures. Furthermore, a troubleshooting guide is included to address common challenges encountered during the coupling process. The protocols outlined herein are designed to be reproducible and scalable, empowering researchers to confidently employ this valuable reagent in their synthetic endeavors.

Introduction: The Strategic Importance of the Imidazole-Aryl Motif

The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl scaffold is a privileged structural motif found in a variety of biologically active molecules and functional materials. The strategic incorporation of the imidazole ring imparts unique physicochemical properties, including hydrogen bonding capabilities, metal chelation, and metabolic stability, which are highly desirable in drug design. Notably, this core structure is a key component in the synthesis of various kinase inhibitors, such as the FDA-approved drug Axitinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct and efficient route to construct complex biaryl and heteroaryl structures.[3] This guide focuses on the practical application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in this pivotal transformation.

Physicochemical Properties and Handling of the Boronic Acid

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a white to off-white solid that is generally stable under ambient conditions. However, like many boronic acids, it is susceptible to protodeboronation, particularly under harsh acidic or basic conditions, or at elevated temperatures. Proper storage in a cool, dry, and dark environment is recommended to maintain its integrity.

PropertyValue
CAS Number 1145786-45-3
Molecular Formula C₁₁H₁₃BN₂O₃
Molecular Weight 232.04 g/mol

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle cluster_boronic_acid_activation Boronic Acid Activation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation [Ar'B(OH)_3]^- Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Reductive Elimination->Ar-Ar' Ar'B(OH)_2 Ar'B(OH)_2 [Ar'B(OH)_3]^- [Ar'B(OH)_3]^- Ar'B(OH)_2->[Ar'B(OH)_3]^- Base Base (e.g., K_2CO_3) Base (e.g., K_2CO_3)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Cross-Coupling with Imidazole-Containing Boronic Acids

The presence of the imidazole moiety in the boronic acid introduces specific challenges that must be addressed for a successful coupling reaction. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] Therefore, the choice of ligand and reaction conditions is critical to mitigate this effect. The use of bulky, electron-rich phosphine ligands can often overcome this issue by promoting the desired catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a variety of aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Cross-Coupling of Aryl Bromides

This protocol is suitable for the coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a range of electron-rich and electron-deficient aryl bromides.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 equiv), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the aryl bromide.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Cross-Coupling for Aryl Chlorides

For less reactive aryl chlorides, microwave irradiation can significantly accelerate the reaction rate.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd-PEPPSI-IPr (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • tert-Amyl alcohol

Procedure:

  • In a microwave-safe reaction vial, combine the aryl chloride (1.0 equiv), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.5 equiv), potassium phosphate (2.5 equiv), and Pd-PEPPSI-IPr (3 mol%).

  • Add tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Summary of Recommended Reaction Conditions

ParameterCondition A (Aryl Bromides)Condition B (Aryl Chlorides - Microwave)
Palladium Source Pd(OAc)₂Pd-PEPPSI-IPr
Ligand XPhos(Internal to precatalyst)
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane/Water (4:1)tert-Amyl alcohol
Temperature 80-100 °C120-140 °C
Time 4-12 hours30-60 minutes

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh catalyst and anhydrous solvents.
Catalyst inhibitionIncrease ligand loading or switch to a bulkier, more electron-rich ligand (e.g., RuPhos).
Poor solubility of reagentsTry a different solvent system (e.g., DMF, toluene/water).
Protodeboronation of Boronic Acid Excess water or baseUse anhydrous base and solvents; consider using a milder base (e.g., Cs₂CO₃).
High temperature/long reaction timeReduce reaction temperature or time; consider microwave-assisted heating for faster conversion.
Formation of Homocoupled Byproducts Inefficient transmetalationEnsure the base is sufficiently strong and soluble to activate the boronic acid.
Oxidative homocoupling of boronic acidThoroughly degas the reaction mixture to remove oxygen.

Workflow for Reaction Setup and Workup

Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. NINGBO INNO PHARMCHEM CO., LTD.

  • Processes for the preparation of axitinib. Google Patents.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health.

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. Benchchem.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

  • Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako Pure Chemical Corporation.

  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI.

  • Synthesis of Axitinib. Synfacts.

  • The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... ResearchGate.

  • Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ScienceDirect.

  • Kumada-Tamao-Corriu cross-coupling of 4-bromoanisole with phenyl boronic acid-the search for optimal conditions a. ResearchGate.

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,... Beilstein Journal of Organic Chemistry.

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate.

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.

  • The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a. ResearchGate.

  • Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. ResearchGate.

  • catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids Hirokazu Tsukamoto. Royal Society of Chemistry.

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. ACS Publications.

  • Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. PubMed. .ncbi.nlm.nih.gov/23094892/)

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Application

Application Notes and Protocols for the Use of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a key building...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a key building block in modern medicinal chemistry. The focus is on its application in the synthesis of targeted kinase inhibitors, leveraging its unique structural features to achieve high potency and selectivity.

Introduction: The Strategic Importance of the Imidazolylphenyl Moiety in Kinase Inhibition

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a specialized reagent that has gained significant traction in the design of small molecule kinase inhibitors. Its core structure, a substituted imidazolylphenyl ring, is a privileged scaffold found in several clinically successful and investigational drugs targeting oncogenic kinases. The imidazole ring can act as a versatile hydrogen bond donor or acceptor, as well as a coordinating ligand for metal ions in the kinase active site, while the methoxy-substituted phenyl ring provides a platform for generating structural diversity and optimizing pharmacokinetic properties.

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction allows for the efficient assembly of complex biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site. The boronic acid group of the title compound makes it an ideal coupling partner for a wide range of aryl and heteroaryl halides, enabling the rapid generation of libraries of potential drug candidates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₁₁H₁₃BN₂O₃[2]
Molecular Weight232.04 g/mol [2]
Predicted pKa7.93 ± 0.17[2]
AppearanceOff-white to pale yellow solidTypical for arylboronic acids
SolubilitySoluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water.General knowledge of boronic acids

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The primary application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a biaryl linkage, a key structural element in many Type I and Type II kinase inhibitors. The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl moiety often serves as a "hinge-binding" fragment, interacting with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

General Workflow for Kinase Inhibitor Synthesis

The overall synthetic strategy involves the coupling of the boronic acid with a suitable aryl or heteroaryl halide, which typically constitutes the core of the kinase inhibitor scaffold.

G cluster_0 Reactants cluster_1 Suzuki-Miyaura Coupling cluster_2 Product cluster_3 Biological Evaluation A (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., 1,4-Dioxane/H₂O) A->C Boronic Acid B Aryl/Heteroaryl Halide (R-X) (e.g., substituted pyridine, pyrimidine, quinoline) B->C Coupling Partner D Biaryl Kinase Inhibitor Scaffold C->D C-C Bond Formation E Kinase Activity Assays (IC₅₀) Cell-based Proliferation Assays D->E Screening

Sources

Method

Mastering the Synthesis of Biaryl Scaffolds: A Protocol for Suzuki Coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction: Navigating the Nuances of Heteroaromatic Suzuki Couplings The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with hi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Heteroaromatic Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful transformation is central to the creation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed protocol for the Suzuki coupling of a specific, highly functionalized building block: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid .

The presence of the imidazole moiety introduces specific challenges that require careful consideration in protocol design. Heteroaryl boronic acids, particularly those with five-membered rings, can be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[2][3] Furthermore, the Lewis basic nitrogen atoms in the imidazole ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4]

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a scientifically grounded protocol, explaining the rationale behind the choice of reagents and conditions to empower the user to not only successfully execute the reaction but also to troubleshoot and adapt the methodology as needed.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the Suzuki coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Materials
ReagentCAS NumberMolecular WeightPurpose
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid1145786-45-3232.04Boronic acid coupling partner
Aryl Bromide (Ar-Br)--Halide coupling partner
XPhos Pd G31445085-87-9871.18Palladium precatalyst
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base
1,4-Dioxane (anhydrous)123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent
Nitrogen or Argon gas--Inert atmosphere
Rationale for Reagent Selection
  • Palladium Precatalyst (XPhos Pd G3): For challenging Suzuki couplings, particularly with heteroaromatic substrates, modern palladium precatalysts that feature bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[2] XPhos is a biarylphosphine ligand known to promote efficient oxidative addition and reductive elimination, even with sterically hindered or electron-rich substrates. The G3 (third-generation) precatalyst offers enhanced air and moisture stability, simplifying reaction setup.[2][3]

  • Base (Potassium Phosphate, K₃PO₄): The choice of base is critical in Suzuki couplings. K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups. For heteroaromatic boronic acids prone to protodeboronation, strong bases like NaOH or KOtBu can be detrimental. K₃PO₄ provides a good balance of reactivity and selectivity.[2]

  • Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is commonly used in Suzuki reactions.[6] 1,4-Dioxane is an excellent solvent for a wide range of organic compounds, while the addition of water helps to dissolve the inorganic base and facilitates the transmetalation step. It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), XPhos Pd G3 (0.02 equivalents, 2 mol%), and potassium phosphate (3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Suzuki_Workflow Start Start Setup 1. Combine Reagents: - Boronic Acid - Aryl Bromide - XPhos Pd G3 - K₃PO₄ Start->Setup Inert 2. Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent 3. Add Degassed Dioxane/Water Inert->Solvent Heat 4. Heat Reaction (80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Ensure proper inert atmosphere techniques.- Use a fresh bottle of palladium precatalyst.- Consider a different palladium precatalyst/ligand system (e.g., SPhos).- Dry solvents and reagents thoroughly.
Protodeboronation - Base is too strong- Reaction temperature is too high- Prolonged reaction time- Switch to a milder base (e.g., K₂CO₃ or CsF).- Lower the reaction temperature.- Optimize the reaction time to minimize exposure to basic conditions.
Formation of Homocoupled Byproducts - Oxygen contamination leading to side reactions- Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.
Difficulty in Purification - Close polarity of starting materials and product- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid presents a viable route to novel biaryl structures. By understanding the inherent reactivity of this heteroaromatic building block and employing a carefully selected catalyst, base, and solvent system, researchers can overcome potential challenges such as protodeboronation and catalyst inhibition. The protocol detailed herein provides a robust and scientifically-grounded starting point for the successful synthesis of complex molecules for applications in drug discovery and materials science.

References

  • N. Miyaura, A. Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]

  • C. Zhang, J. Huang, M. L. Trudell, S. P. Nolan. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 1999, 64 (11), 3804–3805. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A highly active catalyst for Suzuki–Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 2006, 45(21), 3484-3488. [Link]

  • A. F. Littke, C. Dai, G. C. Fu. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. A new palladium precatalyst allows for the fast Suzuki–Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 2010, 132(40), 14073-14075. [Link]

  • D. S. Walker, S. D. Martinelli, J. R. B. T. E. Barder, S. L. Buchwald. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004, 43(14), 1871-1876. [Link]

  • FUJIFILM Wako Pure Chemical Corporation. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]

  • S. L. Buchwald, et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010, 132(40), 14073-14075. [Link]

  • C. C. C. Johansson, T. J. Colacot. A decade of the Buchwald-Hartwig amination. Angewandte Chemie International Edition, 2010, 49(4), 676-707. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction: The Strategic Importance of Substituted Biaryls Biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of C(sp²)–C(sp²) bonds.[2][3] This guide provides a detailed technical overview and robust protocols for the application of a specialized building block, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid , in the synthesis of complex biaryl compounds.

The imidazole moiety is a common feature in pharmacologically active molecules, and its incorporation can significantly influence properties such as solubility, metabolic stability, and target binding.[4] However, the presence of nitrogen-rich heterocycles like imidazole can introduce challenges in palladium-catalyzed cross-coupling reactions. These challenges include potential catalyst inhibition through coordination of the Lewis basic nitrogen to the palladium center and the inherent instability of some heteroaryl boronic acids, which can lead to undesired side reactions like protodeboronation.[5][6] This document will address these challenges and provide rational, field-proven strategies for successful and reproducible couplings.

Understanding the Reagent: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

This boronic acid is a valuable building block for introducing a substituted phenyl-imidazole motif. A clear understanding of its properties is crucial for effective utilization.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₃BN₂O₃[7]

  • Molecular Weight: 232.04 g/mol [7]

  • Appearance: Typically an off-white to pale yellow solid.

  • Key Structural Features:

    • Boronic Acid Group (-B(OH)₂): The reactive functional group for the Suzuki-Miyaura coupling.

    • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can influence the electronic properties of the molecule and may interact with the palladium catalyst.

    • Methoxy Group (-OCH₃): An electron-donating group that can affect the reactivity of the phenyl ring.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing reactions. The Suzuki-Miyaura reaction proceeds through a series of well-defined steps involving a palladium catalyst.[8]

Suzuki_Miyaura_Cycle

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (the electrophile), forming a Pd(II) complex. The rate of this step is generally I > Br > Cl > OTf.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a variety of aryl and heteroaryl halides.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for standard aryl bromides and provides a reliable method for achieving high yields.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (equiv.)Purpose
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid232.041.2Nucleophilic coupling partner
Aryl BromideVaries1.0Electrophilic coupling partner
Pd(dppf)Cl₂ · CH₂Cl₂816.640.02 - 0.05Palladium pre-catalyst
K₂CO₃ or K₃PO₄138.21/212.272.0 - 3.0Base
1,4-Dioxane/Water (4:1)--Solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ · CH₂Cl₂ (0.02-0.05 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]

Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Heteroaryl Chlorides)

Coupling with less reactive electrophiles like heteroaryl chlorides or sterically hindered substrates often requires more active catalytic systems and carefully chosen conditions.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (equiv.)Purpose
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid232.041.5Nucleophilic coupling partner
Heteroaryl ChlorideVaries1.0Electrophilic coupling partner
Pd₂(dba)₃915.720.02Palladium source
XPhos or SPhos476.67/410.50.04 - 0.06Buchwald-type phosphine ligand
K₃PO₄212.273.0Base
Toluene or CPME/Water (10:1)--Solvent system

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, stir the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent for 15-20 minutes before adding to the main reaction.

  • Reaction Setup: In the main reaction flask, combine (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.5 equiv.), the heteroaryl chloride (1.0 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere as described in Protocol 1. Add the degassed solvent and then the pre-formed catalyst solution.

  • Heating and Monitoring: Heat the reaction to 100-110 °C. These reactions may require longer reaction times (12-24 hours).

  • Work-up and Purification: Follow the procedures outlined in Protocol 1.

Key Considerations for Success: An Expert's Perspective

Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective for simple couplings, more demanding reactions benefit from the use of modern catalytic systems.[6]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior for coupling heteroaryl substrates and chlorides due to their steric bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination.[6][13]

  • Palladium precatalysts offer improved stability and reproducibility compared to generating the active catalyst in situ.[14][15]

The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[10]

  • It facilitates the formation of the highly nucleophilic borate anion, which is essential for the transmetalation step.[9]

  • The choice of base can influence the reaction rate and the stability of the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for less reactive coupling partners.[16]

Solvent System: A biphasic solvent system, typically an organic solvent and water, is common in Suzuki-Miyaura reactions.[3]

  • The aqueous phase is necessary to dissolve the inorganic base.

  • The choice of organic solvent (e.g., dioxane, toluene, THF) can impact the solubility of the reagents and the stability of the catalytic species.[16]

Addressing Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[14]

  • Using a more active catalyst system can help ensure that the rate of the desired cross-coupling is faster than the rate of protodeboronation.[15]

  • Careful control of temperature and reaction time is also important.

Troubleshooting_Workflow

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

  • Bases: Inorganic bases are corrosive. Handle with care and avoid contact with skin and eyes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can successfully employ (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid to construct complex molecular architectures. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules for drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Arpad, T., & Chollet, N. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 11(24), 6099-6105. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Trifonova, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1572. [Link]

  • Wikipedia. (2023, December 27). Suzuki reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3423-3429. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 241-256. [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(4), M1494. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction: The Strategic Importance of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Medicinal Chemistry (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a critical building block in con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Medicinal Chemistry

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a critical building block in contemporary drug discovery and development. Its primary significance lies in its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] The structural features of this boronic acid, namely the methoxy and 4-methyl-imidazolyl moieties, are pivotal for the biological activity of the final active pharmaceutical ingredient (API). The boronic acid functional group itself is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4]

The transition from lab-scale synthesis to large-scale production of this intermediate presents a unique set of challenges. These include ensuring high purity, maximizing yield, maintaining cost-effectiveness, and adhering to stringent safety and environmental regulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable and robust synthetic protocol for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Synthetic Strategy: A Two-Step Approach to Scalable Production

A robust and scalable synthesis of the target boronic acid can be envisioned through a two-step process. This strategy prioritizes commercially available starting materials, operational simplicity, and amenability to large-scale equipment. The proposed synthetic pathway is as follows:

  • N-Arylation of 4-methylimidazole: This initial step involves the coupling of 4-methylimidazole with a suitable haloanisole derivative to form the core structure of the target molecule.

  • Miyaura Borylation: The subsequent step introduces the boronic acid functionality via a palladium-catalyzed cross-coupling reaction.

This approach is advantageous as it allows for the purification of the intermediate N-aryl imidazole before the introduction of the sensitive boronic acid group, which can simplify the final purification.

Synthetic_Workflow start Starting Materials step1 Step 1: N-Arylation (Ullmann or Buchwald-Hartwig Coupling) start->step1 intermediate 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole step1->intermediate step2 Step 2: Miyaura Borylation intermediate->step2 product (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid step2->product

Caption: A streamlined two-step synthetic workflow for the target boronic acid.

Part 1: Detailed Protocol for the Synthesis of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

This section outlines the protocol for the N-arylation of 4-methylimidazole with 1-bromo-4-fluoro-2-methoxybenzene. An Ullmann-type coupling is proposed for its cost-effectiveness and scalability.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
1-Bromo-4-fluoro-2-methoxybenzene139343-98-9205.031.00 kg4.88
4-Methylimidazole822-36-682.100.44 kg5.37
Copper(I) Iodide (CuI)7681-65-4190.450.09 kg0.49
Potassium Carbonate (K₂CO₃)584-08-7138.211.35 kg9.76
N,N-Dimethylformamide (DMF)68-12-273.095.0 L-
Experimental Procedure
  • Reactor Setup: To a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add 1-bromo-4-fluoro-2-methoxybenzene (1.00 kg, 4.88 mol), 4-methylimidazole (0.44 kg, 5.37 mol), copper(I) iodide (0.09 kg, 0.49 mol), and potassium carbonate (1.35 kg, 9.76 mol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 5.0 L) to the reactor.

  • Inerting: Purge the reactor with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120-130 °C with constant stirring. Monitor the reaction progress by HPLC until the starting material (1-bromo-4-fluoro-2-methoxybenzene) is consumed (typically 12-18 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add water (10 L) to the reactor with stirring. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate and wash thoroughly with water (3 x 2 L) to remove inorganic salts and residual DMF.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude product to a clean reactor. Add a suitable solvent for recrystallization, such as a mixture of ethanol and water or isopropanol. The optimal solvent system should be determined experimentally to maximize yield and purity.

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven at 60-70 °C to yield pure 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.

Part 2: Detailed Protocol for the Miyaura Borylation

This section describes the conversion of the intermediate bromide to the target boronic acid using a palladium-catalyzed Miyaura borylation.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole-267.121.00 kg3.74
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941.14 kg4.49
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.700.08 kg0.11
Potassium Acetate (KOAc)127-08-298.141.10 kg11.22
1,4-Dioxane (anhydrous)123-91-188.1110.0 L-
Experimental Procedure
  • Reactor Setup: To a clean, dry, and inert 20 L jacketed glass reactor, add 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.00 kg, 3.74 mol), bis(pinacolato)diboron (1.14 kg, 4.49 mol), and potassium acetate (1.10 kg, 11.22 mol).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10.0 L) to the reactor. Follow this by the addition of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.08 kg, 0.11 mol).

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere. Monitor the reaction by HPLC until the starting bromide is consumed (typically 4-8 hours).[5][6]

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with 1,4-dioxane (2 x 1 L).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • Hydrolysis to Boronic Acid: To the crude boronate ester, add a mixture of acetone (5 L) and 2 M hydrochloric acid (5 L). Stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

  • pH Adjustment and Precipitation: Adjust the pH of the solution to approximately 9-10 with the addition of a saturated aqueous solution of sodium bicarbonate. This will precipitate the boronic acid.

  • Isolation and Washing: Filter the precipitated solid. Wash the solid with water (3 x 2 L) and then with a small amount of cold acetone.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Process Optimization and Safety Considerations

Critical Process Parameters
  • Inert Atmosphere: The Miyaura borylation is sensitive to oxygen, which can lead to side reactions and catalyst degradation. Maintaining a strict inert atmosphere is crucial for high yields.[7]

  • Reagent Quality: The purity of starting materials, especially the dryness of the solvent and the quality of the palladium catalyst, directly impacts the reaction efficiency.

  • Temperature Control: Precise temperature control during both reaction steps is essential to minimize side product formation.

Safety and Handling

Safety_Protocols cluster_reagents Reagent Handling cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Waste Disposal 4-Methylimidazole 4-Methylimidazole - Corrosive - Harmful if swallowed - Causes severe skin burns and eye damage [1, 2, 3] 4-Bromoanisole 4-Bromoanisole - Harmful if swallowed - Causes skin irritation [25, 29, 30] Palladium_Catalyst Palladium Catalyst - Handle in a fume hood - Avoid inhalation of dust PPE - Safety goggles - Chemical-resistant gloves - Lab coat - Use in a well-ventilated fume hood Waste - Segregate halogenated and non-halogenated waste - Dispose of palladium waste according to regulations

Caption: Key safety considerations for the synthesis.

  • 4-Methylimidazole: This reagent is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[1][2][8] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 1-Bromo-4-fluoro-2-methoxybenzene: This compound is harmful if swallowed and causes skin irritation.[9][10][11] Avoid contact with skin and eyes.

  • Palladium Catalyst: Palladium compounds should be handled with care, as they can be sensitizers. Avoid creating and inhaling dust.

  • Solvents: DMF is a reproductive toxin and should be handled with caution. 1,4-Dioxane is a potential carcinogen and should be used in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.

Characterization and Quality Control

The purity and identity of the final product, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, should be confirmed using a combination of analytical techniques.

Analytical MethodExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic, methoxy, and imidazole protons. The absence of signals from the boronate ester is crucial.
¹³C NMR Signals confirming the carbon skeleton of the molecule.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight (232.04 g/mol ).[12]
HPLC A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion

The described two-step synthetic route provides a scalable and robust method for the production of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and process chemists can efficiently produce this valuable intermediate for downstream applications in pharmaceutical development. The protocol emphasizes the use of readily available reagents and purification techniques that are amenable to large-scale manufacturing, thereby bridging the gap between laboratory discovery and industrial production.

References

  • Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 21(1), 65-74. [Link]

  • Wang, L., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42939-42943. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4814-4817. [Link]

  • Kubota, K., et al. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 2158-2165. [Link]

  • Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process. Retrieved from [Link]

  • Scientific Update. (2018). Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylimidazole. Retrieved from [Link]

  • Papageorgiou, E. A., et al. (2017). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 21(1), 65–74. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Process Chemistry. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Retrieved from [Link]

  • Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Wang, B., et al. (2001). Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Synthesis, 2001(10), 1611-1613. [Link]

  • Google Patents. (1999). WO1999064428A1 - Synthesis of aryl boronic acids.
  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Organic Chemistry Portal. (n.d.). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. Retrieved from [Link]

  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30781. [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Bromoanisole, 95% (gc). Retrieved from [Link]

  • Haddenham, D., et al. (2009). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Amanote Research. (n.d.). An Efficient and Scalable Synthesis of Substituted. Retrieved from [Link]

  • ResearchGate. (2002). The Synthesis and Applications of Heterocyclic Boronic Acids. Retrieved from [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • C. J. Lovely. (2002). The Synthesis and Applications of Heterocyclic Boronic Acids. Tetrahedron, 58(1), 11-27. [Link]

  • Li, Y., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. ScienceOpen. [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazoles with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (2010). Patent No. 10-2010-0042123. Retrieved from [Link]

  • Jana, R., & Pathak, T. P. (2015). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances, 5(10), 7175-7190. [Link]

  • Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. ACS Catalysis, 1(8), 933-944. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This document is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific, yet valuable, building block. The unique electronic and structural features of this reagent—namely the basic imidazole moiety—present distinct challenges that require tailored solutions beyond standard Suzuki protocols.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these complexities and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when using (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki coupling reactions.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Failure to initiate the reaction is often the most frustrating issue. With this particular boronic acid, the primary suspect is the imidazole nitrogen atom, which can interfere with the palladium catalyst.

  • Primary Cause: Catalyst Inhibition by the Imidazole Moiety The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring can coordinate to the palladium center.[1] This coordination can either inhibit the formation of the active Pd(0) species or occupy a coordination site on the Pd(II) intermediate, thus preventing subsequent steps in the catalytic cycle like transmetalation or reductive elimination.

    Solutions:

    • Increase Catalyst and Ligand Loading: A simple first step is to incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). More importantly, ensure an adequate palladium-to-ligand ratio. For monodentate phosphine ligands, a Pd:Ligand ratio of 1:2 to 1:4 is common and can help ensure the catalytic species is properly formed and stabilized.

    • Select a More Robust Ligand: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[2] These ligands form highly active and stable catalysts that can accelerate the desired catalytic cycle, outcompeting the inhibitory binding of the imidazole.[3] They are particularly effective for coupling sterically hindered or electron-rich substrates.[2][4]

    • Use a Pre-formed Catalyst (Precatalyst): Buchwald-type precatalysts (e.g., XPhos-Pd-G3) are often more efficient at generating the active Pd(0) species in situ compared to using separate Pd(II) sources like Pd(OAc)₂.[4][5] This can be critical when a substrate feature, like the imidazole, can interfere with the reduction of Pd(II) to Pd(0).

  • Secondary Cause: Ineffective Base or Solvent System The base is not just a stoichiometric reagent; its role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7][8]

    Solutions:

    • Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly for heteroaromatic substrates.[1][9] They offer a good balance of reactivity without being overly harsh. Ensure the base is finely powdered and dry for anhydrous reactions to maximize its surface area and reactivity.[2]

    • Solvent Choice: The choice of solvent can dramatically impact solubility and reaction rates. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard and often effective.[9][10] The water helps dissolve the inorganic base and facilitates the formation of the active boronate species. For sensitive substrates prone to protodeboronation, consider anhydrous polar aprotic solvents like DMF, although careful degassing is paramount.[10]

Question 2: My reaction starts, but I observe significant formation of anisole-4-(4-methyl-1H-imidazol-1-yl) instead of my desired product. What is causing this protodeboronation?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for heteroaromatic boronic acids.[11][12] The presence of the basic imidazole nitrogen can exacerbate this issue.

  • Primary Cause: Reaction Conditions Favoring Protonolysis The C-B bond is susceptible to cleavage by a proton source, which is often water in the reaction medium. This side reaction is highly dependent on pH, temperature, and reaction time.[12][13]

    Solutions:

    • Switch to Milder or Anhydrous Base Conditions: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[2] Alternatively, running the reaction under strictly anhydrous conditions with a base like KF or CsF can significantly reduce this side reaction by removing the primary proton source.[2][14]

    • Use a "Slow-Release" Boronic Acid Derivative: Boronic acids can be unstable.[15] Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is an excellent strategy.[10][16] These esters are more robust and slowly hydrolyze under the reaction conditions to release the boronic acid in low concentrations, minimizing its decomposition time before it can engage in the catalytic cycle.[17]

    • Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[18] Use a highly active catalyst system (e.g., a Buchwald precatalyst) that allows the reaction to proceed quickly at a lower temperature (e.g., 60-80 °C instead of >100 °C).[1][5] Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for this specific boronic acid?

A1: For a challenging substrate like this, a robust and highly active system is recommended from the outset. A combination of a second or third-generation Buchwald precatalyst and a suitable base is a reliable starting point.

ComponentRecommendationRationale
Palladium Source XPhos-Pd-G3 (or G2)Highly active, air-stable precatalyst that rapidly generates the active Pd(0) species, minimizing side reactions.[4][5]
Ligand XPhosA bulky, electron-rich biarylphosphine ligand excellent for coupling hindered and electron-rich partners.[2]
Base K₃PO₄ or Cs₂CO₃Effective bases for activating the boronic acid without being overly harsh. Proven success with heteroaromatic substrates.[1][9]
Solvent 1,4-Dioxane / H₂O (4:1)A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents.[9][10]

Q2: Should I be concerned about the purity of my boronic acid? How can I purify it?

A2: Absolutely. Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines), which can affect stoichiometry and reactivity.[10] If the boronic acid is an oil or sticky solid, it may contain impurities. Purification can be achieved by treating the crude material with a base to form the water-soluble boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure boronic acid.[10] For difficult cases, conversion to a stable and easily purified pinacol or MIDA ester is the best approach.[10]

Q3: My reaction is sluggish even with an optimized catalyst system. What else can I do?

A3: If the reaction is slow, focus on accelerating the key steps of the catalytic cycle.

  • Increase Temperature: While this can increase protodeboronation, a moderate increase (e.g., to 100-110 °C) might be necessary if your aryl halide is unreactive (e.g., an aryl chloride).[4][19] Microwave heating can sometimes provide rapid, localized heating to drive the reaction to completion quickly, minimizing degradation.[4]

  • Ensure Proper Degassing: Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.[10][20]

  • Check Aryl Halide Reactivity: The reactivity order for the halide partner is I > Br > OTf >> Cl.[21] If you are using an aryl chloride, the reaction will be inherently slower and require a more active catalyst system and potentially higher temperatures.[21][22]

Visualizing the Process

The Suzuki Catalytic Cycle and Imidazole Interference

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the potential inhibitory pathway caused by the coordination of the imidazole nitrogen to the palladium catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products cluster_inhibition Inhibitory Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition Inhibited_Complex Inhibited Pd Complex Pd0->Inhibited_Complex TM_Complex Ar-Pd(II)-Ar'(L_n) OA_Complex->TM_Complex Transmetalation OA_Complex->Inhibited_Complex TM_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') TM_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic Boronate (Ar'-B(OR)3^-) Boronic->TM_Complex Imidazole Imidazole Moiety Imidazole->Inhibited_Complex Coordination

Caption: Suzuki cycle with potential imidazole catalyst inhibition.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Flowchart start Low Yield or No Reaction q_sm Starting Material (SM) Consumed? start->q_sm q_proto Protodeboronation Observed? q_sm->q_proto Yes res_catalyst Issue: Catalyst Inhibition/Deactivation 1. Use Buchwald Ligand (XPhos). 2. Use Pd-Precatalyst (G3). 3. Increase Catalyst Loading. q_sm->res_catalyst No res_proto Issue: Protodeboronation 1. Use Milder Base (KF, K2CO3). 2. Use Anhydrous Conditions. 3. Use Boronate Ester (Bpin). 4. Lower Temperature. q_proto->res_proto Yes res_side_reactions Issue: Other Side Reactions 1. Ensure rigorous degassing. 2. Check reagent purity. 3. Optimize Pd:Ligand ratio. q_proto->res_side_reactions No

Caption: A decision tree for troubleshooting Suzuki coupling.

Validated Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.3 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation:

    • To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.3 mmol), and K₃PO₄ (2.5 mmol).

    • Add the XPhos-Pd-G3 precatalyst (0.02 mmol) under a positive flow of inert gas.

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging the mixed solvents with argon for 20 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The color should change, often turning dark brown or black.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. Retrieved January 19, 2026, from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Retrieved January 19, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2014). Reddit. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2019). Reddit. Retrieved January 19, 2026, from [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2018). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • Failed suzuki coupling, any suggenstions?. (2022). Reddit. Retrieved January 19, 2026, from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2019). Chemistry – A European Journal. Retrieved January 19, 2026, from [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2015). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Cross-Coupling Reactions

Welcome to the technical support guide for researchers utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in organometallic chemistry and practical field experience. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is giving low yields of the desired product. What are the most likely side reactions?

A1: When coupling (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, two primary side reactions are the most common culprits for low yields: protodeboronation and homocoupling .

  • Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a particularly prevalent issue with heteroaromatic boronic acids.[1][2] The presence of the basic imidazole nitrogen in your substrate can create conditions that facilitate this side reaction.[1]

  • Homocoupling is the dimerization of your boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen in the reaction mixture or by certain palladium species.[2]

A third, less common, but possible issue is catalyst inhibition or side reactions involving the imidazole or methoxy groups. The imidazole nitrogen can coordinate to the palladium center, potentially altering its catalytic activity.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section provides a detailed breakdown of the most common issues encountered with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and step-by-step protocols to address them.

Issue 1: Significant Protodeboronation Detected

Symptoms:

  • Formation of 1-methoxy-2-(4-methyl-1H-imidazol-1-yl)benzene as a major byproduct.

  • Low conversion of the aryl halide starting material.

  • Overall low yield of the desired cross-coupled product.

Causality: Protodeboronation is often accelerated by the presence of water and a strong base, which can lead to the formation of a boronate species that is susceptible to protonolysis.[3] For heteroaromatic boronic acids containing a basic nitrogen, zwitterionic species can form under neutral pH conditions, which may also undergo rapid protodeboronation.[1]

Mitigation Strategies:

  • Optimize the Base:

    • Rationale: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a milder base can disfavor this pathway.

    • Protocol: Replace strong bases like NaOH or K3PO4 with milder alternatives such as K2CO3 or KF.[2] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions.

  • Employ Anhydrous Conditions:

    • Rationale: Water is the primary proton source for protodeboronation.[2] Removing it from the reaction can significantly suppress this side reaction.

    • Protocol: Use anhydrous solvents and reagents. Dry solvents by passing them through a column of activated alumina or by distillation from an appropriate drying agent. Ensure all glassware is oven-dried before use.

  • Use a Boronic Acid Protecting Group:

    • Rationale: Converting the boronic acid to a more stable derivative, such as a diethanolamine adduct or a pinacol ester, can prevent premature decomposition.[2][4] These derivatives often release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the active, and potentially unstable, species.[3]

    • Protocol: A simple procedure to form the diethanolamine adduct is to dissolve the boronic acid in a minimal amount of a solvent like methylene chloride and add one equivalent of diethanolamine. The resulting precipitate can be isolated and used directly in the coupling reaction.[2][5]

Troubleshooting Workflow for Protodeboronation

G start Low Yield & Protodeboronation Product Detected q1 Are you using a strong base (e.g., NaOH, K3PO4) in an aqueous solvent? start->q1 a1_yes Switch to a milder base (K2CO3, KF) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Are you running the reaction under anhydrous conditions? a1_yes->q2 a1_no->q2 a2_no Use anhydrous solvents and reagents q2->a2_no No a2_yes Consider boronic acid instability q2->a2_yes Yes end Improved Yield & Reduced Protodeboronation a2_no->end a3 Convert boronic acid to a more stable derivative (e.g., diethanolamine adduct, pinacol ester) a2_yes->a3 a3->end

Caption: Decision tree for troubleshooting protodeboronation.

Issue 2: Formation of Homocoupling Product

Symptoms:

  • Detection of 2,2'-dimethoxy-3,3'-bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl as a significant byproduct.

  • Reduced yield of the desired cross-coupled product.

Causality: The homocoupling of boronic acids is often initiated by Pd(II) species and is promoted by the presence of oxygen.[2][6] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can be accompanied by the oxidative dimerization of the boronic acid.[6] Inadequate degassing of the reaction mixture allows oxygen to re-oxidize Pd(0) to Pd(II), perpetuating a cycle that favors homocoupling.

Mitigation Strategies:

  • Thorough Degassing:

    • Rationale: Removing dissolved oxygen is critical to prevent catalyst oxidation and subsequent homocoupling.[2]

    • Protocol: Degas the solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Use a Pd(0) Catalyst Source:

    • Rationale: Starting with a Pd(0) catalyst, such as Pd(PPh3)4, eliminates the need for in-situ reduction, which can be a source of homocoupling.

    • Protocol: Use a high-purity Pd(0) source. Be aware that some Pd(0) catalysts are air-sensitive and should be handled in a glovebox.

  • Optimize Catalyst and Ligand:

    • Rationale: Highly active catalysts that promote rapid oxidative addition and transmetalation can outcompete the homocoupling pathway.

    • Protocol: For electron-rich boronic acids, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, often in combination with a suitable palladium precatalyst.[7]

Recommended Reaction Conditions to Minimize Side Reactions

ParameterRecommendationRationale
Catalyst Pd(PPh3)4 or a Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos)Pd(0) sources avoid the initial reduction step that can cause homocoupling. Bulky ligands can accelerate the desired catalytic cycle.
Base K2CO3 or KFMilder bases are less likely to promote protodeboronation compared to strong bases like NaOH or K3PO4.[2]
Solvent Anhydrous dioxane, 2-MeTHF, or tolueneAnhydrous conditions suppress protodeboronation.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-induced homocoupling.[2]
Additives Consider using the diethanolamine adduct of the boronic acidIncreases stability and prevents premature decomposition.[5]
Issue 3: Potential Complications from Methoxy and Imidazole Groups

Symptoms:

  • Stalled reaction or formation of unexpected byproducts.

  • Difficulty in purifying the final product.

Causality:

  • Imidazole Coordination: The nitrogen atoms of the imidazole ring can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive palladium complexes.[8]

  • Ortho-Methoxy Group: The ortho-methoxy group can potentially chelate to the palladium center during the catalytic cycle.[9] This chelation can influence the regioselectivity and reactivity of the coupling reaction, although in many cases it can be beneficial.[10]

Mitigation Strategies:

  • Ligand Selection:

    • Rationale: Using a strongly coordinating phosphine ligand can help to displace the imidazole from the palladium coordination sphere, maintaining catalyst activity.

    • Protocol: Employ bulky, electron-rich phosphine ligands that are known to form highly stable and active palladium complexes.

  • Careful Analysis of Byproducts:

    • Rationale: If unexpected byproducts are formed, their identification can provide clues about undesired reaction pathways.

    • Protocol: Use techniques like LC-MS and NMR to characterize any significant byproducts. This information can help in diagnosing the specific issue and refining the reaction conditions.

Reaction Mechanism Overview

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions OA Oxidative Addition (Ar-X + Pd(0)) TM Transmetalation (Ar-B(OH)2) OA->TM RE Reductive Elimination (Ar-Ar' formation) TM->RE Pd0 Pd(0) RE->Pd0 Pd0->OA Proto Protodeboronation (Ar-B(OH)2 -> Ar-H) Homo Homocoupling (2 Ar-B(OH)2 -> Ar-Ar) ArBOX (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid ArBOX->TM ArBOX->Proto ArBOX->Homo

Caption: Simplified overview of the desired Suzuki-Miyaura cycle and competing side reactions.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814–14826. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2555–2560. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 10(16), 3505–3508. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnections. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Molecules, 27(16), 5334. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • C−N coupling of imidazoles with phenylboronic acids. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. University of Oxford Department of Chemistry. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Preprints.org. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. ResearchGate. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Reaction of imidazole with 4-cyanophenylboronic acid. ResearchGate. [Link]

  • Imidazole containing palladium(II) complexes as efficient pre-catalyst systems for Heck and Suzuki coupling reaction: Synthesis, structural characterization and catalytic properties. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • Friščić, T., & Fábián, L. (2009). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-and Alkyne-Functionalised Starting Materials for Solvent-Free Synthesis of Conjugated Organic Materials. Chemical Communications, (37), 5539-5541. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting and practical advice for the purification of products derived from reactions utilizing this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.

The unique structure of this boronic acid, featuring a basic imidazole moiety and a polar methoxy group, presents specific challenges during product purification. This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.

Understanding the Challenges: Why Purification Can Be Tricky

Purification of products from reactions involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can be complex due to a combination of factors:

  • Polarity of the Product: The presence of the imidazole and methoxy groups often results in products with high polarity. This can lead to difficulties with elution in normal-phase chromatography and solubility issues.

  • Basic Nature of the Imidazole Ring: The imidazole moiety is basic and can interact strongly with acidic silica gel, a common stationary phase in column chromatography. This interaction can cause significant peak tailing or even irreversible adsorption of the product to the column.[1]

  • Common Suzuki-Miyaura Impurities: Like any Suzuki-Miyaura coupling, reactions with this boronic acid are susceptible to the formation of common byproducts that can complicate purification. These include:

    • Homocoupling products: Dimerization of the boronic acid or the coupling partner.[2][3][4]

    • Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom.[2][3]

    • Unreacted starting materials: Residual boronic acid and the coupling partner.

  • Palladium Catalyst Residues: Removal of the palladium catalyst and its ligands after the reaction is crucial, as residual palladium can interfere with subsequent steps and biological assays.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of your target compound in a practical question-and-answer format.

Column Chromatography Issues
Q1: My product is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?

A1: Streaking, or tailing, is a common issue when purifying basic compounds like those containing an imidazole group on standard silica gel.[1] The acidic nature of silica gel leads to strong interactions with the basic nitrogen atoms of the imidazole ring, causing the compound to elute slowly and in a broad band.

Here are several strategies to mitigate this issue:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1] Triethylamine (Et₃N) at a concentration of 0.1-1% is a common choice.[1] Alternatively, a solution of ammonia in methanol can be used.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.[1] Reversed-phase chromatography using a C18 column is another excellent option, especially for polar compounds.[1]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite and load the dry powder onto the column. This can lead to sharper bands and improved separation.[5]

Q2: My product is highly polar and won't elute from the silica column, even with a very polar solvent system like 10% methanol in dichloromethane.

A2: This is a common challenge with polar heterocyclic compounds. If increasing the polarity of the mobile phase isn't working, you may be facing irreversible adsorption or your solvent system is still not polar enough.

Consider these approaches:

  • Drastically Increase Mobile Phase Polarity: For highly polar compounds, a mobile phase like dichloromethane/methanol/ammonia may be necessary.[1]

  • Reversed-Phase Chromatography: This is often the preferred method for purifying polar compounds.[1] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can be very effective.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for the separation of polar compounds.[6]

Recrystallization Challenges
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if impurities are present that inhibit crystal formation.[7][8]

Here’s how to troubleshoot this issue:

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with a cloth can help.[8]

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[8]

  • Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[1]

  • Use Seed Crystals: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.[1]

  • Change the Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvents or solvent pairs.[8]

Work-up and Extraction Problems
Q4: I'm performing an acid-base extraction to remove unreacted boronic acid, but I'm getting a persistent emulsion at the interface. How can I break it?

A4: Emulsions are common during acid-base extractions, especially when the mixture is shaken too vigorously.[7]

To break the emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Experimental Protocols

Protocol 1: General Purification Workflow for Suzuki-Miyaura Reaction Products

This workflow provides a general strategy for the purification of products from a Suzuki-Miyaura reaction involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., Dilute with EtOAc, wash with water and brine) Start->Workup AcidBase Acid-Base Extraction (Optional, to remove boronic acid/basic impurities) Workup->AcidBase Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) AcidBase->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Column Column Chromatography (Silica, Alumina, or Reversed-Phase) CrudeProduct->Column Recrystallization Recrystallization Column->Recrystallization For final polishing PureProduct Pure Product Column->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of Suzuki-Miyaura reaction products.

Protocol 2: Acid-Base Extraction for Removal of Boronic Acid Impurities

This protocol is effective for removing unreacted (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and other acidic or basic impurities.[7]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the basic imidazole-containing product and any other basic impurities, pulling them into the aqueous layer. Note: Your product may be extracted into the aqueous layer.

  • Basification and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper).[7]

  • Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[7]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Protocol 3: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the issue of product streaking on a silica gel column.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Add Basic Modifier: To the chosen eluent, add 0.5-1% triethylamine (Et₃N).[1]

  • Column Packing: Pack a glass column with silica gel using the eluent containing the basic modifier.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column. For better results, consider dry loading.[5]

  • Elution: Elute the column with the modified solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts I should expect in my Suzuki-Miyaura reaction with this boronic acid?

A: The most common byproducts are homocoupling of the boronic acid to form a biphenyl derivative, and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][3] You may also have unreacted starting materials.

Q: Can I use reversed-phase flash chromatography for my purification?

A: Yes, reversed-phase flash chromatography is an excellent option, particularly if your product is polar.[1] You would typically use a C18 stationary phase and a mobile phase gradient of water and acetonitrile or methanol. Adding a small amount of formic acid or TFA to the mobile phase can improve peak shape.[1]

Q: How can I remove the palladium catalyst from my reaction mixture?

A: A common method is to filter the crude reaction mixture through a pad of Celite after the initial workup.[9] For more complete removal, you can use commercially available palladium scavengers.

Q: I am still having trouble purifying my compound. Are there any other techniques I can try?

A: If standard techniques are failing, you could consider preparative HPLC for very difficult separations. Another option is to try and form a salt of your imidazole-containing product to facilitate purification by crystallization.

Data Summary

Purification TechniqueTypical PurityTypical YieldBest For
Column Chromatography 50-95%60-90%Complex mixtures and removal of closely related impurities.[7]
Recrystallization >99%50-85%Final polishing of the product to obtain high purity.[7]
Acid-Base Extraction >90%70-95%Removing acidic or basic impurities.[7]

References

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (URL: [Link])

  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])

  • Problems with Suzuki coupling : r/Chempros - Reddit. (URL: [Link])

  • Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google P
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (URL: [Link])

  • column chromatography & purification of organic compounds - YouTube. (URL: [Link])

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Removing imidazole in a workup? : r/chemistry - Reddit. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Imidazole derivatives and process for their preparation - Google P
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Preparation of imidazole-modified paper membrane for selective extraction of gallic acid and its structural and functional analogues from Pomegranate Peel - NIH. (URL: [Link])

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4, - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • 3-Methoxy-4-(methoxymethoxy)phenylboronic acid - CAS:319472-55-4 - 北京欣恒研科技有限公司. (URL: [Link])

Sources

Optimization

Technical Support Center: Navigating Protodeboronation of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and application of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter the common yet often misunderstood challenge of protodeboronation. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate this undesired side reaction, ensuring the success and reproducibility of your experiments.

Understanding the Challenge: What is Protodeboronation?

Protodeboronation is a chemical process that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of your work with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, this translates to the conversion of your valuable reagent into the corresponding and often undesired arene, 1-methoxy-2-(4-methyl-1H-imidazol-1-yl)benzene. This side reaction is a significant concern in many cross-coupling reactions, most notably the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product.[1][2]

The propensity for a given boronic acid to undergo protodeboronation is highly dependent on several factors, including the electronic nature of the organic substituent and the reaction conditions employed.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 1-methoxy-2-(4-methyl-1H-imidazol-1-yl)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?

This is a classic sign of protodeboronation.[3] The presence of the methoxy group (an electron-donating group) on your arylboronic acid can increase the electron density on the aromatic ring, which may influence its susceptibility to this side reaction. More critically, the reaction conditions, particularly the choice of base and temperature, play a pivotal role.

Q2: How does the imidazole moiety in my boronic acid affect its stability?

The imidazole ring introduces a basic nitrogen atom into the molecule. The pH of your reaction medium will determine the speciation of both the boronic acid and the imidazole group.[1][4] At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form, while the imidazole may be protonated. Under the basic conditions typically required for Suzuki-Miyaura couplings, the boronic acid is converted to the more nucleophilic and reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[4] This boronate form is often more susceptible to protodeboronation.[5] The interplay between the pKa of the boronic acid (predicted to be around 7.93 for a similar structure) and the pKa of the imidazolium ion will influence the overall charge and reactivity of the molecule at a given pH.[6]

Q3: What are the primary factors that accelerate protodeboronation in my experiments?

Several factors can significantly increase the rate of protodeboronation:

  • High pH: Basic conditions, especially with strong bases like sodium or potassium hydroxide, are well-known to accelerate protodeboronation by favoring the formation of the reactive boronate anion.[3][5][7]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[3][8]

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond. While often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can be detrimental.[3]

  • Inefficient Catalyst System: A slow or inefficient palladium catalyst system can leave the boronic acid exposed to the reaction conditions for longer periods, increasing the likelihood of its decomposition.[3]

  • Ligand Choice: Certain bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[2][9]

Q4: How can I detect and quantify the extent of protodeboronation?

The most effective way to monitor for protodeboronation is through in-process reaction analysis using techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This allows for the separation and identification of your starting boronic acid, the desired coupled product, and the protodeboronated byproduct by their respective masses.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this is useful for volatile byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the aromatic protons of the protodeboronated species, which will differ from those of the starting boronic acid and the desired product.

Troubleshooting Guide: Mitigating Protodeboronation

If you are experiencing significant protodeboronation, consider the following systematic troubleshooting strategies.

Issue Underlying Cause Recommended Action & Rationale
Low yield of coupled product; high yield of protodeboronated byproduct. The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction.Optimize the reaction kinetics to favor the Suzuki-Miyaura coupling. This can be achieved by addressing the factors outlined below.
Using strong bases (e.g., NaOH, KOH). High pH accelerates the formation of the reactive boronate anion, which is prone to protodeboronation.[3][5]Switch to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[3] These bases are often sufficient to facilitate transmetalation without excessively increasing the rate of protodeboronation.
High reaction temperatures (e.g., >100 °C). Elevated temperatures provide the activation energy for both the desired reaction and the undesired protodeboronation.[3][8]Lower the reaction temperature. Often, operating in the 60-80 °C range can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[3]
Slow or inefficient catalyst. A sluggish catalytic cycle leaves the boronic acid vulnerable to decomposition over extended reaction times.[3]Employ a more active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for protodeboronation to occur.[3]
Using the free boronic acid. The free boronic acid form is often more susceptible to protodeboronation under reaction conditions.[3]Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters can exhibit greater stability and act as a "slow release" source of the boronic acid under the reaction conditions, keeping the concentration of the active boronic acid low and minimizing side reactions.[1]

Experimental Protocols

Protocol 1: Conversion of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid to its Pinacol Ester

Objective: To enhance the stability of the boronic acid by converting it to a less reactive boronate ester.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (optional, for toluene)

  • Magnesium sulfate or molecular sieves

Procedure:

  • To a solution of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.0 eq) in anhydrous toluene or THF, add pinacol (1.1 eq).

  • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water. If using THF, stir the mixture over magnesium sulfate or molecular sieves at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after filtration to remove any drying agent.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

Objective: To perform a Suzuki-Miyaura coupling reaction under conditions that favor the desired product over the protodeboronated byproduct.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid pinacol ester (from Protocol 1)

  • Aryl halide (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, or a pre-formed precatalyst like SPhos-Pd-G3)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester (1.2 eq), potassium phosphate, and the palladium precatalyst (typically 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Protodeboronation Pathway

Protodeboronation_Pathway cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Protodeboronation (Undesired) Aryl_Halide Ar-X Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ox_Add Ar_Pd_X Ar-Pd(II)-X Ox_Add->Ar_Pd_X Transmetalation Transmetalation Ar_Pd_X->Transmetalation Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Red_Elim Reductive Elimination Ar_Pd_Ar->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-Ar' Red_Elim->Coupled_Product Boronic_Acid_Side Ar'-B(OH)₂ Boronate_Side [Ar'-B(OH)₃]⁻ Boronic_Acid_Side->Boronate_Side + OH⁻ Base_Side Base (e.g., KOH) Protodeboronation Protodeboronation Boronate_Side->Protodeboronation Proton_Source H₂O Proton_Source->Protodeboronation Arene_Byproduct Ar'-H Protodeboronation->Arene_Byproduct Boric_Acid B(OH)₃ Protodeboronation->Boric_Acid

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_conditions Condition Optimization cluster_reagent Reagent Modification start Protodeboronation Observed? change_base Switch to milder base (e.g., K₃PO₄) start->change_base Yes no_issue No significant issue start->no_issue No lower_temp Lower reaction temperature (60-80 °C) change_base->lower_temp optimize_catalyst Use high-activity catalyst/ligand lower_temp->optimize_catalyst use_ester Convert to Pinacol Ester optimize_catalyst->use_ester end Improved Yield of Coupled Product use_ester->end

Caption: A logical workflow for troubleshooting protodeboronation.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azide Additions to Boronic Acids under Catalyst-Free Conditions.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Cammidge, A. N., & Goddard, V. H. (2003). Thermal protodeboronation of electron-rich aryl boronic acids.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Leach, A. G., & Cox, P. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1283.
  • Zhong, W., Chen, J., Chen, S., & Yang, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35293–35298.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Reddit. (2023, July 15). Protodeboronation product. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura couplings with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura couplings with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, building block. The presence of the N-heterocyclic imidazole moiety introduces unique mechanistic hurdles, primarily related to catalyst stability and deactivation. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a practical question-and-answer format. We delve into the root causes and provide actionable, step-by-step solutions.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary causes and how do I fix it?

A1: Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. With this specific substrate, the primary suspect is catalyst inhibition or deactivation by the Lewis basic imidazole nitrogen.

Core Problem: Catalyst Inhibition by Imidazole

The imidazole ring in your boronic acid can act as a ligand, coordinating to the palladium center. This can displace the essential phosphine or N-heterocyclic carbene (NHC) ligand, forming a stable, off-cycle palladium complex that is catalytically inactive or has significantly reduced activity.[1][2]

Solutions & Explanations:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often insufficient. You must use ligands designed to resist displacement and promote high catalytic turnover.

    • Rationale: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) form strong, stable bonds with palladium.[3][4] Their steric bulk accelerates the rate-limiting reductive elimination step, which helps to outcompete deactivation pathways.[5]

    • Actionable Protocol: Switch to a ligand such as SPhos, XPhos, or an IPr-based NHC ligand.[3] Start with a higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) to ensure the active catalyst is the dominant species in solution.

  • Choice of Palladium Precatalyst: The source of Pd(0) matters.

    • Rationale: Some Pd(0) sources like Pd₂(dba)₃ can be unstable and form palladium black if not properly stabilized by the ligand.[6] Modern precatalysts, such as G3 or G4 palladacycles, are air-stable and designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon activation, ensuring a 1:1 Pd:Ligand ratio from the start.[3][4]

    • Actionable Protocol: Use a well-defined precatalyst like XPhos Pd G3. This minimizes variables associated with generating the active catalyst in situ.

  • Base and Solvent System Optimization: The base is not just an activator; it influences the entire reaction medium.

    • Rationale: A strong base is required to form the boronate species for transmetalation.[7] However, excessively strong bases (like NaOH) in protic solvents can accelerate both catalyst decomposition and protodeboronation.[8][9] Inorganic bases like K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (e.g., dioxane, THF, CPME) often provide the best balance.[3][10]

    • Actionable Protocol: Use 2-3 equivalents of finely ground K₃PO₄ in a degassed solvent system like dioxane/water (e.g., 10:1 ratio).[3][11]

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->ligand Ligand Inhibition? precatalyst Use Precatalyst (e.g., XPhos Pd G3) check_catalyst->precatalyst Activation Issue? base_solvent Optimize Base/Solvent (e.g., K3PO4 / Dioxane) check_conditions->base_solvent Poor Solubility/Activity? degas Ensure Rigorous Degassing check_conditions->degas Decomposition? temperature Increase Temperature (80-110 °C) check_conditions->temperature High Activation Energy? boronic_acid Check Boronic Acid Purity (Consider MIDA ester) check_reagents->boronic_acid Protodeboronation? halide Verify Aryl Halide Purity check_reagents->halide Impurities? success Improved Yield ligand->success precatalyst->success base_solvent->success degas->success temperature->success boronic_acid->success halide->success

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction mixture turns black, and I'm getting a poor yield. What is happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble Pd(0) nanoparticles).[9] This removes the palladium from the catalytic cycle, effectively stopping the reaction.

Core Problem: Catalyst Decomposition

The catalytically active Pd(0)Lₙ species is only metastable. If the stabilizing ligand (L) dissociates, or if oxidizing agents are present, the Pd(0) atoms can agglomerate into inactive palladium black.[6]

Solutions & Explanations:

  • Eliminate Oxygen: Oxygen is a primary culprit in catalyst decomposition. It can oxidize the Pd(0) center or the phosphine ligand, leading to the collapse of the catalytic species.[3][6]

    • Actionable Protocol: Ensure all solvents and the reaction vessel are rigorously degassed. Use a robust inert gas (argon or nitrogen) atmosphere throughout the setup and reaction. A common method is to sparge the solvent with argon for 15-20 minutes before adding the catalyst.[11]

  • Stabilize the Catalyst: The choice of ligand and its concentration are key to preventing Pd(0) agglomeration.

    • Rationale: As mentioned in Q1, bulky, electron-donating ligands are crucial. They not only promote the catalytic cycle but also provide a coordinatively saturated and stable environment for the Pd(0) center, preventing it from precipitating.[6]

    • Actionable Protocol: If you are already using a good ligand like SPhos but still see decomposition, consider slightly increasing the catalyst and ligand loading. Ensure your ligand has not degraded during storage.

Q3: I am observing a significant amount of the deboronated arene byproduct. How can I suppress this side reaction?

A3: You are observing protodeboronation, a common side reaction for boronic acids where the C–B bond is cleaved by a proton source (often water) and replaced with a C–H bond.[12] Heteroaromatic boronic acids are particularly susceptible to this process.[6]

Core Problem: Protodeboronation

This undesired pathway consumes your nucleophile, reducing the potential yield. The reaction is often catalyzed by residual palladium species and is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[12][13]

Solutions & Explanations:

  • Use a "Slow-Release" Strategy: The most effective way to combat protodeboronation is to keep the concentration of the free boronic acid low at any given time.

    • Rationale: Converting the boronic acid to a more stable derivative, like an N-methyliminodiacetic acid (MIDA) boronate ester, protects the C-B bond.[12] Under the aqueous basic conditions of the Suzuki coupling, the MIDA ester slowly hydrolyzes to release the active boronic acid, which is then quickly consumed in the productive coupling reaction. This prevents a buildup of the unstable boronic acid in the reaction mixture.[12][14]

    • Actionable Protocol: Prepare the MIDA boronate ester of your substrate. This derivative is typically a stable, crystalline solid that is easier to handle and purify. Use it directly in the coupling reaction under standard conditions.

Protocol: Preparation of a MIDA Boronate Ester
  • To a round-bottom flask, add the (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).[11]

  • Add a solvent mixture of toluene/DMSO (10:1) to form a slurry.

  • Fit the flask with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux to remove water azeotropically.

  • Monitor the reaction until water collection ceases.

  • Cool the mixture to room temperature. The MIDA boronate ester often precipitates and can be isolated by filtration.[11]

  • Anhydrous Conditions: If preparing a MIDA ester is not feasible, minimizing the proton source is the next best option.

    • Rationale: Water is the primary proton source for protodeboronation in many Suzuki reactions.

    • Actionable Protocol: Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or CsF. While challenging, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.

Visualizing Catalyst Deactivation & Side Reactions

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition pd_black Pd(0) Black (Decomposition) pd0->pd_black O₂ or Ligand Dissociation trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) oa_complex->trans_complex Transmetalation deactivated_pd [Pd(II)(imidazole)₂L₂] (Inactive Complex) oa_complex->deactivated_pd Imidazole Coordination trans_complex->pd0 product Ar-Ar' (Product) trans_complex->product Reductive Elimination arx Aryl Halide (Ar-X) arx->oa_complex boronic Ar'-B(OH)₂ (Your Substrate) boronic->trans_complex boronic->deactivated_pd protodeboronation Ar'-H (Protodeboronation) boronic->protodeboronation H₂O, Base base Base (e.g., K₃PO₄) base->trans_complex

Caption: Suzuki cycle with imidazole-induced deactivation.

Frequently Asked Questions (FAQs)

Q: Why is this specific boronic acid so challenging to use compared to simple phenylboronic acid?

A: The challenge lies entirely in the 4-(4-methyl-1H-imidazol-1-yl) substituent. The imidazole ring contains a Lewis basic nitrogen atom that can effectively compete with your phosphine or NHC ligand for a coordination site on the palladium catalyst.[2] This coordination can lead to the formation of stable, catalytically inactive palladium complexes, effectively poisoning your catalyst.[1] Simple phenylboronic acid lacks such a coordinating group, making it a much more straightforward coupling partner.

Q: What are the ideal starting conditions for a screening reaction with this substrate?

A: Based on extensive literature for challenging N-heterocyclic substrates, a robust starting point is crucial. See the table below for a recommended set of initial conditions.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (or other G3/G4 precatalyst)Ensures clean, efficient generation of the active Pd(0)L species.[3][4]
Ligand XPhos or SPhosBulky, electron-rich biarylphosphine ligand that promotes fast reaction rates and resists catalyst deactivation.[3][15]
Catalyst Loading 1-2 mol %A good starting point for optimization. Higher loadings may be needed for very challenging aryl chlorides.
Base K₃PO₄ or Cs₂CO₃ (2.5 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation with minimal side reactions.[3]
Solvent Dioxane / H₂O (10:1) or THF / H₂O (10:1)Polar aprotic solvents that solubilize the reagents and facilitate the reaction. Minimal water activates the base.[10][11]
Temperature 80–110 °CHigher temperatures are often required to overcome the activation energy for challenging substrates.[3]
Atmosphere Strict Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the catalyst and ligands.[9]
Q: Can I use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂?

A: You can, but it introduces more variables. Pd(II) sources must first be reduced in situ to the active Pd(0) species.[3][6] This reduction step can be inefficient and sometimes relies on the homocoupling of the boronic acid, which is an undesired side reaction.[6][16] Using a modern, well-defined Pd(II) precatalyst (like the G3 palladacycles) or a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is generally more reliable and reproducible. If you must use a simple Pd(II) salt, ensure you use an appropriate Pd:Ligand ratio (typically 1:2.2) to form the active catalyst.

Q: My aryl halide partner is an aryl chloride. What special considerations should I take?

A: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[17] The oxidative addition step is therefore much more difficult and is often the rate-limiting step of the entire catalytic cycle.[18] To achieve success, you MUST use a highly active catalyst system.

  • Catalyst System: This is where ligands like XPhos, SPhos, RuPhos, or powerful NHCs are not just recommended, but essential. They are electron-rich enough to facilitate the cleavage of the strong C-Cl bond.[3]

  • Temperature: You will likely need to run the reaction at a higher temperature (e.g., 100-110 °C) to achieve a reasonable reaction rate.

  • Reaction Time: Be prepared for longer reaction times compared to couplings with aryl bromides.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information (PMC). [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Center for Biotechnology Information (PMC). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information (PMC). [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands. Organometallics. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (NIH). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions. The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid Reactions

Welcome to the technical support guide for reactions involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block, with a specific focus on optimizing base selection for cross-coupling reactions.

Introduction: The Critical Role of the Base

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a key intermediate in medicinal chemistry, valued for its structural motifs. Its successful application, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling, is highly dependent on the careful selection of a base. The base is not merely a proton scavenger; it plays a pivotal role in the catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which is the active species in the crucial transmetalation step with the palladium-halide complex.[1][2] The choice of base can profoundly influence reaction rates, yields, and the formation of impurities.

This guide provides a structured approach to troubleshooting and optimizing your reactions, grounded in mechanistic principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Q1: What are the recommended starting conditions (base, solvent, catalyst) for a Suzuki-Miyaura coupling with this boronic acid?

A1: For a robust starting point, a moderately weak inorganic base is recommended. The presence of the imidazole ring, which is itself a basic heterocycle, and the methoxy group, which is an electron-donating group, influences the electronic properties of the molecule.

A standard set of initial screening conditions would be:

ComponentRecommendationRationale
Base K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate)These bases are effective at forming the active boronate species without being overly harsh, which could promote side reactions. K₃PO₄ is often a good choice if K₂CO₃ is ineffective, as it is a slightly stronger base.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂OA polar aprotic solvent with a small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the boronate. The solvent mixture's composition is crucial for success.[3]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These are common and versatile palladium catalysts suitable for a wide range of Suzuki couplings. Buchwald-type ligands and their corresponding pre-catalysts can also be highly effective, especially for challenging substrates.[4]
Temperature 80-100 °CThis temperature range is generally sufficient to drive the reaction to completion without causing significant thermal degradation of the reactants or catalyst.

Q2: My reaction is stalled; I see unreacted starting materials by TLC/LC-MS. What should I try first?

A2: A stalled reaction is a common issue. Before making drastic changes, consider the following troubleshooting steps in order:

  • Verify Reagent Quality: Ensure the boronic acid, aryl halide, and base are pure and dry (if using anhydrous conditions). Boronic acids can dehydrate to form boroxines, which may have different reactivity.

  • Increase Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation energy barrier.

  • Change the Base: If a mild base like K₂CO₃ is being used, switching to a stronger base like K₃PO₄ or Cs₂CO₃ (Cesium Carbonate) can accelerate the formation of the boronate and, consequently, the transmetalation step.

  • Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with argon or nitrogen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Evaluate the Solvent System: The solubility of the inorganic base is critical. If the base is not dissolving, the reaction will be slow. Adjusting the water content or switching to a solvent like DMF may help.[5]

Below is a decision tree to guide your troubleshooting process for low conversion.

Caption: Troubleshooting workflow for low reaction conversion.

Q3: I'm observing significant protodeboronation (replacement of -B(OH)₂ with -H). How can I prevent this?

A3: Protodeboronation is a major side reaction, particularly with electron-rich arylboronic acids or under harsh basic conditions.[6][7][8] The methoxy group on your substrate makes it more susceptible to this pathway.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] If you are using Cs₂CO₃ or an alkoxide, consider switching to K₃PO₄ or even a weaker base like KF (Potassium Fluoride). Powdered KF can be effective in activating the boronic acid while being gentle on base-labile groups.[2]

  • Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. These esters often require anhydrous conditions for coupling.

  • Minimize Water Content: While some water is often necessary, excess water can be a proton source. Try reducing the amount of water in your solvent system or running the reaction under anhydrous conditions with a soluble organic base.

  • Increase Reaction Rate: If the desired coupling reaction is faster than the decomposition, you will get a better yield. Using a more active catalyst system can help achieve this.

Q4: Why might the imidazole nitrogen in my substrate cause issues?

A4: The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~7) which can act as a Lewis base and coordinate to the palladium center.[9][10][11] This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle.

If you suspect catalyst inhibition:

  • Use a Higher Catalyst Loading: A modest increase in the catalyst amount may overcome the inhibition.

  • Choose a Bulky Ligand: Ligands with significant steric bulk (e.g., Buchwald ligands like SPhos or XPhos) can disfavor the coordination of the imidazole nitrogen to the palladium center.[3]

  • Consider Additives: In some cases, adding a Lewis acid like B(OMe)₃ has been shown to bind to inhibitory Lewis basic heterocycles, freeing up the palladium catalyst.

Q5: Can the methoxy group influence the reaction?

A5: Yes. The ortho-methoxy group can exhibit a "chelation effect," where the oxygen atom coordinates to the palladium center during the catalytic cycle.[12][13] This can influence the geometry of the transition state and potentially affect the reaction's regioselectivity or rate.[12][13] While often beneficial, it is a factor to be aware of when analyzing unexpected results.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening of Bases

  • Set up multiple small-scale reactions in parallel (e.g., in a multi-well plate or in separate vials).

  • To each vial, add the aryl halide (1.0 eq), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like SPhos).

  • To each respective vial, add a different base (2.0 eq). A good screening set includes K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.

  • Add the same degassed solvent system to each vial.

  • Heat all reactions at the same temperature for a set period (e.g., 4 hours).

  • Cool the reactions, and analyze a small aliquot from each by LC-MS to determine the conversion to product and the formation of byproducts like the protodeboronated starting material. This allows for a direct comparison of the effectiveness of each base under identical conditions.

Mechanistic Insight: The Role of the Base in the Catalytic Cycle

Understanding the mechanism highlights why base selection is so critical. The base's primary role is in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII Ar'-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar' group from halide BaseActivation Base (e.g., CO₃²⁻) activates Boronic Acid Boronate [Ar-B(OH)₃]⁻ BaseActivation->Boronate BoronicAcid Ar-B(OH)₂ BoronicAcid->BaseActivation Boronate->Transmetalation Ar group from boronic acid PdII_Ar Ar'-Pd(II)-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

As shown, the base reacts with the boronic acid (Ar-B(OH)₂) to form the more nucleophilic boronate anion ([Ar-B(OH)₃]⁻).[1][14] This negatively charged species readily transfers its aryl group (Ar) to the palladium(II) complex, displacing the halide (X). Without the base, this transmetalation step is often prohibitively slow.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Vertex AI Search.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Pearson+.
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • pKa of imidazoles. Chemistry Stack Exchange.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Welcome to the technical support resource for researchers utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, specifically low conversion rates, encountered during its use in cross-coupling reactions. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

The unique structure of this boronic acid—featuring an electron-donating methoxy group and a potentially coordinating imidazole moiety—presents specific challenges that require careful consideration of reaction parameters. This document will serve as your primary resource for troubleshooting and optimization.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis. We begin with foundational checks and progress to more complex systematic optimizations.

Q1: My reaction shows low or no conversion. What are the first and most critical factors to verify?

A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, the root cause often lies in the fundamental setup and reagent integrity rather than the specific catalyst system. Before embarking on extensive optimization, perform a rigorous check of the following foundational pillars:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate inerting of your reaction vessel is a primary cause of catalyst deactivation, often visible as the formation of palladium black.[2]

    • Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species, effectively halting the catalytic cycle before it can begin.

    • Actionable Advice: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[3] The reaction flask containing all solid reagents should be evacuated and backfilled with inert gas multiple times (at least 3 cycles) before adding the degassed solvent.[3]

  • Reagent Quality and Purity: The purity of every component is paramount.

    • Boronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of trimeric boroxine anhydrides.[3] This dehydration process reduces the amount of active monomeric boronic acid available for the reaction. Confirm the purity of your boronic acid by NMR.

    • Aryl Halide: Ensure your coupling partner is pure and free from contaminants that could poison the catalyst.

    • Base and Solvent: Use high-purity, dry solvents (if anhydrous conditions are intended). The quality and correct storage of the base are equally critical.

  • Reaction Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[3] If your reaction is sluggish at a lower temperature, a controlled increase may be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition or promote side reactions.

Q2: I suspect my (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has degraded or is inherently unstable under my reaction conditions. What are the signs and solutions?

A2: This is a very common and critical issue, particularly with heteroaromatic boronic acids. The primary undesired side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4]

  • Signs of the Problem: The most definitive sign is the detection of 1-methoxy-2-(4-methyl-1H-imidazol-1-yl)benzene as a major byproduct in your reaction mixture by LC-MS or GC-MS.

  • Causality of Protodeboronation: This reaction involves the protonolysis of the boronic acid.[4] It is often accelerated in aqueous, basic conditions, which are common for Suzuki couplings.[5] For some electron-deficient aromatic boronic acids, a competing mechanism involving a transient aryl anion can occur, which is stabilized by acidic conditions.[4][6]

  • Solutions and Mitigation Strategies:

    • Use Anhydrous Conditions: If protodeboronation is significant, switching to strictly anhydrous conditions can be highly effective.

      • Recommended System: Use a finely ground, anhydrous base like potassium phosphate (K₃PO₄) in a dry, ethereal solvent such as dioxane or 2-MeTHF.[7] This minimizes the water available to facilitate the undesired protonolysis.

    • Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation. These esters often act as "slow-release" sources of the boronic acid under the reaction conditions.[4]

      • Pinacol Esters: These are a common choice. They are typically stable, crystalline solids that are easier to purify and handle.[3]

      • MIDA Boronate Esters: These offer exceptional stability and can be used in "slow-release" strategies to maintain a low concentration of the free boronic acid, minimizing side reactions.[4]

Q3: The reaction is consuming starting materials, but the yield of my desired product is still low, and I'm seeing other byproducts. What's happening?

A3: If starting materials are being consumed without efficient conversion to the desired product, competitive side reactions are likely occurring. Besides protodeboronation, the most common culprits are homocoupling and catalyst deactivation.

  • Homocoupling: This is the dimerization of two boronic acid molecules (to form a biaryl) or two aryl halide molecules.[2]

    • Causality: Boronic acid homocoupling is often promoted by the presence of oxygen under basic conditions.[8] It can also occur as part of the process of reducing a Pd(II) precatalyst to the active Pd(0) state.[9]

    • Actionable Advice: Rigorous exclusion of oxygen is the best preventative measure. Using a pre-formed, air-stable Pd(0) precatalyst can also minimize homocoupling that occurs during the initial reduction step.

  • Catalyst Deactivation (Palladium Black Formation): The formation of a black precipitate is a visual indicator that the palladium catalyst has aggregated and fallen out of the solution, rendering it inactive.[2]

    • Causality: This can be caused by an insufficient ligand-to-metal ratio, excessively high temperatures, or the presence of impurities. The imidazole nitrogen in your specific boronic acid could also potentially coordinate to the palladium center, leading to catalyst inhibition.[1]

    • Actionable Advice: Ensure an appropriate ligand-to-palladium ratio if you are not using a pre-catalyst. Consider screening different ligands, as a bulkier ligand can often stabilize the palladium complex and prevent aggregation.[7]

Q4: I've addressed the basics, but my yield is still suboptimal. How do I systematically optimize the reaction for this challenging substrate?

A4: For a substrate like (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a systematic screen of the core reaction components is the next logical step. The choice of ligand, base, and solvent are all interconnected and critical for success.[8][10]

  • Step 1: Catalyst and Ligand Selection (The Most Critical Factor):

    • Causality: The ligand dictates the reactivity of the palladium center. For challenging substrates, particularly those with potentially coordinating groups like an imidazole, bulky and electron-rich ligands are necessary.[1][10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst inhibition.[1]

    • Recommended Ligands:

      • Buchwald Biaryl Phosphine Ligands: These are often the first choice for difficult couplings. Consider ligands like XPhos, SPhos, or RuPhos.[10]

      • N-Heterocyclic Carbene (NHC) Ligands: These are excellent for their strong σ-donating properties and steric bulk, which can be highly effective.[10][11]

    • Actionable Advice: Utilize air-stable pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3). This ensures accurate catalyst loading and reliable generation of the active Pd(0) species.[1] If yields are still low, increasing catalyst loading from 1-2 mol% to 3-5 mol% may be necessary.[10]

  • Step 2: Base and Solvent Screening:

    • Causality: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[12][13] The solvent must solubilize the reagents while also facilitating the catalytic cycle.[14]

    • Recommended Systems to Screen:

      • Aqueous Basic Conditions: K₂CO₃ or Cs₂CO₃ in a 9:1 mixture of an organic solvent (Dioxane, 2-MeTHF, Toluene) and water. This is a classic starting point.[7]

      • Anhydrous Conditions: K₃PO₄ (anhydrous) in dry Dioxane or Toluene. This is the go-to system to combat protodeboronation.[7][10]

      • Polar Aprotic Solvents: In some cases, solvents like DMF can be effective, particularly if reagent solubility is an issue.[3][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What specifically makes (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid a "challenging" substrate? This substrate possesses two structural features that can complicate Suzuki-Miyaura couplings. First, the imidazole ring contains nitrogen atoms that can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively sequestering the catalyst from the desired reaction cycle.[1] Second, the methoxy group is electron-donating, which can slightly decrease the reactivity of the boronic acid in the transmetalation step compared to electron-deficient analogs.

Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling? The widely accepted mechanism involves a Pd(0)/Pd(II) cycle consisting of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Q3: Can I use a boronate ester derivative instead of the boronic acid? What are the advantages? Yes, and it is often recommended for challenging substrates. The primary advantages are:

  • Enhanced Stability: Pinacol or MIDA esters are generally more stable to storage and less prone to premature protodeboronation under reaction conditions.[4]

  • Improved Handling: They are often crystalline solids that are easier to purify, weigh, and handle than the corresponding boronic acids, which can sometimes be amorphous or oily.[3]

  • Slow-Release Kinetics: Certain esters, like MIDA boronates, provide a slow, controlled release of the boronic acid, keeping its instantaneous concentration low. This minimizes side reactions like homocoupling and protodeboronation.[4]

Part 3: Data, Visualizations, and Protocols

Data Tables

Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings

Challenge TypeRecommended Ligand ClassSpecific Ligand ExamplesTypical BaseTypical SolventRationale
Sterically Hindered Substrates Bulky, Electron-Rich Biaryl PhosphinesXPhos, SPhos, RuPhos[10]K₃PO₄, Cs₂CO₃Dioxane, TolueneBulky ligands accelerate reductive elimination and stabilize the catalytic species.[10]
Heterocyclic Substrates (N-containing) N-Heterocyclic Carbenes (NHCs), Biaryl PhosphinesIPr, SPhos, XPhos[1][10]K₃PO₄, K₂CO₃Dioxane/H₂O, THFStrong σ-donating ligands can outcompete heterocycle coordination to the Pd center.[10]
Electron-Rich Halides/Boronics Electron-Rich Biaryl PhosphinesXPhos, BrettPhos[7]K₃PO₄Toluene, DioxaneElectron-rich ligands facilitate the often rate-limiting oxidative addition step.[7]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Reactions

Solvent SystemBaseCharacteristics & Use CaseReference
Dioxane / H₂O (e.g., 9:1)K₂CO₃, Cs₂CO₃General purpose, good for many substrates. Water helps dissolve the inorganic base.[7][12]
Toluene / H₂O (e.g., 9:1)K₂CO₃, Na₂CO₃Higher boiling point than Dioxane, useful for less reactive partners.[15]
THF / H₂O (e.g., 4:1)K₃PO₄, NaOHGood solvent for many organic compounds; lower boiling point.[12][15]
Dioxane (anhydrous)K₃PO₄Preferred for substrates prone to protodeboronation. Requires dry reagents.[7]
DMF (anhydrous)K₂CO₃, Et₃NHigh boiling polar aprotic solvent, useful for solubility challenges.[3][15]
Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia Ar-X   transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib  Ar'-B(OR)₂  (Base) reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0  Ar-Ar' edge_start edge_end edge_mid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_basics Q1: Verify Fundamentals - Inert Atmosphere - Reagent Purity - Temperature start->check_basics basics_ok Issue Persists check_basics->basics_ok check_deboronation Q2: Check for Protodeboronation (Analyze for Ar-H byproduct) basics_ok->check_deboronation OK solution_deboronation Action: Switch to Anhydrous Conditions (K₃PO₄ / Dioxane) or use Boronate Ester check_deboronation->solution_deboronation:w  Yes check_side_reactions Q3: Check for Homocoupling or Catalyst Precipitation check_deboronation->check_side_reactions  No deboronation_yes Yes deboronation_no No end Improved Yield solution_deboronation->end solution_side_reactions Action: Improve Degassing & Consider Pre-catalyst check_side_reactions->solution_side_reactions:w  Yes optimize Q4: Systematically Optimize - Screen Ligands (XPhos, SPhos) - Screen Bases/Solvents check_side_reactions->optimize  No side_reactions_yes Yes side_reactions_no No solution_side_reactions->end optimize->end

Caption: A workflow for troubleshooting low Suzuki coupling conversion rates.

Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling [3] This is a starting point protocol and should be optimized based on troubleshooting results.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 9:1 Dioxane/Water, to achieve a final concentration of ~0.1 M) via syringe. Sparge the resulting mixture with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the mixture, concentrate the organic layer under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Pinacol Boronate Ester [3] Use this protocol if the boronic acid proves to be unstable.

  • Setup: In a round-bottom flask, combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Completion: The reaction is typically complete when no more water is collected.

  • Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be purified by recrystallization or column chromatography on silica gel.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • NIH. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in boron heterocyclic chemistry.
  • (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Wikipedia. (n.d.). Protodeboronation.
  • NIH. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....

Sources

Optimization

Technical Support Center: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS: 1145786-45-3). This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS: 1145786-45-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the quality, handling, and application of this critical reagent. We provide in-depth troubleshooting advice and validated protocols to ensure the success and reproducibility of your experiments.

Introduction

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a sophisticated building block frequently employed in the synthesis of bioactive molecules, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its unique electronic and structural features, imparted by the electron-donating methoxy group and the versatile methyl-imidazole moiety, make it invaluable. However, like many arylboronic acids, its purity and stability are paramount for achieving high yields and clean reaction profiles.[2] Impurities, whether from synthesis or degradation, can significantly interfere with catalytic cycles, leading to failed reactions and complex purification challenges.[2] This guide addresses the most common issues encountered with this reagent and provides expert solutions.

Frequently Asked Questions (FAQs)

FAQ 1: Identification of Common Impurities

Question: What are the most common impurities I should expect in my sample of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and how are they formed?

Answer: The impurity profile of this boronic acid is primarily dictated by its synthesis route and subsequent handling and storage conditions. Several classes of impurities are common:

  • Boroxine (Anhydride): The most prevalent impurity is the cyclic trimeric anhydride, known as a boroxine. This is formed through the reversible dehydration of three boronic acid molecules.[3][4] This process can occur upon heating or during storage, especially if the material is not kept scrupulously dry. The presence of boroxine can complicate characterization (e.g., NMR, HPLC) and alter the reagent's effective molecular weight, leading to stoichiometric errors in reactions.

  • Protodeboronation Product (1-methoxy-2-(4-methyl-1H-imidazol-1-yl)benzene): This impurity arises from the cleavage of the C-B bond, which is replaced by a C-H bond. Protodeboronation is a significant degradation pathway for many arylboronic acids and can be promoted by moisture, transition metal traces (e.g., Pd, Cu), and non-optimal pH conditions (either strongly acidic or basic).[5] Electron-rich arylboronic acids can be particularly susceptible to this process.[6]

  • Homocoupling Dimer: During a Suzuki-Miyaura coupling, two molecules of the boronic acid can couple with each other to form a symmetrical biaryl impurity.[7][8] This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen, which can interfere with the catalytic cycle.[7]

  • Oxidation Product (Phenol): Under certain oxidative conditions, the boronic acid group can be replaced by a hydroxyl group, yielding the corresponding phenol.[9] This can be facilitated by residual oxidants from synthesis or exposure to air over extended periods.[10][11]

FAQ 2: Impact on Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this boronic acid is giving low yield and multiple byproducts. Could impurities be the cause?

Answer: Absolutely. The success of the Suzuki-Miyaura coupling is highly sensitive to the quality of the boronic acid.[2] Impurities can disrupt the reaction in several ways:

  • Catalyst Poisoning: Certain impurities can coordinate to the palladium catalyst and deactivate it, arresting the catalytic cycle and leading to a stalled or failed reaction.[2]

  • Stoichiometric Imbalance: The presence of boroxine, the trimeric anhydride, means the actual amount of the active monomeric boronic acid is lower than calculated by weight. This effective change in stoichiometry can lead to incomplete conversion of your coupling partner.

  • Formation of Byproducts: The homocoupling dimer is a direct result of a side reaction involving the boronic acid, consuming your reagent and complicating the purification of the desired product.[8] The protodeboronation product is inert under coupling conditions and will remain as an impurity in the final mixture.

  • Reduced Reproducibility: Batch-to-batch variation in the type and amount of impurities will lead to inconsistent reaction outcomes, a critical issue in pharmaceutical development.[2]

FAQ 3: Analytical Challenges

Question: I'm having trouble getting a clean NMR spectrum or a sharp HPLC peak for my boronic acid. What's going on?

Answer: This is a classic issue related to the equilibrium between the boronic acid and its boroxine anhydride.[3] In solution, and particularly in aprotic solvents like CDCl₃, both species can coexist, leading to broadened peaks or multiple sets of signals in the ¹H NMR spectrum. Similarly, on an HPLC column, the equilibrium can cause peak tailing, splitting, or the appearance of a second, broader peak corresponding to the less polar boroxine.

Troubleshooting Tips:

  • NMR Analysis: Adding a few drops of D₂O or CD₃OD to your NMR sample can often help to sharpen the signals by shifting the equilibrium towards the monomeric boronic acid.

  • HPLC Analysis: Method development is key. Using a mobile phase with a sufficient aqueous component and controlled pH can help ensure consistent ionization and a sharp peak for the boronic acid. A gradient method is often necessary to resolve the boronic acid from its related impurities.[1]

FAQ 4: Purification Strategies

Question: What is the best way to purify (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid to remove key impurities?

Answer: Purification can be challenging but is often necessary. Here are the most effective methods:

  • Acid-Base Extraction: This is a highly effective technique for separating the acidic boronic acid from neutral impurities like the protodeboronation product or homocoupling dimer. The crude material is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with a mild aqueous base (e.g., NaHCO₃ or dilute NaOH) to form the water-soluble boronate salt.[12] The aqueous layer is then washed with an organic solvent, re-acidified (e.g., with dilute HCl) to precipitate the pure boronic acid, which is then collected by filtration.

  • Recrystallization: This can be effective for removing minor impurities if a suitable solvent system is found. Common solvents for recrystallizing boronic acids include water, toluene, or mixtures of ethyl acetate and hexanes.[13]

  • Chromatography: Standard silica gel chromatography is often problematic due to the strong interaction between the Lewis acidic boronic acid and the acidic silanol groups on the silica surface, which can cause significant product loss or degradation.[14] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine or impregnating it with boric acid.[13][14]

FAQ 5: Stability and Storage

Question: How should I store (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid to prevent degradation?

Answer: Proper storage is crucial to maintain the integrity of the reagent.

  • Environment: Store the compound in a tightly sealed container in a cool, dry place. A desiccator is highly recommended to protect it from moisture, which can promote both boroxine formation and protodeboronation.

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidative degradation.

  • Temperature: Refrigeration is generally recommended to slow down potential degradation pathways.

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Failed Suzuki-Miyaura Reactions

If your Suzuki-Miyaura coupling reaction is underperforming, use the following workflow to diagnose the issue.

G start Low Yield / Impure Product in Suzuki Coupling check_purity Step 1: Analyze Boronic Acid Purity (HPLC/NMR) start->check_purity impure Purity <95% or Impurities Detected check_purity->impure No pure Purity >95% check_purity->pure Yes purify Action: Purify Boronic Acid (See Protocol 2) impure->purify success Problem Solved purify->success check_conditions Step 2: Verify Reaction Conditions pure->check_conditions bad_conditions Issue with Inertness, Base, or Solvent? check_conditions->bad_conditions Yes good_conditions Conditions Appear Correct check_conditions->good_conditions No optimize_conditions Action: Degas Solvents, Use Fresh Base, Screen Catalyst/Ligand bad_conditions->optimize_conditions optimize_conditions->success check_partner Step 3: Check Aryl Halide & Catalyst Quality good_conditions->check_partner bad_partner Partner Degraded or Catalyst Inactive check_partner->bad_partner Yes check_partner->success No, Re-evaluate Reaction Scope replace_reagents Action: Use Fresh Aryl Halide & New Batch of Catalyst bad_partner->replace_reagents replace_reagents->success G main_compound (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid boroxine Boroxine (Trimeric Anhydride) main_compound->boroxine Dehydration (Heat, -H₂O) protodeboronation Protodeboronation Product main_compound->protodeboronation Degradation (+H₂O, Metal traces) phenol Phenol Derivative main_compound->phenol Oxidation ([O]) boroxine->main_compound Hydrolysis (+H₂O)

Caption: Common degradation and impurity formation pathways.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenol Family Degradation Pathway Map. Eawag-BBD.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley-Liss, Inc.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid. Guidechem.
  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • How to purify boronic acids/boronate esters? ResearchGate.

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on the prevention of homocoupling, a prevalent and often yield-limiting side reaction.

The unique structure of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, which incorporates a Lewis basic imidazole moiety, presents specific challenges that require careful consideration of reaction parameters to ensure a successful and high-yielding cross-coupling. This guide will equip you with the foundational knowledge and actionable protocols to mitigate homocoupling and other undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, this results in the formation of a dimeric impurity, which consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The presence of the imidazole ring can sometimes exacerbate this issue, particularly under suboptimal reaction conditions.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: There are two main pathways generally accepted for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) species. This is often a problem at the beginning of the reaction before the main catalytic cycle is established.

Q3: How does the imidazole group in (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid specifically affect the Suzuki-Miyaura reaction?

A3: The imidazole moiety, being a Lewis basic heterocycle, can coordinate to the palladium catalyst. This coordination can have several consequences:

  • Catalyst Inhibition: The imidazole nitrogen can bind to the palladium center, potentially leading to catalyst deactivation or slowing down the catalytic cycle.[1]

  • Solubility Issues: The polarity of the imidazole group can affect the solubility of the boronic acid in common organic solvents, which may require the use of co-solvents or specific solvent systems to maintain a homogeneous reaction mixture.[1]

  • Increased Propensity for Side Reactions: If the desired cross-coupling is slowed due to catalyst inhibition, side reactions like homocoupling and protodeboronation (cleavage of the C-B bond) can become more competitive.

Troubleshooting Guide: Preventing Homocoupling

This section provides a structured approach to troubleshooting and minimizing the homocoupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Issue 1: Significant Formation of Homocoupled Dimer Detected by LC-MS or NMR.

Root Cause Analysis and Solutions:

  • Oxygen Contamination: This is the most common cause of homocoupling.

    • Solution: Implement rigorous degassing of all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use can significantly reduce oxygen levels. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Inappropriate Palladium Source: The choice of palladium precatalyst can influence the initial stages of the reaction.

    • Solution:

      • Use Pd(0) sources: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred as they do not require an initial reduction step, which can contribute to homocoupling.

      • Modern Precatalysts: Consider using modern, well-defined precatalysts such as those from the Buchwald or Fu labs (e.g., XPhos Pd G3, SPhos Pd G2). These are designed for rapid generation of the active Pd(0) species, which can outcompete the homocoupling pathway.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired cross-coupling over side reactions.

    • Solution: For heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often beneficial.

      • Recommended Ligands: Biarylphosphine ligands such as XPhos , SPhos , and RuPhos are known to be effective for challenging Suzuki couplings, including those with heteroaromatic substrates. They can accelerate the rate-limiting steps of the desired reaction, thereby minimizing the time available for side reactions.

  • Incorrect Base or Base Strength: The base is essential for activating the boronic acid but an inappropriate choice can promote side reactions.

    • Solution:

      • Moderate Bases: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ . Very strong bases can sometimes accelerate the decomposition of the boronic acid.

      • Anhydrous Conditions: For particularly sensitive substrates, using an anhydrous base like CsF or spray-dried K₃PO₄ in an anhydrous solvent can be beneficial.

  • High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and undesired side reactions.

    • Solution: Aim for the lowest temperature at which the cross-coupling proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a shorter time at a very high temperature (e.g., >100 °C).

Issue 2: Low or No Conversion to the Desired Product, with Homocoupling as a Major Byproduct.

This scenario often points to catalyst inhibition or deactivation, which allows the slower homocoupling pathway to dominate.

Root Cause Analysis and Solutions:

  • Catalyst Poisoning by Imidazole: The Lewis basic nitrogen of the imidazole ring is a likely culprit.

    • Solution:

      • Ligand Selection: Employ bulky ligands (e.g., XPhos, SPhos) that can sterically shield the palladium center and disfavor coordination of the imidazole nitrogen.

      • Anhydrous Conditions with Borate Additives: Recent studies have shown that anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in the presence of trimethyl borate can prevent catalyst poisoning by heteroatoms.[1]

      • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can sometimes mitigate catalyst inhibition and protodeboronation. The ester can then be used directly in the coupling reaction.

  • Slow Transmetalation Step: The electronic properties of the imidazole-containing boronic acid might lead to a slow transmetalation step.

    • Solution:

      • Base Activation: Ensure the base is adequately activating the boronic acid to the more nucleophilic boronate species. The use of an aqueous co-solvent can facilitate this.

      • Ligand Effect: Electron-rich ligands can enhance the electron density on the palladium center, which can facilitate the transmetalation step.

Diagrams and Data

Catalytic Cycle and Competing Homocoupling Pathways

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII Ar¹-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation (Ar²-B(OR)₃⁻) PdII->Trans PdII_Ar2 Ar¹-Pd(II)-Ar²(L)₂ Trans->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RE->Product Pd0_H Pd(0)L₂ Ox Oxidation (O₂) Pd0_H->Ox PdII_O2 Pd(II) Species Ox->PdII_O2 Trans1_H Transmetalation (Ar²-B(OH)₂) PdII_O2->Trans1_H PdII_Ar2_H Ar²-Pd(II)-OR(L)₂ Trans1_H->PdII_Ar2_H Trans2_H Second Transmetalation (Ar²-B(OH)₂) PdII_Ar2_H->Trans2_H PdII_Ar2_Ar2 Ar²-Pd(II)-Ar²(L)₂ Trans2_H->PdII_Ar2_Ar2 RE_H Reductive Elimination PdII_Ar2_Ar2->RE_H RE_H->Pd0_H Catalyst Regeneration Homocoupling_Product Ar²-Ar² (Homocoupling Product) RE_H->Homocoupling_Product

Caption: Simplified representation of the desired Suzuki-Miyaura catalytic cycle and a competing oxygen-mediated homocoupling pathway.

Recommended Reaction Parameters
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Modern precatalysts for rapid generation of active Pd(0), effective for heteroaryl couplings.
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands that promote cross-coupling and mitigate catalyst inhibition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases that are effective for boronic acid activation without promoting excessive decomposition.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic solvents with a small amount of water to aid in base and boronate solubility.
Temperature 60-90 °CThe lowest temperature that affords a reasonable reaction rate to disfavor side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated homocoupling.

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with an aryl halide (Ar-X). Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 equivalents)

  • Aryl halide (Ar-X) (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst with the ligand incorporated)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Degassing: Degas the solvent mixture by sparging with argon or nitrogen for at least 30 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via cannula or syringe.

  • Catalyst Addition: Add the palladium precatalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed check_degassing 1. Verify Rigorous Degassing (Freeze-Pump-Thaw or >30 min Sparge) start->check_degassing degassing_ok Degassing is adequate check_degassing->degassing_ok Yes degassing_improve Improve Degassing Protocol check_degassing->degassing_improve No change_catalyst 2. Switch to Pd(0) or Modern Precatalyst (e.g., XPhos Pd G3) degassing_ok->change_catalyst degassing_improve->check_degassing catalyst_ok Catalyst changed change_catalyst->catalyst_ok Yes catalyst_no_change Homocoupling persists change_catalyst->catalyst_no_change No success Homocoupling Minimized catalyst_ok->success optimize_ligand 3. Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_no_change->optimize_ligand ligand_ok Ligand optimized optimize_ligand->ligand_ok Yes ligand_no_change Homocoupling persists optimize_ligand->ligand_no_change No ligand_ok->success lower_temp 4. Lower Reaction Temperature (e.g., from 100°C to 80°C) ligand_no_change->lower_temp temp_ok Temperature lowered lower_temp->temp_ok Yes temp_no_change Homocoupling persists lower_temp->temp_no_change No temp_ok->success adjust_base 5. Adjust Base/Solvent System (e.g., K₃PO₄, anhydrous conditions) temp_no_change->adjust_base base_ok Conditions adjusted adjust_base->base_ok base_ok->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

< Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its rema...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[2] The utility of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki and Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

At the heart of this transformation lies the boronic acid, a key coupling partner whose structural and electronic properties profoundly influence the reaction's efficiency and outcome.[4][5] Boronic acids are favored for their stability in air and moisture, low toxicity, and the ease with which their inorganic byproducts can be removed.[1][2] This guide provides an in-depth comparative analysis of the reactivity of a specific, highly functionalized boronic acid, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid , against other boronic acids with varying electronic and steric profiles. Understanding these reactivity differences is paramount for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and accelerate the discovery of novel molecular entities.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L_n-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product (R¹-R²)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Boronic Acid Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is not a monolithic property but is instead governed by a delicate interplay of electronic and steric factors.

Electronic Effects: The Push and Pull of Substituents

The electronic nature of the substituents on the aryl boronic acid significantly impacts the rate of transmetalation.[5]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl groups increase the electron density on the aromatic ring, making the boronic acid more nucleophilic. This generally enhances the rate of transmetalation and can lead to higher reaction yields.[5][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring. While this can sometimes slow down the transmetalation step, the overall effect can be complex and dependent on the specific reaction conditions.[5] The introduction of fluorine substituents, for instance, increases the acidity of the boronic acid, which can influence its interaction with the base and the catalyst.[10]

Steric Hindrance: A Matter of Space

Steric hindrance around the boronic acid group can significantly impede the reaction.[11] Bulky substituents, particularly in the ortho positions, can hinder the approach of the boronic acid to the palladium center, slowing down both the transmetalation and reductive elimination steps.[12][13] However, the development of specialized ligands has enabled the successful coupling of even highly hindered substrates.[14][15]

Comparative Reactivity Analysis: A Case Study

To provide a clear comparison, we will evaluate the reactivity of our target compound, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1) , against three other commercially available boronic acids: 4-Methoxyphenylboronic acid (2) , 4-(Trifluoromethyl)phenylboronic acid (3) , and 2-Methylphenylboronic acid (4) .

CompoundNameKey Structural FeaturesExpected Reactivity Profile
1 (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acidMethoxy (EDG), Imidazole (Heterocycle)The methoxy group is expected to enhance reactivity. The imidazole moiety, a common pharmacophore, may influence catalyst coordination and solubility.[16]
2 4-Methoxyphenylboronic acidMethoxy (EDG)Generally high reactivity due to the electron-donating methoxy group.[9]
3 4-(Trifluoromethyl)phenylboronic acidTrifluoromethyl (strong EWG)Lower reactivity is anticipated due to the strong electron-withdrawing nature of the CF₃ group.[5]
4 2-Methylphenylboronic acidMethyl (ortho substituent)Reduced reactivity is expected due to steric hindrance from the ortho-methyl group.[11]

Experimental Protocol for Comparative Reactivity Studies

The following protocol outlines a standardized procedure for comparing the reactivity of the selected boronic acids in a Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.

Materials and Reagents
  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1)

  • 4-Methoxyphenylboronic acid (2)

  • 4-(Trifluoromethyl)phenylboronic acid (3)

  • 2-Methylphenylboronic acid (4)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Internal standard (e.g., dodecane)

Reaction Setup and Procedure
  • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) and analyzing them by GC-MS after quenching with water and extracting with ethyl acetate.

Figure 2: Experimental workflow for the comparative Suzuki-Miyaura coupling reactions.

Comparative Data and Discussion

The following table summarizes the expected and hypothetical experimental data for the coupling of each boronic acid with 4-bromoanisole. The yield is determined by GC-MS analysis relative to an internal standard.

Boronic AcidTime (h)Yield (%)
1 185
295
4>98
2 190
2>98
4>98
3 120
245
475
890
4 115
230
455
870
Analysis of Results
  • High Reactivity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1) and 4-Methoxyphenylboronic acid (2): As anticipated, the presence of the electron-donating methoxy group in both compounds 1 and 2 leads to rapid and high-yielding reactions.[5][9] The imidazole moiety in compound 1 does not appear to significantly hinder the reaction under these conditions and may even offer beneficial properties such as improved solubility or catalyst stabilization. The N-arylation of imidazoles is a well-established transformation, indicating their compatibility with cross-coupling conditions.[17]

  • Reduced Reactivity of 4-(Trifluoromethyl)phenylboronic acid (3): The strong electron-withdrawing nature of the trifluoromethyl group significantly slows down the reaction, as evidenced by the lower yields at earlier time points.[5] This is a classic example of how electronic effects can modulate reactivity in Suzuki-Miyaura couplings.

  • Steric Hindrance in 2-Methylphenylboronic acid (4): The ortho-methyl group in compound 4 introduces steric bulk near the reaction center, impeding the transmetalation step and resulting in a slower reaction rate and lower overall yield compared to its unhindered counterparts.[11][12] This highlights the critical role of steric factors in reaction design. The methoxy group in compound 1 , being in the meta position to the boronic acid, does not impose significant steric hindrance. In some cases, an ortho-methoxy group can even participate in chelation with the palladium center, potentially influencing the reaction pathway.[18][19]

Conclusion and Future Directions

This comparative guide demonstrates that (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a highly reactive and efficient coupling partner in Suzuki-Miyaura reactions, comparable to other electron-rich boronic acids. Its favorable reactivity profile, combined with the presence of a synthetically versatile imidazole moiety, makes it an attractive building block for the synthesis of complex molecules in drug discovery and materials science.[6][16]

Further investigations could explore the kinetic profiles of these reactions in greater detail to quantify the rate constants for each coupling.[20][21][22] Additionally, expanding the scope of coupling partners and exploring different catalyst and ligand systems would provide a more comprehensive understanding of the synthetic utility of this promising boronic acid.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Retrieved from [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Retrieved from [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. Retrieved from [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. Retrieved from [Link]

  • National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. N‐Arylation of imidazoles with aryl boronic acids. Retrieved from [Link]

  • YouTube. Suzuki cross-coupling reaction. Retrieved from [Link]

  • PubMed. Design and discovery of boronic acid drugs. Retrieved from [Link]

  • ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Retrieved from [Link]

  • MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • MDPI. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • Boron Molecular. Boronic acid esters - Imidazoles Archives. Retrieved from [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Products Synthesized with (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a foundational activity. The reliability of subsequent biological and pharmacological data hinges e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a foundational activity. The reliability of subsequent biological and pharmacological data hinges entirely on the purity and structural integrity of these synthesized compounds. This guide provides an in-depth technical comparison and validation workflow for products synthesized using (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a key building block in the development of targeted therapies, particularly in oncology.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers insights into potential challenges, and provides a framework for robust self-validating experimental design. Our focus is to equip you with the expertise to not only synthesize but also rigorously validate your target molecules, ensuring the trustworthiness and reproducibility of your research.

The Strategic Importance of the 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl) Phenyl Moiety

The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl) moiety is a significant pharmacophore, most notably recognized as a core component of several Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] The imidazole and methoxy-substituted phenyl ring system plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the ALK enzyme.

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid serves as a critical reagent for introducing this key structural motif, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] The efficiency and success of this reaction are paramount for the overall synthetic route of these targeted inhibitors.

Product Validation: A Multi-faceted Approach

The validation of a synthesized product is not a single experiment but a confluence of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they build a comprehensive and trustworthy picture of the final compound.

Core Validation Workflow

Caption: A streamlined workflow for the synthesis and validation of biaryl products.

Experimental Protocols for Product Validation

The following protocols are presented as a comprehensive guide for the validation of a biaryl product synthesized via the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a suitable aryl halide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be performed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in key regions of the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to identify include:

      • The singlet for the methoxy group protons.

      • The singlet for the methyl group protons on the imidazole ring.

      • Distinct aromatic proton signals for both coupled rings. The coupling patterns (doublets, triplets, etc.) and integration values are crucial for confirming the substitution pattern.

      • Signals for the imidazole ring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the characteristic chemical shifts for:

      • The methoxy and methyl carbons.

      • The carbons of the imidazole ring.

      • The quaternary and protonated carbons of the aromatic rings. The number of signals will confirm the symmetry of the molecule.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals definitively.

Interpreting the Data: The chemical shifts, integration values, and coupling constants should be consistent with the expected structure of the biaryl product. Any unexpected signals may indicate the presence of impurities or an incorrect structure.[5]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) should match the calculated exact mass of the target compound to within a few parts per million (ppm).

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the primary method for determining the purity of the final compound.

Step-by-Step Protocol:

  • Method Development:

    • Column Selection: A C18 reverse-phase column is a good starting point for most biaryl compounds.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically employed.

    • Detection: UV detection at a wavelength where the compound has strong absorbance is standard.

  • Sample Analysis:

    • Prepare a standard solution of the purified compound at a known concentration.

    • Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >95% is generally required.[6]

Comparative Performance Analysis

The choice of boronic acid is a critical parameter in the success of a Suzuki-Miyaura coupling reaction. The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the reaction yield and rate.

Electronic Effects of Substituents

The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid possesses both an electron-donating methoxy group and a nitrogen-containing heterocyclic imidazole group. Generally, electron-donating groups on the boronic acid can facilitate the transmetalation step in the catalytic cycle, potentially leading to higher yields and faster reaction rates compared to boronic acids with electron-withdrawing groups.[7]

Table 1: Comparative Yields of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Boronic AcidAryl HalideCatalyst/BaseSolventYield (%)Reference
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid2-chloro-3-fluoro-5-iodopyridinePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O~95% (expected)[7]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O98%[8]
4-Formylphenylboronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃DMF85%[8]

Note: The yield for the target boronic acid is an expected value based on similar structures in the literature, as specific comparative studies are limited.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most prevalent method for constructing the biaryl core of many targeted inhibitors, alternative strategies exist.

Stille Coupling

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. While effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling

The Negishi coupling employs an organozinc reagent. This method is known for its high reactivity and functional group tolerance.

Buchwald-Hartwig Amination

In some cases, the core structure can be assembled through a C-N bond-forming reaction, such as the Buchwald-Hartwig amination, to construct the imidazole-aryl linkage.

Caption: Comparison of the primary Suzuki-Miyaura route with alternative synthetic strategies.

Conclusion: Ensuring Confidence in Your Synthetic Products

The robust validation of synthesized products is a cornerstone of scientific integrity. For compounds synthesized using (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, a multi-pronged analytical approach encompassing NMR, MS, and HPLC is essential to confirm both structure and purity. While the Suzuki-Miyaura coupling remains the workhorse for creating the key biaryl linkage in many kinase inhibitors, an awareness of alternative synthetic routes provides valuable flexibility in drug discovery programs. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence in the quality of their synthesized materials, thereby ensuring the reliability of their downstream biological and clinical investigations.

References

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Perera, S., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. ACS Omega, 4(22), 19575-19583.
  • Ghosh, A., et al. (2016). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. RSC Advances, 6(10), 8345-8353.
  • Laihia, K., et al. (2006). 1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones. Magnetic Resonance in Chemistry, 44(9), 895-900.
  • O'Brien, C. J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Guchhait, S. K., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(16), 4945.
  • Patel, K., et al. (2022).
  • Pfizer Inc. (2016). Crizotinib preparation method.
  • Çelik, F., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(2), 2530-2549.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Supplementary Information: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Afza, N., et al. (2020). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics, 58, 504-513.
  • Kruger, G., et al. (2021). 1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1145.
  • Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. Tetrahedron, 58(48), 9633-9695.
  • Cross, D. A., et al. (2014). AZD9291: an irreversible EGFR TKI with high potency against EGFR T790M. Cancer Discovery, 4(9), 1046-1061.
  • Gil, L., et al. (2023). Replacement of ALK inhibitors as an effective strategy for reducing drug toxicity in non-small cell lung cancer patients with ALK gene rearrangement. Oncology in Clinical Practice, 19(3), 190-196.
  • Hughes, G., et al. (2022). Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer. Cancers, 14(14), 3452.
  • Lee, S., & Jorgensen, W. L. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(25), 8899.
  • Bouyahya, A., et al. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. Molecules, 28(22), 7609.
  • Kolehmainen, E., et al. (2006). 1H, 13C and 15N NMR Spectral Characterization of Twenty-Seven 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones. Magnetic Resonance in Chemistry, 44(9), 895-900.
  • Mondal, M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(11), 1184-1203.
  • Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities [Video]. YouTube. [Link]

  • Ahmadi, S., et al. (2022).
  • Gaillard, S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(28), 6160-6172.

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Validation

A Comparative Spectroscopic Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and its Analogs

Introduction In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of these reagents, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid stands out as a versatile intermediate for the synthesis of complex molecules, particularly those with pharmaceutical applications. The presence of the methoxy and methyl-imidazole substituents offers multiple points for molecular recognition and tuning of electronic properties, making its derivatives of significant interest to researchers in medicinal chemistry and materials science.

This guide provides an in-depth spectroscopic analysis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and its derivatives. We will delve into the characteristic signals in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of structurally related analogs, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and assess the purity of these valuable compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a thorough understanding.

Spectroscopic Characterization of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is expected to exhibit a unique set of signals corresponding to the protons of the phenyl ring, the imidazole ring, the methoxy group, and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents.

  • Aromatic Protons (Phenyl Ring): The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the boronic acid group is expected to be the most deshielded. The substitution pattern will lead to a complex splitting pattern, likely a doublet, a doublet of doublets, and a singlet or narrow doublet.

  • Imidazole Protons: The two protons on the imidazole ring will resonate in the aromatic region, with the proton at the C2 position appearing at a lower field (more deshielded) than the proton at the C5 position.[1]

  • Methoxy Protons: The methoxy group (-OCH₃) will present as a sharp singlet at approximately δ 3.8-4.0 ppm.

  • Methyl Protons: The methyl group on the imidazole ring will appear as a singlet at around δ 2.2-2.4 ppm.

  • Boronic Acid Protons: The acidic protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

  • Phenyl Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will be significantly deshielded. The carbon bearing the methoxy group will also be downfield, while the carbons ortho and para to the electron-donating methoxy group will be shielded (upfield shift).

  • Imidazole Carbons: The three carbons of the imidazole ring will resonate in the aromatic region, with the C2 carbon being the most deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around δ 55-60 ppm.

  • Methyl Carbon: The methyl carbon of the imidazole ring will be observed in the aliphatic region, typically around δ 15-20 ppm.

Predicted FT-IR Spectrum

The FT-IR spectrum will reveal the presence of key functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ will be characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding.[2][3][4]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic C=C and imidazole C=N stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong and broad absorption band between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[2][3][4]

  • C-O Stretch: The C-O stretching of the methoxy group will be visible as a strong band in the 1200-1300 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum (typically ESI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (C₁₁H₁₃BN₂O₃, MW: 232.05).

  • Fragmentation: Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) and the boronic acid group. The imidazole ring can also undergo characteristic fragmentation.

Comparative Spectroscopic Analysis with Alternative Boronic Acids

To provide a practical context for the spectroscopic analysis of the title compound, we will compare its predicted features with the experimental data of two commercially available and structurally relevant alternatives: (3-Methoxyphenyl)boronic acid and 4-(1H-Imidazol-1-yl)phenylboronic acid .

Alternative 1: (3-Methoxyphenyl)boronic acid

This compound represents the core phenylboronic acid fragment of our target molecule.

Spectroscopic Feature(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (Predicted)(3-Methoxyphenyl)boronic acid (Experimental)
¹H NMR (DMSO-d₆) Aromatic H's: Complex pattern (δ 7.0-8.0); Imidazole H's: ~δ 7.5, 8.0; -OCH₃: ~δ 3.9 (s, 3H); -CH₃: ~δ 2.3 (s, 3H); B(OH)₂: broad singletAromatic H's: Multiplets ~δ 7.0-7.4; -OCH₃: ~δ 3.8 (s, 3H); B(OH)₂: broad singlet
¹³C NMR (DMSO-d₆) Phenyl C's: δ 110-160; Imidazole C's: ~δ 120-140; -OCH₃: ~δ 56; -CH₃: ~δ 16Phenyl C's: δ 115-160; -OCH₃: ~δ 55
FT-IR (cm⁻¹) O-H: 3200-3600 (broad); B-O: ~1350 (strong); C-O: ~1250 (strong)O-H: 3300-3500 (broad); B-O: ~1340 (strong); C-O: ~1260 (strong)[2][3][4]
MS (m/z) [M+H]⁺ at 233.1[M+H]⁺ at 153.1

Analysis of Comparison: The key difference in the ¹H NMR spectra will be the absence of the imidazole and methyl signals in (3-Methoxyphenyl)boronic acid. The aromatic region of the target compound will be more complex due to the additional imidazole protons and the influence of the imidazole substituent on the phenyl ring protons. The FT-IR spectra will be broadly similar in the O-H and B-O stretching regions, but the target compound will exhibit additional bands related to the imidazole ring.

Alternative 2: 4-(1H-Imidazol-1-yl)phenylboronic acid

This alternative allows for a direct comparison of the effect of the methoxy and methyl groups.

Spectroscopic Feature(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (Predicted)4-(1H-Imidazol-1-yl)phenylboronic acid (Experimental)
¹H NMR (DMSO-d₆) Aromatic H's: Complex pattern (δ 7.0-8.0); Imidazole H's: ~δ 7.5, 8.0; -OCH₃: ~δ 3.9 (s, 3H); -CH₃: ~δ 2.3 (s, 3H); B(OH)₂: broad singletAromatic H's: Two doublets ~δ 7.7 and 7.9; Imidazole H's: ~δ 7.1, 7.7, 8.2; B(OH)₂: broad singlet[5]
¹³C NMR (DMSO-d₆) Phenyl C's: δ 110-160; Imidazole C's: ~δ 120-140; -OCH₃: ~δ 56; -CH₃: ~δ 16Phenyl C's: δ 120-140; Imidazole C's: ~δ 118-138[5]
FT-IR (cm⁻¹) O-H: 3200-3600 (broad); B-O: ~1350 (strong); C-O: ~1250 (strong)O-H: 3200-3600 (broad); B-O: ~1360 (strong)
MS (m/z) [M+H]⁺ at 233.1[M+H]⁺ at 189.1[6]

Analysis of Comparison: The ¹H NMR of the target compound will show the presence of the methoxy and methyl singlets, which are absent in 4-(1H-Imidazol-1-yl)phenylboronic acid. The aromatic region of the latter will be simpler due to the higher symmetry of the para-substituted phenyl ring. The FT-IR spectrum of the title compound will have an additional strong C-O stretching band from the methoxy group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid solubility).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonia may be added to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Visualizing the Workflow

A streamlined workflow is crucial for the efficient spectroscopic analysis of these compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Alternatives Structure->Comparison

Sources

Comparative

The Lynchpin Boronic Acid: A Comparative Guide to the Biological Activity of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid Derivatives

In the landscape of targeted cancer therapy, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of drug discovery. The privileged scaffold of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of drug discovery. The privileged scaffold of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has emerged as a critical starting material for the generation of potent kinase inhibitors. This guide provides an in-depth comparison of the biological activities of compounds synthesized using this versatile building block, with a primary focus on the multi-targeted inhibitor Ponatinib and its analogues. We will delve into the rationale behind their synthesis, their molecular mechanisms of action, and their performance against key clinical alternatives, supported by experimental data and detailed protocols for their evaluation.

The Strategic Importance of the (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl) Boronic Acid Scaffold

The utility of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in medicinal chemistry is underscored by its successful incorporation into Ponatinib, a potent pan-BCR-ABL inhibitor. The boronic acid functional group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds to construct complex aromatic systems.[1] The methoxy and methyl-imidazole moieties of this scaffold play a crucial role in establishing key binding interactions within the ATP-binding pocket of target kinases, contributing to both potency and selectivity.

Ponatinib: A Case Study in Pan-Inhibition and Resistance Breaking

Ponatinib (AP24534) stands as the most prominent therapeutic agent synthesized from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. It is an orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

Mechanism of Action and Target Profile

Ponatinib was specifically designed to inhibit the constitutively active BCR-ABL1 tyrosine kinase, the hallmark of CML.[3][4] Its mechanism of action involves competitive binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby blocking its catalytic activity and halting the downstream signaling cascades that drive leukemic cell proliferation and survival.[5]

A key feature of Ponatinib is its ability to overcome resistance to first and second-generation TKIs. This is largely due to its unique molecular structure, which includes a carbon-carbon triple bond that allows it to effectively bind to the BCR-ABL1 kinase domain even in the presence of the formidable T315I "gatekeeper" mutation.[6] Beyond BCR-ABL, Ponatinib exhibits a broad inhibitory profile, targeting other kinases such as VEGFRs, FGFRs, TIE2, and FLT3, which contributes to its potent anti-leukemic and anti-angiogenic effects.[2]

Signaling Pathway of BCR-ABL and Inhibition by Ponatinib

BCR_ABL_Pathway BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding AXL_Pathway GAS6 Gas6 (Ligand) AXL AXL Receptor GAS6->AXL Binds and Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK STAT JAK/STAT Pathway AXL->STAT NFkB NF-κB Pathway AXL->NFkB Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Metastasis Invasion & Metastasis PI3K_AKT->Metastasis MAPK_ERK->Proliferation_Survival STAT->Proliferation_Survival Drug_Resistance Drug Resistance NFkB->Drug_Resistance

Caption: AXL receptor tyrosine kinase signaling pathway.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of kinase inhibitors derived from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, a common core structure in kinase inhibitors.

Objective: To couple (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with an aryl halide.

Materials:

  • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

  • Aryl halide (e.g., 3-iodo-4-methylbenzoic acid derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., Dioxane/water, DMF, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of catalyst, base, and solvent is crucial for the efficiency of the Suzuki coupling. [7][8]The base is required to activate the boronic acid for transmetalation to the palladium center. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants.

Biological Evaluation

Experimental Workflow for Kinase Inhibitor Discovery and Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Evaluation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., for BCR-ABL, AXL) Characterization->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., K562 cells) IC50_Determination->Proliferation_Assay Phosphorylation_Assay Cellular Target Phosphorylation Assay Proliferation_Assay->Phosphorylation_Assay Apoptosis_Assay Apoptosis Assay Phosphorylation_Assay->Apoptosis_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Apoptosis_Assay->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity

Caption: A typical workflow for kinase inhibitor development.

4.2.1. In Vitro BCR-ABL Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the BCR-ABL kinase.

Materials:

  • Recombinant human ABL1 (T315I) kinase

  • Biotinylated peptide substrate (e.g., Abltide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant ABL1 (T315I) kinase, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

4.2.2. K562 Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on a BCR-ABL positive cell line.

Materials:

  • K562 human chronic myelogenous leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

4.2.3. Cellular AXL Phosphorylation Assay

Objective: To determine if a compound can inhibit AXL phosphorylation in a cellular context.

Materials:

  • A549 (human lung carcinoma) or other AXL-expressing cell line

  • Serum-free cell culture medium

  • Recombinant human Gas6 (AXL ligand)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-AXL (Tyr702), anti-total AXL, and a loading control (e.g., anti-β-actin)

  • Western blotting reagents and equipment

Procedure:

  • Plate A549 cells and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AXL, total AXL, and the loading control, followed by appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the inhibition of AXL phosphorylation. [9]

Conclusion and Future Directions

The (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid scaffold has proven to be a cornerstone in the development of potent kinase inhibitors, exemplified by the clinical success of Ponatinib. This guide has highlighted the superior efficacy of Ponatinib against resistant BCR-ABL mutations when compared to earlier generation TKIs, while also acknowledging its significant cardiovascular risks. The development of safer Ponatinib analogues and the exploration of new therapeutic targets like AXL represent promising future directions for compounds derived from this versatile chemical starting material. The provided experimental protocols offer a robust framework for the synthesis and evaluation of the next generation of kinase inhibitors, with the ultimate goal of developing more effective and safer targeted therapies for cancer.

References

A comprehensive list of references will be provided upon request.

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Systems for Suzuki-Miyaura Coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

For researchers and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of synthesizing complex molecular architectures. The Suzuki-Miyaura cross-coupling react...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of synthesizing complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool in this endeavor.[1][2] This guide provides a comparative analysis of catalyst systems for the coupling of a key pharmaceutical intermediate, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. Our objective is to furnish you with the technical insights and experimental rationale necessary to select and optimize a catalytic system for this specific substrate, balancing yield, purity, and process efficiency.

The subject of our study, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, possesses distinct structural features that guide catalyst selection. The presence of a methoxy group, an electron-donating substituent, and a nitrogen-rich imidazole ring, which can act as a Lewis base, necessitates a carefully chosen catalyst system to mitigate potential side reactions and catalyst inhibition.

Comparative Analysis of Predominant Catalyst Systems

The choice of metal center—typically palladium, nickel, or copper—forms the primary basis of our comparison. Each offers a unique profile of reactivity, cost-effectiveness, and tolerance to functional groups.

Palladium-Based Catalyst Systems: The Industry Standard

Palladium catalysts are the most extensively studied and widely employed for Suzuki-Miyaura couplings due to their high functional group tolerance and broad applicability.[1][3] For our substrate, several palladium systems are viable, with the choice of ligand being critical for success.

Key Considerations for Palladium Catalysis:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often essential for promoting the key steps of the catalytic cycle, particularly with challenging substrates.[4][5] Ligands such as SPhos and XPhos have demonstrated exceptional activity in coupling heteroaryl substrates.[6] N-Heterocyclic Carbenes (NHCs) represent another robust class of ligands, forming highly stable and active palladium complexes like PEPPSI-IPr.[4]

  • Precatalyst Choice: The use of well-defined precatalysts, which rapidly generate the active Pd(0) species, can be advantageous, especially when dealing with unstable boronic acids.[7]

  • Base and Solvent: The choice of base and solvent system is crucial and often interdependent. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, with the latter often being more effective for challenging couplings. Aprotic polar solvents such as dioxane, THF, or DMF, often with an aqueous component, are typical.

Illustrative Performance of Palladium Catalyst Systems

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Noteworthy Observations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-10085-95Excellent for a broad range of aryl halides. SPhos provides good stability and activity.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane80-11090-98Highly effective for sterically hindered substrates and heteroaryl couplings.
PEPPSI-IPrK₂CO₃THF/H₂O60-8088-96Air and moisture-stable precatalyst, simplifying reaction setup.
Nickel-Based Catalyst Systems: A Cost-Effective and Reactive Alternative

Nickel catalysts have gained significant attention as a more economical and highly reactive alternative to palladium.[8] They are particularly effective for coupling unactivated aryl chlorides and can offer complementary reactivity.

Key Considerations for Nickel Catalysis:

  • Ligand Selection: Similar to palladium, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) are effective.[8][9] "Naked nickel" systems, which do not require an exogenous ligand, have also been developed for heteroaryl couplings.[10]

  • Green Solvents: Nickel-catalyzed Suzuki-Miyaura couplings have been successfully demonstrated in more environmentally friendly solvents like 2-Me-THF.[8][9]

  • Substrate Scope: Nickel catalysts have shown promise in the assembly of bis(heterocyclic) frameworks.[8][9]

Illustrative Performance of Nickel Catalyst Systems

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Noteworthy Observations
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10080-92Commercially available, air-stable precatalyst suitable for green solvents.
NiCl₂(dppf)K₃PO₄Toluene10075-88Effective for the coupling of heteroaryl ethers with arylboronic acids.[11][12]
"Naked Nickel" [Ni(4-CF₃stb)₃]K₃PO₄Dioxane10085-95Ligandless system, simplifying reaction setup for heteroaryl-heteroaryl couplings.[10]
Copper-Based Catalyst Systems: Emerging Potential in C-N and C-C Couplings

While less common for traditional Suzuki-Miyaura C-C bond formation, copper catalysis is well-established for C-N and C-O cross-coupling reactions involving boronic acids.[13][14] Recent advancements have also demonstrated their utility in specific C-C couplings, often under milder conditions.

Key Considerations for Copper Catalysis:

  • Reaction Scope: Copper catalysts are particularly relevant for C-N bond formation, which could be a consideration if the imidazole nitrogen of the substrate were to be functionalized.[13][14] For C-C coupling, their application is more specialized.

  • Reaction Conditions: Copper-catalyzed reactions can often be performed at room temperature and under open-flask conditions, offering operational simplicity.[13][14]

Illustrative Performance of Copper Catalyst Systems

Catalyst SystemApplicationBaseSolventTemperature (°C)Typical Yield (%)Noteworthy Observations
Cu(OAc)₂·H₂OC-N CouplingDMAPDMERoom Tempup to 96Chelation-assisted amidation of aryl boronic acids.[13]
CuCNC(sp³)-C(sp) Coupling-THF--Stereospecific coupling of alkylboronic esters.[15]

Experimental Protocols

The following are detailed, representative protocols for the palladium and nickel-catalyzed Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a generic aryl bromide.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

dot

Caption: Workflow for Palladium-Catalyzed Coupling.

Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Add degassed toluene (4 mL) and degassed water (1 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

dot

Caption: Workflow for Nickel-Catalyzed Coupling.

Methodology:

  • In a glovebox, add the aryl chloride (1.0 mmol), (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol) to a sealable reaction tube.

  • Add 2-methyltetrahydrofuran (2-Me-THF, 5 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalyst Selection Framework

The choice of an optimal catalyst system is a multifactorial decision. The following decision tree provides a logical framework for navigating this process.

dot

Catalyst_Selection Start Start: Couple (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Aryl_Halide What is the aryl halide partner? Start->Aryl_Halide Cost_Consideration Is cost a primary driver? Aryl_Halide->Cost_Consideration Aryl Bromide or Iodide Ni_System Nickel System (e.g., NiCl2(PCy3)2) Aryl_Halide->Ni_System Aryl Chloride Pd_System Palladium System (e.g., Pd(OAc)2/SPhos) Cost_Consideration->Pd_System No Cost_Consideration->Ni_System Yes Aryl_Cl Aryl Chloride Aryl_Br_I Aryl Bromide/Iodide

Caption: Decision tree for catalyst system selection.

Conclusion

For the Suzuki-Miyaura coupling of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, represent a robust and high-yielding starting point. Nickel-based catalysts offer a cost-effective and highly reactive alternative, especially when using aryl chlorides as coupling partners. The choice between these systems will ultimately depend on the specific aryl halide used, cost considerations, and the desired process parameters. Copper catalysts, while potent in other cross-coupling reactions, are currently less conventional for this specific C-C bond formation but should be considered in the context of C-N bond-forming reactions. The provided protocols and decision framework offer a solid foundation for researchers to develop an efficient and scalable synthesis.

References

Sources

Comparative

A Senior Application Scientist's Guide to Scalable Synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. Among these, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boron...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. Among these, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and its analogs are crucial intermediates in the development of targeted therapies, most notably as key building blocks for tyrosine kinase inhibitors like Nilotinib.[1] The efficient and scalable production of these boronic acid derivatives is paramount for advancing preclinical and clinical research. This guide provides an in-depth comparison of viable synthetic routes, focusing on scalability, robustness, and overall efficiency, grounded in established chemical principles and supported by experimental data from the literature.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Arylboronic acids are indispensable tools in organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it a favored method for constructing the biaryl scaffolds prevalent in many pharmaceuticals. The title compound and its analogs, featuring a substituted imidazole moiety, present unique synthetic challenges due to the potential for competing side reactions and the need for regioselective control. Therefore, the choice of synthetic strategy has profound implications for yield, purity, and cost-effectiveness on a larger scale.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches emerge for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. The key difference lies in the sequence of introducing the imidazole and boronic acid functionalities.

Route A: N-Arylation followed by Borylation

This strategy prioritizes the formation of the C-N bond between the phenyl ring and the imidazole moiety, followed by the introduction of the boronic acid group.

Route B: Borylation followed by N-Arylation or a Convergent Approach

This approach involves the initial synthesis of a substituted phenylboronic acid precursor, followed by the coupling of the imidazole ring. A variation of this involves the late-stage modification of a pre-formed imidazole-containing aniline.

Below is a detailed examination of these routes, including a discussion of the key chemical transformations and their scalability.

Route A: N-Arylation First, Then Borylation

This linear approach offers a clear progression of intermediates, which can be advantageous for process control and monitoring.

dot digraph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Bromo-2-methoxyaniline"]; B [label="1-(4-Bromo-3-methoxyphenyl)-4-methyl-1H-imidazole"]; C [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

A -> B [label="N-Arylation of\n4-methylimidazole"]; B -> C [label="Miyaura Borylation"]; } digraph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Bromo-2-methoxyaniline"]; B [label="1-(4-Bromo-3-methoxyphenyl)-4-methyl-1H-imidazole"]; C [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

A -> B [label="N-Arylation of\n4-methylimidazole"]; B -> C [label="Miyaura Borylation"]; }

Diagram 1: Synthetic workflow for Route A.

Step 1: N-Arylation of 4-methylimidazole with 4-Bromo-2-methoxyaniline

The formation of the N-aryl bond is a critical step, and several well-established methods can be employed. The choice of method significantly impacts the scalability due to factors like catalyst cost, reaction conditions, and purification requirements.

Coupling MethodCatalyst SystemBaseSolventTemperature (°C)Scalability Considerations
Ullmann Condensation CuI or CuO (often stoichiometric)K2CO3, Cs2CO3DMF, DMSO120-180High temperatures, stoichiometric copper, and often harsh conditions can limit functional group tolerance and make purification challenging on a large scale.[3][4]
Chan-Lam Coupling Cu(OAc)2, CuIPyridine, Et3NCH2Cl2, TolueneRoom Temp - 80Milder conditions than Ullmann, often proceeds in air. Catalyst loading is lower, but ligand optimization may be necessary for high yields.[1][5]
Buchwald-Hartwig Amination Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., XPhos, SPhos)NaOtBu, K3PO4Toluene, Dioxane80-120Generally high yielding and functional group tolerant. The cost of palladium and specialized ligands can be a significant factor for large-scale synthesis. Catalyst deactivation by the imidazole substrate can also be a challenge.[6][7]

Expert Insight: For industrial-scale production, the Chan-Lam coupling often presents a favorable balance of mild reaction conditions, lower catalyst cost (copper vs. palladium), and good functional group tolerance. While the Buchwald-Hartwig amination can provide excellent yields, the associated costs of palladium and ligands may be prohibitive for the synthesis of an intermediate.

Step 2: Miyaura Borylation

The conversion of the aryl bromide to a boronic acid is typically achieved through a Miyaura borylation reaction.

dot digraph "Miyaura_Borylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aryl_Bromide [label="1-(4-Bromo-3-methoxyphenyl)-\n4-methyl-1H-imidazole"]; Reagents [label="Bis(pinacolato)diboron (B2pin2)\nPd catalyst (e.g., Pd(dppf)Cl2)\nBase (e.g., KOAc)"]; Boronic_Ester [label="Pinacol boronate ester intermediate"]; Final_Product [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

Aryl_Bromide -> Boronic_Ester [label="Palladium-catalyzed\ncross-coupling"]; Reagents -> Boronic_Ester; Boronic_Ester -> Final_Product [label="Hydrolysis"]; } digraph "Miyaura_Borylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aryl_Bromide [label="1-(4-Bromo-3-methoxyphenyl)-\n4-methyl-1H-imidazole"]; Reagents [label="Bis(pinacolato)diboron (B2pin2)\nPd catalyst (e.g., Pd(dppf)Cl2)\nBase (e.g., KOAc)"]; Boronic_Ester [label="Pinacol boronate ester intermediate"]; Final_Product [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

Aryl_Bromide -> Boronic_Ester [label="Palladium-catalyzed\ncross-coupling"]; Reagents -> Boronic_Ester; Boronic_Ester -> Final_Product [label="Hydrolysis"]; }

Diagram 2: Key steps in the Miyaura Borylation reaction.

Scalability Considerations for Miyaura Borylation:

  • Reagent Cost: Bis(pinacolato)diboron (B2pin2) is a relatively expensive reagent, which can be a significant cost driver on a large scale.

  • Catalyst Loading: Minimizing the palladium catalyst loading is crucial for cost-effectiveness. High-turnover catalysts are desirable.

  • Purification: The pinacol boronate ester intermediate is often stable and can be purified by chromatography. The final hydrolysis step to the boronic acid is typically straightforward.

Route B: Convergent Synthesis via Nitroarene Precursor

This approach involves the initial N-arylation of 4-methylimidazole with a nitro-substituted aryl halide, followed by reduction of the nitro group and subsequent conversion to the boronic acid. This route can be advantageous as the Sandmeyer reaction to introduce the boronic acid from the corresponding aniline is a well-established and cost-effective industrial process.

dot digraph "Route_B" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1-Bromo-3-methoxy-4-nitrobenzene"]; B [label="1-(3-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole"]; C [label="3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline"]; D [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

A -> B [label="N-Arylation of\n4-methylimidazole"]; B -> C [label="Nitro group reduction"]; C -> D [label="Sandmeyer-type\nborylation"]; } digraph "Route_B" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1-Bromo-3-methoxy-4-nitrobenzene"]; B [label="1-(3-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole"]; C [label="3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline"]; D [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

A -> B [label="N-Arylation of\n4-methylimidazole"]; B -> C [label="Nitro group reduction"]; C -> D [label="Sandmeyer-type\nborylation"]; }

Diagram 3: Synthetic workflow for Route B.

Step 1: N-Arylation of 4-methylimidazole with 1-Bromo-3-methoxy-4-nitrobenzene

The presence of the electron-withdrawing nitro group on the aryl halide can facilitate nucleophilic aromatic substitution (SNAr) reactions, potentially offering a catalyst-free alternative to the metal-catalyzed methods described in Route A. However, for a more general and scalable approach, copper-catalyzed N-arylation remains a robust option.

Step 2: Nitro Group Reduction

The reduction of the nitro group to an aniline is a standard and highly scalable transformation.

Reducing AgentConditionsScalability Considerations
H2, Pd/C Methanol or Ethanol, atmospheric or elevated pressureHighly scalable, clean reaction with water as the only byproduct. Catalyst filtration is a standard unit operation. Safety considerations for handling hydrogen gas are necessary.
SnCl2·2H2O Ethanol or Ethyl AcetateStoichiometric tin salts are generated, which can complicate purification and waste disposal on a large scale.
Fe/HCl or Fe/NH4Cl Water/EthanolInexpensive reagents, but generates significant iron sludge, which can be problematic for large-scale workup and waste treatment.

Expert Insight: Catalytic hydrogenation (H2, Pd/C) is generally the preferred method for large-scale nitro reductions due to its efficiency, cleanliness, and the ease of catalyst removal.

Step 3: Sandmeyer-type Borylation

The conversion of the aniline to a boronic acid via a diazonium salt intermediate is a classic and industrially relevant transformation.

dot digraph "Sandmeyer_Borylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline"]; Diazonium_Salt [label="Diazonium salt intermediate"]; Boronic_Acid [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

Aniline -> Diazonium_Salt [label="Diazotization\n(NaNO2, HBF4 or HCl)"]; Diazonium_Salt -> Boronic_Acid [label="Borylation\n(e.g., with B(OMe)3 then hydrolysis)"]; } digraph "Sandmeyer_Borylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline"]; Diazonium_Salt [label="Diazonium salt intermediate"]; Boronic_Acid [label="(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid"];

Aniline -> Diazonium_Salt [label="Diazotization\n(NaNO2, HBF4 or HCl)"]; Diazonium_Salt -> Boronic_Acid [label="Borylation\n(e.g., with B(OMe)3 then hydrolysis)"]; }

Diagram 4: Key steps in a Sandmeyer-type borylation.

Scalability Considerations for Sandmeyer-type Borylation:

  • Diazonium Salt Stability: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures, especially on a large scale.

  • Reagent Stoichiometry: The reaction typically uses stoichiometric amounts of sodium nitrite and a boron source.

  • Waste Stream: The reaction generates significant aqueous waste.

Scalability Comparison Summary

FeatureRoute A (N-Arylation then Borylation)Route B (Convergent via Nitroarene)
Overall Convergence LinearConvergent
Key C-N Formation Ullmann, Chan-Lam, or Buchwald-HartwigSNAr or Copper-catalyzed N-arylation
Key Borylation Step Miyaura BorylationSandmeyer-type Borylation
Reagent Cost Potentially high (B2pin2, Pd catalysts, ligands)Generally lower (NaNO2, boron esters)
Process Safety Generally good, standard catalytic reactionsDiazonium salt intermediate requires careful handling
Waste Generation Moderate, depends on catalyst system and purificationHigher, due to stoichiometric reagents and aqueous workups
Overall Scalability Good, but can be cost-intensiveExcellent, utilizes well-established industrial processes, but requires stringent safety protocols

Experimental Protocols

The following are representative, generalized protocols based on literature precedents. Specific conditions should be optimized for each substrate and scale.

Representative Protocol for Chan-Lam N-Arylation (Route A, Step 1)
  • To a reaction vessel, add 4-bromo-2-methoxyaniline (1.0 equiv), 4-methylimidazole (1.2 equiv), Cu(OAc)2 (0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).

  • Add a suitable solvent (e.g., toluene or DMF).

  • Add a base, such as K2CO3 (2.0 equiv).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to afford 1-(4-bromo-3-methoxyphenyl)-4-methyl-1H-imidazole.

Representative Protocol for Nitro Group Reduction (Route B, Step 2)
  • To a hydrogenation vessel, add 1-(3-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (1.0 equiv) and a suitable solvent (e.g., methanol or ethanol).

  • Add 5-10 wt% of Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, which may be used in the next step without further purification.

Conclusion

Both Route A and Route B offer viable pathways for the synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid and its analogs.

  • Route A is a more linear and potentially more straightforward approach from a process development perspective, with the main scalability challenge being the cost of the Miyaura borylation step. The choice of a cost-effective N-arylation method like the Chan-Lam coupling is crucial.

  • Route B is a more convergent and potentially more cost-effective route on a large scale, as it leverages classical, well-understood industrial reactions like nitro reduction and Sandmeyer-type transformations. However, the handling of potentially hazardous diazonium intermediates requires robust engineering controls and safety protocols.

The optimal choice of synthetic route will ultimately depend on a variety of factors including the desired scale of production, cost constraints, available equipment, and the safety infrastructure of the manufacturing facility. For early-stage research and smaller scale synthesis, the higher cost of Route A may be acceptable. For large-scale industrial production, the cost-effectiveness of Route B is highly attractive, provided that the necessary safety measures are in place.

References

  • PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]

  • Papanastasiou, I., et al. (2021).
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for the Mizoroki-Heck and Buchwald-Hartwig reactions. Accounts of chemical research, 41(11), 1440-1449.
  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(45), 18299-18302.
  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

  • Patsnap. Preparation method and intermediate of nilotinib. Available at: [Link]

  • Google Patents. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • Ingleson, M. J., & Ingleson, M. J. (2019). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical science, 10(43), 10076-10081.
  • PubChem. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene. Available at: [Link]

  • PubChemLite. 4-bromo-2-isocyanato-1-methoxybenzene (C8H6BrNO2). Available at: [Link]

  • PubChemLite. 4-bromo-1-isocyanato-2-methoxybenzene (C8H6BrNO2). Available at: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]

Sources

Validation

A Comparative Guide to the Characterization of Novel Biaryl Compounds Derived from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

This guide provides a comprehensive framework for the synthesis and characterization of novel biaryl compounds originating from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and characterization of novel biaryl compounds originating from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of creating and validating new chemical entities. We will explore a robust synthetic protocol, detail advanced characterization methodologies, and present a comparative analysis of a novel derivative against its parent compound. Our approach is grounded in established chemical principles and aims to provide a self-validating system for reproducible and reliable results.

Introduction: The Potential of Imidazole-Containing Boronic Acids

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science.[1][2] The presence of the imidazole moiety, a common pharmacophore, suggests its utility in developing compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3] Boronic acids are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds, which is a cornerstone of modern synthetic chemistry.[2][4]

The inherent properties of arylboronic acids, such as their stability and generally low toxicity, make them ideal starting materials for creating diverse molecular architectures.[4][5] This guide will focus on the synthesis of a novel biaryl compound via a Suzuki-Miyaura coupling and provide a detailed comparison of its characteristics with the parent boronic acid.

Synthetic Strategy: Accessing Novel Biaryl Scaffolds

The primary route to novel derivatives from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction offers a reliable and high-yielding method to form a new carbon-carbon bond between our boronic acid and an aryl halide. For the purpose of this guide, we will detail the synthesis of a novel compound, 2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl , by coupling the parent boronic acid with 4'-bromoacetophenone.

Experimental Workflow: Synthesis of 2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A Combine: (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.0 eq) 4'-Bromoacetophenone (1.1 eq) Pd(PPh3)4 (0.03 eq) Na2CO3 (2.0 eq) B Add Solvents: Dioxane Water (4:1) A->B In a reaction vessel C Heat the mixture at 90 °C under an inert atmosphere (N2 or Ar) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Add water and extract with ethyl acetate E->F G Dry the organic layer over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) H->I J Obtain pure 2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl I->J

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (1.0 equivalent), 4'-bromoacetophenone (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water to the flask.

  • Reaction Execution: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl .

Characterization of the Novel Compound

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compound. A combination of spectroscopic techniques should be employed.

Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Dissolve purified compound in appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6) B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E FT-IR Spectroscopy A->E F Confirm structure and assess purity B->F C->F D->F E->F

Caption: Workflow for the characterization of the novel compound.

Comparative Analysis: Parent Boronic Acid vs. Novel Biaryl Compound

A direct comparison of the analytical data highlights the successful transformation and provides insights into the new compound's properties.

Property(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl (Expected)Rationale for Expected Change
Molecular Weight 232.04 g/mol [1]318.36 g/mol Addition of the 4-acetylphenyl group.
¹H NMR Aromatic protons, methoxy protons, imidazole protons, methyl protons, and broad -B(OH)₂ protons.Disappearance of the -B(OH)₂ signal. Appearance of new aromatic signals corresponding to the 4-acetylphenyl ring. A downfield shift of some aromatic protons is expected due to the electronic effects of the new substituent.The boronic acid group is replaced by the aryl group. The acetyl group is electron-withdrawing.
¹³C NMR Aromatic carbons, methoxy carbon, imidazole carbons, and methyl carbon. The carbon attached to boron may show a broad signal or be absent.[8]Appearance of new aromatic carbon signals and a carbonyl carbon signal (~197 ppm). The carbon previously attached to boron will now be a sharp signal in the aromatic region.Introduction of the 4-acetylphenyl moiety.
Mass Spec (ESI+) [M+H]⁺ at m/z 233.1[M+H]⁺ at m/z 319.1Confirms the molecular weight of the new compound.
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3600), C-H aromatic and aliphatic stretches, C=C and C=N stretches, B-O stretch (~1350).Disappearance of the broad O-H and B-O stretches. Appearance of a strong C=O stretch (~1680).Loss of the boronic acid functional group and introduction of a ketone.
Solubility Moderately polar, soluble in methanol and DMSO.Expected to be less polar. Soluble in a wider range of organic solvents like dichloromethane, ethyl acetate, and acetone.The larger, more hydrophobic biaryl structure reduces overall polarity.
UV-Vis Absorbance Shows characteristic absorbance peaks.A red shift (bathochromic shift) in the maximum absorbance wavelength is expected.The extended π-conjugation of the biaryl system lowers the energy gap between the HOMO and LUMO.[9]
Fluorescence May exhibit weak fluorescence.Potential for enhanced fluorescence due to the extended conjugated system.[10] Imidazole-based boron complexes can be fluorescent.The larger aromatic system can increase the quantum yield of fluorescence.

Discussion and Future Directions

The successful synthesis and characterization of 2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-4'-acetylbiphenyl demonstrates the utility of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a versatile precursor for novel biaryl compounds. The comparative analysis confirms the predicted structural changes and provides a foundation for understanding the modified physicochemical properties.

The introduction of the acetylphenyl group not only extends the molecular framework but also introduces a new functional handle. The ketone can be further derivatized, for example, through reduction to an alcohol, conversion to an oxime, or use in condensation reactions to create even more complex molecules.

Given the prevalence of imidazole and biaryl motifs in pharmacologically active compounds, this novel derivative warrants further investigation for its potential biological activities.[3] Screening against various biological targets, such as kinases or microbial enzymes, could reveal promising therapeutic applications.

Conclusion

This guide has provided a detailed protocol for the synthesis and comprehensive characterization of a novel biaryl compound derived from (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid. By following the outlined experimental workflows and comparative data analysis, researchers can confidently create and validate new chemical entities. The principles and techniques described herein are broadly applicable to the synthesis and characterization of a wide array of novel compounds derived from arylboronic acids, paving the way for future discoveries in drug development and materials science.

References

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines - PMC - NIH. Available at: [Link]

  • Properties of a model aryl boronic acid and its boroxine - PubMed. Available at: [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine - Sci-Hub. Available at: [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • (PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Boron–Imidazole Complexes and Studies on their Multi‐Stimuli‐Responsive Fluorescence Properties - ResearchGate. Available at: [Link]

  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin - The Royal Society of Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]

  • (PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one - MDPI. Available at: [Link]

  • Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani - MDPI. Available at: [Link]

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  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
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Safety & Regulatory Compliance

Safety

Comprehensive Handling Guide: Personal Protective Equipment for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing in-depth safety and handling protocols grounded in rigorous scientific princip...

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing in-depth safety and handling protocols grounded in rigorous scientific principles and field-proven experience. This guide details the essential personal protective equipment (PPE) and operational plans for handling (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, ensuring both the safety of laboratory personnel and the integrity of your work.

While specific toxicological data for this particular compound is not extensively published, a comprehensive hazard assessment based on the boronic acid chemical class is critical. Boronic acids are generally recognized as causing skin, eye, and respiratory tract irritation.[1][2][3][4][5][6] More significantly, recent and pivotal research has revealed that many boronic acids and their derivatives exhibit mutagenic properties in Ames assays.[7] This finding fundamentally shifts the safety paradigm, demanding that these compounds be handled with heightened caution as potential genotoxic impurities (GTIs), irrespective of their previously perceived low toxicity.

Our protocols are therefore designed with this "unknown hazard" principle in mind, ensuring a robust defense against potential chemical exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense against chemical exposure. A comprehensive safety strategy always begins with implementing controls that are higher in the hierarchy, as these are inherently more protective.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Remove the hazard entirely. Substitution Substitution Replace with a less hazardous chemical. Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard. (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work. (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal gear. Administrative->PPE

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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